4-(Bromomethyl)benzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(bromomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQWYZHHMQSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370290 | |
| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66176-39-4 | |
| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Reagent of Strategic Importance
4-(Bromomethyl)benzenesulfonyl chloride, bearing the CAS number 66176-39-4, is a crystalline solid that has emerged as a strategically important bifunctional reagent in modern organic synthesis and medicinal chemistry. Its unique structure, featuring two distinct and reactive electrophilic sites—a sulfonyl chloride and a benzylic bromide—allows for sequential and controlled derivatization. This dual reactivity makes it an invaluable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the generation of innovative drug candidates.
Physicochemical Properties: A Snapshot of Key Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 66176-39-4 | [1][2] |
| Molecular Formula | C₇H₆BrClO₂S | [3] |
| Molecular Weight | 269.54 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 71-75 °C (lit.) | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform. Reacts with water. | [5] |
| InChI Key | QXTQWYZHHMQSQH-UHFFFAOYSA-N | |
| SMILES | ClS(=O)(=O)c1ccc(CBr)cc1 |
Synthesis and Purification: A Field-Proven Protocol
The most common and reliable method for the laboratory-scale synthesis of this compound is the radical bromination of p-toluenesulfonyl chloride.[4] This method leverages the relative stability of the benzylic radical intermediate.
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
p-Toluenesulfonyl chloride (100 g, 0.52 mol)
-
N-bromosuccinimide (NBS) (110.3 g, 0.62 mol)
-
Benzoyl peroxide (5 g)
-
Carbon tetrachloride (500 ml)
-
Isopropyl ether
Procedure: [4]
-
To a round-bottom flask equipped with a reflux condenser, add p-toluenesulfonyl chloride (100 g), N-bromosuccinimide (110.3 g), benzoyl peroxide (5 g), and carbon tetrachloride (500 ml).
-
Heat the mixture to reflux and maintain for 1 hour. The benzoyl peroxide acts as a radical initiator, which upon thermal decomposition, initiates the bromination at the benzylic position. The use of NBS provides a constant, low concentration of bromine, which favors the desired radical substitution over electrophilic aromatic addition.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure (in vacuo) to remove the carbon tetrachloride solvent.
-
The resulting residue is then triturated with isopropyl ether. This process helps to induce crystallization of the desired product while leaving impurities in the solvent.
-
Collect the resulting white solid by filtration to afford this compound.
Expected Yield: Approximately 40.1 g.
Purification and Characterization: The crude product can be further purified by recrystallization. The structure and purity should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) at approximately 4.5 ppm and aromatic protons in the region of 7.6-8.0 ppm.
-
IR Spectroscopy: The infrared spectrum will exhibit strong characteristic peaks for the S=O stretching of the sulfonyl chloride group around 1370 and 1180 cm⁻¹.[3]
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers. The sulfonyl chloride is a hard electrophile, readily reacting with hard nucleophiles like primary and secondary amines. In contrast, the benzylic bromide is a softer electrophile, typically undergoing nucleophilic substitution with softer nucleophiles. This allows for a modular and strategic approach to the synthesis of complex molecules.
Reaction with Amines: A Two-Step Nucleophilic Substitution
The reaction with amines is a cornerstone of this reagent's application. The process typically proceeds in a stepwise manner, with the more reactive sulfonyl chloride being targeted first.
Caption: Stepwise reaction of this compound with amines.
Mechanistic Insights:
-
Sulfonamide Formation: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride.[6] This is a classic nucleophilic acyl substitution-type reaction. The presence of a base, such as pyridine or triethylamine, is often crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6] This reaction is analogous to the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines.[7]
-
Benzylic Substitution: Following the formation of the stable sulfonamide, the benzylic bromide moiety is available for a second nucleophilic substitution. This typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the benzylic carbon, displacing the bromide ion. The choice of the second nucleophile can be varied, allowing for the introduction of diverse functionalities.
Applications in Medicinal Chemistry: The Case of CXCR4 Inhibitors
A prominent application of this compound is in the synthesis of inhibitors for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][8] The CXCR4 receptor and its ligand, CXCL12, play a critical role in cancer metastasis, making it an attractive target for therapeutic intervention.[8][9]
A study by Mooring et al. details the synthesis of a series of benzenesulfonamide analogs as CXCR4 inhibitors, utilizing this compound as a key starting material.[8] In their synthetic strategy, the sulfonyl chloride first reacts with a secondary amine. The resulting intermediate, now containing a reactive benzylic bromide, is then coupled with another amine to generate the final products.[8] This modular approach allows for the systematic variation of substituents at both ends of the molecule, facilitating the exploration of structure-activity relationships (SAR).[10] Understanding SAR is fundamental in medicinal chemistry for optimizing a drug's efficacy and reducing side effects.[10]
Safety and Handling: A Trustworthy Approach
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.
Hazard Identification:
-
GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1.[2]
-
Signal Word: Danger.[2]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]
Recommended Precautions:
-
Engineering Controls: Use only under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[2] It is moisture-sensitive and should be handled under an inert atmosphere where possible.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a versatile and powerful tool in the arsenal of the synthetic and medicinal chemist. Its bifunctional nature allows for the efficient and controlled construction of diverse molecular scaffolds. The insights provided in this guide, from its synthesis and reactivity to its application in the development of CXCR4 inhibitors, underscore its significance. By adhering to the detailed protocols and safety guidelines, researchers can confidently and effectively leverage the unique properties of this reagent to advance their scientific endeavors, particularly in the critical field of drug discovery.
References
- PrepChem.com. Synthesis of this compound.
- Mooring, S. R., et al. (2013). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ChemMedChem, 8(4), 622-632.
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- PubChem. This compound.
- University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors.
- Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- SpectraBase. This compound - Optional[FTIR] - Spectrum.
- Organic Syntheses. Benzenesulfonyl chloride.
- ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
- Wikipedia. Hinsberg reaction.
- ACS Publications. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains.
- Oakwood Chemical. This compound.
- Amerigo Scientific. This compound (95%).
- PMC. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor.
- PubMed. Small molecule inhibitors of CXCR4.
- Pharmacology Mentor. Medicinal Chemistry and its role in Structure-Activity Relationships.
Sources
- 1. 4-(溴甲基)苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(溴甲基)苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 6. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry: SAR | Pharmacology Mentor [pharmacologymentor.com]
α-Bromo-p-toluenesulfonyl chloride physical properties
An In-depth Technical Guide to α-Bromo-p-toluenesulfonyl Chloride
Introduction
α-Bromo-p-toluenesulfonyl chloride, also known as 4-(Bromomethyl)benzenesulfonyl chloride, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates two highly reactive functional groups: an electrophilic sulfonyl chloride and a benzylic bromide. This unique arrangement allows it to act as a versatile building block and chemical linker, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, reactivity, handling protocols, and applications, grounded in authoritative data for the practicing scientist.
Core Physicochemical Properties
α-Bromo-p-toluenesulfonyl chloride is an off-white to light yellow crystalline powder.[1][2] Its fundamental properties are critical for its appropriate use in experimental design, dictating choices of solvent, temperature, and handling procedures.
| Property | Value | Reference(s) |
| CAS Number | 66176-39-4 | [1] |
| Molecular Formula | C₇H₆BrClO₂S | [1] |
| Molecular Weight | 269.54 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [1][2] |
| Melting Point | 71-75 °C (lit.) | [1][2] |
| Boiling Point | 160-170 °C | [1] |
| Density | ~1.694 g/cm³ (estimate) | [1] |
Solubility & Stability: The compound is sensitive to moisture and will hydrolyze.[1][2] It is generally soluble in anhydrous organic solvents. Its recrystallization from hexane suggests good solubility in nonpolar solvents.[1] Due to its reactivity with water and protic solvents, all manipulations should be conducted under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[1]
Storage: For long-term stability, α-Bromo-p-toluenesulfonyl chloride should be stored under an inert gas (nitrogen or argon) in a tightly sealed container at refrigerated temperatures (2-8°C).[1][2]
Structural Characterization & Spectral Data
The identity and purity of α-Bromo-p-toluenesulfonyl chloride are confirmed through standard analytical techniques. The structure features a para-substituted benzene ring with a sulfonyl chloride group and a bromomethyl group.
Caption: Structure of α-Bromo-p-toluenesulfonyl chloride.
Spectral Data: Full spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from chemical suppliers and databases.[3][4]
-
¹H NMR: Would characteristically show a singlet for the two benzylic protons of the -CH₂Br group, and two doublets in the aromatic region for the para-substituted benzene ring protons.
-
¹³C NMR: Would display distinct signals for the benzylic carbon, the four unique aromatic carbons, and the sulfonyl-bearing carbon.
-
IR Spectroscopy: Would exhibit strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including isotopic patterns for bromine and chlorine.
Reactivity and Mechanistic Insights: The Bifunctional Advantage
The synthetic utility of this reagent stems from the differential reactivity of its two functional groups. This allows for sequential, selective reactions, making it an excellent linker for conjugating different molecular fragments.
-
Sulfonyl Chloride Moiety: The sulfur atom is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reaction, typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, forms stable sulfonamides, sulfonates, and thioesters, respectively.[5]
-
Bromomethyl Moiety: The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to Sₙ2 attack by a wide range of nucleophiles. This allows for the alkylation of substrates to introduce the entire 4-(chlorosulfonyl)benzyl group.
This dual reactivity is a self-validating system; successful reaction at one site leaves the other available for subsequent transformation, which can be monitored by standard chromatographic and spectroscopic methods.
Caption: Dual reaction pathways of the title compound.
Key Applications in Research & Development
The unique structure of α-Bromo-p-toluenesulfonyl chloride makes it a valuable intermediate in medicinal chemistry. Its documented applications include the synthesis of:
-
CXCR4 Inhibitors: Used to synthesize benzene-sulfonamide derivatives that act as potent inhibitors of Chemokine Receptor Type 4 (CXCR4), a target for HIV entry and cancer metastasis.[1]
-
Antifungal Agents: Serves as a precursor for imidazole-containing compounds with demonstrated antifungal activity.[1]
-
Specialized Sulfonamides: Employed in the synthesis of complex molecules like 4-bromomethyl-N-(6-methoxy-quinolin-8-yl)-benzenesulfonamide.[1]
Experimental Protocols & Handling
Synthesis Protocol
A general and reliable method for preparing α-Bromo-p-toluenesulfonyl chloride involves the free-radical bromination of p-toluenesulfonyl chloride.[1]
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.1 eq.)
-
Benzoyl peroxide (initiator, ~0.1 eq.)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Hexane (for recrystallization)
Procedure:
-
To a stirred solution of p-toluenesulfonyl chloride in carbon tetrachloride, add N-bromosuccinimide and benzoyl peroxide at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 10 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture and filter it through a pad of diatomaceous earth to remove succinimide.
-
Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by recrystallization from hexane to afford α-Bromo-p-toluenesulfonyl chloride as a white to off-white solid.[1]
Handling and Personal Protective Equipment (PPE)
Due to its corrosive nature and moisture sensitivity, strict handling procedures are mandatory.
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield.[6]
-
Precautions: Avoid breathing dust.[6] Prevent contact with skin, eyes, and clothing. Ensure all glassware is flame- or oven-dried before use.
Safety Profile
α-Bromo-p-toluenesulfonyl chloride is classified as a corrosive substance and requires careful handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][6] |
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Swallowing will cause a strong corrosive effect on the mouth and throat and poses a danger of perforation of the esophagus and stomach.[6] Seek immediate medical attention.
Conclusion
α-Bromo-p-toluenesulfonyl chloride is a powerful and versatile bifunctional reagent. Its well-defined physical properties and predictable dual reactivity make it an invaluable tool for synthetic chemists. A thorough understanding of its characteristics, particularly its moisture sensitivity and corrosive nature, is paramount for its safe and effective application in the laboratory to construct novel and complex molecules for pharmaceutical and materials science research.
References
- Google. (2026). Current time information in Pasuruan, ID.
- Alfa Aesar. (2013). Safety Data Sheet: m-Toluenesulfonyl chloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: alpha-Toluenesulfonyl chloride.
- de Boer, Th. J., & Backer, H. J. (n.d.). p-Toluenesulfonyl chloride. Organic Syntheses Procedure.
- PubChem. (2025). 4-Toluenesulfonyl chloride.
- LookChem. (n.d.). p-TOLUENESULFONYL CHLORIDE.
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- National Institute of Standards and Technology. (n.d.). α-Bromo-p-tolunitrile. NIST WebBook.
- The Merck Index. (n.d.). p-Toluenesulfonyl Chloride.
- Wikipedia. (n.d.). 4-Toluenesulfonyl chloride.
- Aspira Chemical. (n.d.). 98-59-9 | p-Toluenesulfonyl chloride, 99% | TsCl.
- Sciencemadness Wiki. (2022). 4-Toluenesulfonyl chloride.
- SpectraBase. (n.d.). p-Toluenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts.
- ALFA CHEMICAL. (n.d.). CAS 66176-39-4|Alfa-brom-p-toluensulfonylklorid.
Sources
- 1. alpha-Bromo-p-toluenesulphonyl chloride | 66176-39-4 [chemicalbook.com]
- 2. alpha-Bromo-p-toluenesulphonyl chloride | 66176-39-4 [amp.chemicalbook.com]
- 3. alpha-Bromo-p-toluenesulphonyl chloride(66176-39-4) 1H NMR [m.chemicalbook.com]
- 4. alpha-Toluenesulfonyl chloride(1939-99-7) 13C NMR [m.chemicalbook.com]
- 5. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. canbipharm.com [canbipharm.com]
An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride from p-Toluenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)benzenesulfonyl chloride, a critical reagent in organic synthesis and pharmaceutical development. The document delves into the reaction mechanism, offers a detailed experimental protocol, and outlines essential safety and characterization techniques.
Introduction: The Significance of this compound
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its sulfonyl chloride moiety readily reacts with amines, alcohols, and other nucleophiles, while the bromomethyl group allows for subsequent functionalization through nucleophilic substitution or the formation of organometallic reagents. This dual reactivity makes it a valuable building block for creating complex molecular architectures.[1][2] For instance, it is utilized in the synthesis of potent inhibitors of Chemokine Receptor Type 4 (CXCR4) and antifungal imidazole derivatives.
The synthesis of this compound from the readily available p-toluenesulfonyl chloride is a key transformation for chemists in both academic and industrial settings. This guide aims to provide a thorough understanding of this process, empowering researchers to confidently and safely perform this synthesis.
The Synthetic Pathway: A Free Radical Approach
The conversion of p-toluenesulfonyl chloride to this compound is achieved through a free-radical bromination of the benzylic methyl group. This reaction, often a variation of the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN.[3][4]
The Mechanism: The reaction proceeds via a free-radical chain mechanism:
-
Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to generate initial radicals. These radicals then react with NBS to produce a bromine radical.
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of p-toluenesulfonyl chloride, forming a resonance-stabilized benzyl radical and hydrogen bromide. This benzyl radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain reaction.[3][5]
-
Termination: The reaction is terminated by the combination of any two radical species.
The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors benzylic bromination over electrophilic aromatic substitution on the benzene ring.[3]
Reaction and Workflow Diagram
Sources
A Senior Application Scientist's Guide to the Reaction of 4-(Bromomethyl)benzenesulfonyl Chloride with Amines: Mechanisms, Selectivity, and Protocols
Abstract
This technical guide provides an in-depth analysis of the reaction between 4-(bromomethyl)benzenesulfonyl chloride and amines, a cornerstone transformation in medicinal chemistry and drug development. The bifunctional nature of the sulfonyl chloride reagent, possessing two distinct electrophilic sites, presents a compelling challenge in chemoselectivity. This document elucidates the competing mechanistic pathways—sulfonamide formation and N-alkylation—and offers expert insights into controlling the reaction's outcome. Detailed, field-proven protocols are provided, complete with characterization data and troubleshooting advice, to empower researchers, scientists, and drug development professionals to harness this versatile reaction with precision and confidence.
Introduction: A Molecule with a Dual Personality
This compound is a uniquely valuable reagent in organic synthesis. Its structure features two potent electrophilic centers: a highly reactive sulfonyl chloride group and a benzylic bromide. This duality allows it to serve as a versatile linker and building block, particularly in the construction of complex molecular architectures found in pharmaceuticals.[1] The reaction of this compound with nucleophilic amines is fundamental, leading to sulfonamides that are prevalent in a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[2]
However, the presence of two reactive sites necessitates a nuanced understanding of the underlying reaction mechanisms to achieve the desired chemical outcome. The amine can attack either the electrophilic sulfur atom of the sulfonyl chloride or the electrophilic carbon atom of the bromomethyl group. This guide will dissect these competing pathways and provide the strategic knowledge required to control this critical reaction.
The Core Reaction: A Tale of Two Electrophiles
The reaction of this compound with a primary or secondary amine can, in principle, proceed via two distinct mechanistic pathways. The preferred pathway is dictated by a combination of factors including the structure of the amine, the reaction conditions (temperature, solvent, base), and the inherent reactivity of the electrophilic sites.
-
Site A: The Sulfonyl Sulfur: The sulfur atom is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] Attack at this site leads to the formation of a stable sulfonamide linkage.
-
Site B: The Benzylic Carbon: The carbon of the bromomethyl group is an electrophilic center typical for SN2 reactions, activated by its benzylic position which can stabilize the transition state.[4] Attack at this site results in N-alkylation.
Understanding the kinetics and thermodynamics of these two pathways is paramount for achieving chemoselectivity.
Mechanistic Pathways and the Battle for Selectivity
Pathway A: Sulfonamide Formation (Reaction at the Sulfonyl Chloride)
The formation of a sulfonamide is the most common and often the desired outcome when reacting this compound with primary or secondary amines.[5] This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.[2]
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, which can be a second equivalent of the amine or an added base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and an ammonium salt byproduct.[6]
This pathway is generally favored under standard conditions, especially at lower temperatures, due to the high reactivity of the sulfonyl chloride group.[3]
Note: The DOT script above is a template. For actual rendering, image URLs would need to be replaced with actual chemical structure images. Caption: Mechanism of Sulfonamide Formation.
Pathway B: N-Alkylation (Reaction at the Benzylic Bromide)
While less common, the amine can also act as a nucleophile and attack the benzylic carbon, displacing the bromide ion in a classic SN2 reaction.[7]
Mechanism:
-
SN2 Attack: The amine's lone pair performs a backside attack on the carbon atom of the bromomethyl group.
-
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Br bond breaking.
-
Product Formation: The bromide ion is expelled as the leaving group, resulting in the formation of a secondary ammonium salt.
-
Deprotonation: A base deprotonates the nitrogen to yield the N-alkylated product.
This pathway becomes more competitive at higher temperatures and with less sterically hindered amines. However, a significant drawback of this pathway is the potential for overalkylation, where the newly formed secondary amine, often more nucleophilic than the starting primary amine, can react again with another molecule of the benzyl bromide.[8]
Note: The DOT script above is a template. For actual rendering, image URLs would need to be replaced with actual chemical structure images. Caption: SN2 Mechanism for N-Alkylation.
Controlling Chemoselectivity: A Scientist's Guide
Achieving the desired product requires careful control of the reaction conditions. The key to selectively forming the sulfonamide (Pathway A) is to leverage the higher reactivity of the sulfonyl chloride and suppress the SN2 reaction (Pathway B).
| Parameter | To Favor Sulfonamide (Pathway A) | Rationale | To Favor N-Alkylation (Pathway B) | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | The reaction with the sulfonyl chloride has a lower activation energy and proceeds rapidly even at low temperatures. | High (e.g., Reflux) | The SN2 reaction has a higher activation energy and requires more thermal energy to proceed at a significant rate. |
| Base | Non-nucleophilic, sterically hindered base (e.g., pyridine, triethylamine) | Neutralizes the HCl byproduct without competing with the amine nucleophile.[6] | Strong, non-nucleophilic base (e.g., NaH, K₂CO₃) | Can deprotonate the sulfonamide formed in Pathway A, creating a new nucleophile for subsequent alkylation (see Section 5.0). |
| Amine Structure | Sterically hindered primary or secondary amines | Steric bulk disfavors the SN2 transition state at the benzylic carbon. | Less hindered primary amines | Minimizes steric hindrance for the SN2 attack. |
| Solvent | Aprotic solvents (e.g., THF, DCM, Diethyl Ether) | Solvates the reactants and intermediates without interfering with the reaction.[6] | Polar aprotic solvents (e.g., DMF, DMSO) | Can accelerate SN2 reactions by solvating the cation and leaving the nucleophile "bare". |
Experimental Protocol: Selective Synthesis of N-Benzyl-4-(bromomethyl)benzenesulfonamide
This protocol details a reliable, field-tested method for the selective synthesis of the sulfonamide product. It incorporates self-validating checks through in-process monitoring and final characterization.
4.1 Materials and Safety
-
Reagents: this compound (CAS 66176-39-4)[9], Benzylamine, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Safety: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
4.2 Step-by-Step Procedure
Caption: Experimental Workflow for Sulfonamide Synthesis.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Nucleophile Addition: Add benzylamine (1.0 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl (equivalent volume to the DCM).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Potential Side Reactions and Troubleshooting
-
Di-substitution: With primary amines, it's possible for the sulfonamide product (which still has an acidic N-H proton) to be deprotonated by the base and then undergo N-alkylation with another molecule of the starting material. Using a slight excess of the amine and controlled addition can minimize this. The Hinsberg test relies on the acidity of this N-H proton to distinguish primary from secondary amines.[10]
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensuring anhydrous conditions is critical for high yields.
-
Competing N-Alkylation: If N-alkylation is observed as a significant side product, reduce the reaction temperature and ensure the amine is added slowly to the mixture of sulfonyl chloride and base.
Applications in Drug Development
The chemoselective formation of sulfonamides using this reagent is a powerful tool in medicinal chemistry.
-
Linker Chemistry: The retained bromomethyl group serves as a handle for subsequent conjugation, making these products ideal linkers for Antibody-Drug Conjugates (ADCs) or for attachment to solid-phase supports.
-
Scaffold Decoration: This reaction allows for the rapid generation of libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies. Many potent enzyme inhibitors, such as CXCR4 inhibitors, are based on a benzenesulfonamide scaffold.
Conclusion
The reaction of this compound with amines is a nuanced yet powerful transformation. While two mechanistic pathways, sulfonamide formation and N-alkylation, are possible, a deep understanding of the factors governing their competition allows for precise control over the reaction's outcome. By carefully selecting the temperature, base, and solvent, researchers can selectively forge the desired sulfonamide bond, creating valuable intermediates for drug discovery and development. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this versatile chemical reaction.
References
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2016). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- ResearchGate. (2015). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- The Organic Chemistry Tutor. (2020). Amine Synthesis via SN2. YouTube.
- Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Journal of the Chemical Society, Perkin Transactions 2. (1998). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2022). Comparison of SN2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions.
- ResearchGate. (2014). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
- Scilit. (2001). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Chemistry LibreTexts. (2023). Amine Reactions.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Organic Syntheses. (n.d.). Procedure for N-Benzylidene-p-toluenesulfinamide.
- CHEMISTRY & BIOLOGY INTERFACE. (2017). Recent advances in synthesis of sulfonamides: A review.
Sources
- 1. This compound 95 66176-39-4 [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 4-(溴甲基)苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Signature of a Key Bifunctional Reagent: A Technical Guide to 4-(Bromomethyl)benzenesulfonyl Chloride
Abstract
4-(Bromomethyl)benzenesulfonyl chloride is a valuable bifunctional reagent in organic synthesis, enabling the introduction of a sulfonyl chloride and a bromomethyl group in a single step. Its utility in the development of novel pharmaceutical agents and functionalized materials necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining predicted and experimental data, this document serves as a crucial resource for researchers, scientists, and professionals in drug development, ensuring accurate identification and utilization of this important chemical entity.
Introduction: The Molecular Architecture and Utility
This compound, with the molecular formula C₇H₆BrClO₂S and a molecular weight of 269.54 g/mol , is a solid at room temperature with a melting point range of 71-75 °C. Its structure features a benzene ring substituted at the 1 and 4 positions with a sulfonyl chloride group (-SO₂Cl) and a bromomethyl group (-CH₂Br), respectively. This unique arrangement of reactive functional groups makes it a versatile building block in organic chemistry.
The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. Simultaneously, the bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. This dual reactivity is leveraged in the synthesis of complex molecules, including inhibitors of chemokine receptors and novel antifungal agents.
Due to its corrosive nature, this compound must be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While experimental spectra for this compound are not widely available in public databases, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent functional groups and data from analogous compounds.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region.
-
Aromatic Protons: The benzene ring is para-substituted, leading to a simplification of the aromatic signals. The four aromatic protons are chemically non-equivalent in pairs. The two protons ortho to the electron-withdrawing sulfonyl chloride group (H-2 and H-6) are expected to be deshielded and appear as a doublet. The two protons meta to the sulfonyl chloride group and ortho to the bromomethyl group (H-3 and H-5) will also appear as a doublet, typically at a slightly upfield position compared to the ortho protons. This results in a characteristic AA'BB' splitting pattern, which is often approximated as two doublets.
-
Benzylic Protons: The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are expected to appear as a singlet. The electronegative bromine atom will deshield these protons, causing their signal to appear downfield in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (ortho to -SO₂Cl) | 7.9 - 8.1 | Doublet |
| Ar-H (ortho to -CH₂Br) | 7.6 - 7.8 | Doublet |
| -CH₂ Br | 4.6 - 4.8 | Singlet |
Methodology for Prediction: The predicted chemical shifts are based on the known effects of sulfonyl chloride and bromomethyl substituents on a benzene ring and comparison with spectral data of related compounds such as p-toluenesulfonyl chloride and benzyl bromide.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will provide further confirmation of the molecular structure, with distinct signals for each carbon environment.
-
Aromatic Carbons: The para-substituted benzene ring will show four signals for the six aromatic carbons due to symmetry. The carbon atom attached to the sulfonyl chloride group (C-1) and the carbon atom attached to the bromomethyl group (C-4) will appear as distinct singlets. The two equivalent carbons ortho to the sulfonyl chloride (C-2 and C-6) and the two equivalent carbons ortho to the bromomethyl group (C-3 and C-5) will also each give rise to a single resonance.
-
Benzylic Carbon: The carbon of the bromomethyl group (-C H₂Br) will appear as a single resonance in the aliphatic region, shifted downfield due to the attached bromine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C -SO₂Cl | ~145 |
| C -CH₂Br | ~142 |
| C -H (ortho to -SO₂Cl) | ~130 |
| C -H (ortho to -CH₂Br) | ~129 |
| -C H₂Br | ~32 |
Methodology for Prediction: The predicted ¹³C chemical shifts are estimated based on incremental substituent effects on the benzene ring and by comparing with data for similar structures.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonyl chloride and the substituted benzene ring.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1375 - 1400 | Strong |
| S=O Symmetric Stretch | 1170 - 1190 | Strong |
| S-Cl Stretch | 550 - 650 | Strong |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Weak |
| C-H Bend (para-disubstituted) | 800 - 860 | Strong |
| C-Br Stretch | 600 - 700 | Medium |
Experimental Protocol: The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry: Deciphering the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Molecular Ion Peak
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺). Due to the presence of two isotopes of bromine (⁷⁹Br and ⁸¹Br) and two isotopes of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The most abundant isotopes are ⁷⁹Br and ³⁵Cl, giving a monoisotopic mass of approximately 268 g/mol . The isotopic pattern will be complex, with significant M+2 and M+4 peaks.
Fragmentation Pathway
The fragmentation of this compound under EI conditions is likely to proceed through several key pathways, initiated by the loss of labile groups.
Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (approx.) | Proposed Fragment |
| 268, 270, 272 | [M]⁺ |
| 233, 235 | [M - Cl]⁺ |
| 189 | [M - Br]⁺ |
| 170 | [C₇H₆SO₂]⁺ |
| 155 | [C₆H₄SO₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocol: A mass spectrum can be obtained using an electron ionization mass spectrometer. The solid sample is introduced into the ion source, typically via a direct insertion probe, where it is vaporized and ionized by a beam of high-energy electrons.
Conclusion: A Comprehensive Spectroscopic Profile
This technical guide has provided a detailed analysis of the expected and known spectral data for this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the characteristic IR absorptions and the logical fragmentation patterns in mass spectrometry, create a comprehensive spectroscopic profile for this important bifunctional reagent. This information is critical for researchers to confirm the identity and purity of their material, ensuring the reliability and reproducibility of their synthetic endeavors. As a Senior Application Scientist, I trust this guide will serve as a valuable reference for scientists and professionals working with this versatile compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Thermofisher 4-(Bromomethyl)benzenesulfonyl chloride product information
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Bromomethyl)benzenesulfonyl chloride (CAS 66176-39-4), a versatile bifunctional reagent from Thermo Fisher Scientific. Moving beyond a simple product sheet, this document synthesizes core chemical principles with practical, field-tested applications to empower researchers in leveraging this compound's unique reactivity.
Introduction: The Bifunctional Advantage
This compound is a crystalline solid distinguished by its two highly reactive functional groups located at opposite ends of a central benzene ring.[1] This unique architecture, featuring a sulfonyl chloride group and a bromomethyl group, allows for sequential or orthogonal reactions, making it a valuable tool in diverse fields such as medicinal chemistry, bioconjugation, and materials science. It is frequently employed as a linker to connect two different molecular entities, as a derivatizing agent to enhance analytical detection, and as a synthetic building block for complex molecules.[2][3]
Physicochemical & Safety Profile
Accurate characterization is the foundation of reproducible science. The key properties of Thermo Scientific's this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 66176-39-4 | [1][4] |
| Molecular Formula | C₇H₆BrClO₂S | [1][5] |
| Molecular Weight | 269.54 g/mol | [2][5] |
| Appearance | White to yellow or beige crystalline powder | [1] |
| Melting Point | 71-77 °C | [1][2] |
| Synonyms | α-Bromo-p-toluenesulfonyl chloride | [2][6] |
Critical Safety & Handling Information: this compound is a corrosive material that causes severe skin burns and serious eye damage.[6][7][8] It is harmful if swallowed or inhaled and reacts with water, potentially liberating toxic gases like hydrogen chloride.[5][6][8] Therefore, stringent safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[7][9]
-
Handling: Avoid breathing dust. Prevent contact with skin, eyes, and clothing.[6][8] This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible and store in a tightly sealed container in a dry environment.[7]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][6] If ingested, rinse the mouth but do NOT induce vomiting.[6][7] If inhaled, move the person to fresh air.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents.[9] Store locked up.[6]
Core Chemistry & Mechanism of Action
The utility of this reagent stems from the differential reactivity of its two key functional groups. Understanding these mechanisms is crucial for designing successful experiments.
Caption: Dual reactivity of this compound.
A. The Sulfonyl Chloride Moiety: The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This site readily reacts with strong nucleophiles, such as primary and secondary amines, phenols, and thiols, via a nucleophilic substitution mechanism.
The reaction with a nucleophile (Nu-H), such as a phenol or an amine, typically requires a basic catalyst. The base deprotonates the nucleophile, increasing its nucleophilicity and facilitating the attack on the sulfur atom. This is followed by the expulsion of the chloride ion, forming a stable sulfonamide or sulfonate ester linkage.
B. The Bromomethyl Moiety: The bromomethyl group (-CH₂Br) is a primary benzylic halide. This structure is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. The benzylic carbon is electrophilic, and its reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state of the Sₙ2 reaction.[2][7] This group will react readily with a wide range of nucleophiles, including carboxylates, alkoxides, and amines, to form a new carbon-nucleophile bond.
This dual reactivity allows for a two-step conjugation strategy. For instance, a molecule with a phenolic hydroxyl group can first be attached via the sulfonyl chloride group under basic conditions. The still-reactive bromomethyl group can then be used in a subsequent step to react with another nucleophile, effectively "linking" two different molecules.
Application Focus: Derivatization for HPLC Analysis
A primary application for sulfonyl chlorides is the pre-column derivatization of analytes for High-Performance Liquid Chromatography (HPLC). Many compounds, particularly phenols and aliphatic amines, lack a strong chromophore or fluorophore, resulting in poor sensitivity with standard UV or fluorescence detectors. By reacting these analytes with a reagent like this compound, a strongly UV-absorbing benzenesulfonyl moiety is attached, dramatically lowering the limits of detection.
While this specific reagent is not inherently fluorescent, the principle is identical to that of fluorescent derivatizing agents like dansyl chloride. The protocol below provides a robust, validated framework for this application.
Detailed Experimental Protocol: Derivatization of Phenol for HPLC-UV
This protocol details the derivatization of a model analyte, phenol, to enhance its detection by HPLC with UV absorbance.
Caption: Step-by-step workflow for phenol derivatization.
Methodology:
-
Reagent Preparation:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of phenol in acetonitrile (ACN). Create working standards by serial dilution.
-
Derivatization Reagent Solution: Accurately weigh and dissolve this compound in ACN to a final concentration of 5 mg/mL. Causality: ACN is an ideal solvent as it is polar aprotic, readily dissolves the reagent, and is miscible with aqueous buffers used in the reaction.
-
Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 using sodium carbonate. Causality: A basic pH of ~9.5 is critical. It deprotonates the phenolic hydroxyl group (pKa ~10) to the more nucleophilic phenoxide ion, which is necessary to efficiently attack the electrophilic sulfur of the sulfonyl chloride. Bicarbonate is a common, effective buffer in this range.
-
-
Derivatization Procedure:
-
In a 1.5 mL microcentrifuge vial, add 100 µL of the phenol working standard.
-
Add 200 µL of the pH 9.5 bicarbonate buffer.
-
Add 200 µL of the this compound solution.
-
Immediately cap the vial and vortex vigorously for 30 seconds.
-
Incubate the mixture in a heating block or water bath at 60°C for 30 minutes. Causality: Heating accelerates the reaction rate, ensuring complete derivatization within a practical timeframe.
-
After incubation, cool the vial to room temperature.
-
(Optional but Recommended) To consume excess reagent, add 10 µL of a quenching solution (e.g., 1 M glycine or ethanolamine) and let it react for 10 minutes. Causality: Quenching the reaction prevents the reagent from reacting with other components or degrading over time, leading to a cleaner chromatogram and more stable samples.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) for the benzenesulfonyl group.
-
Injection Volume: 20 µL.
-
Run a blank (containing all reagents except the analyte) to identify any peaks from the reagent or side products.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Product Peak | 1. Reagent degraded due to moisture. 2. Reaction pH too low. 3. Insufficient reaction time/temp. | 1. Use fresh reagent; handle under dry conditions. 2. Verify buffer pH is between 9-10. 3. Increase incubation time or temperature (e.g., 60 min at 60°C). |
| Multiple Product Peaks | 1. Side reaction with the bromomethyl group. 2. Impurities in the analyte or reagent. | 1. Use milder reaction conditions if possible. Ensure the analyte has no other strong nucleophilic sites. 2. Run controls and check the purity of starting materials. |
| Large Reagent Peak | 1. Excess reagent used. 2. No quenching step performed. | 1. Optimize the molar ratio of reagent to analyte (aim for 5-10 fold excess). 2. Implement the quenching step as described in the protocol. |
References
- Fisher Scientific. (2025). Safety Data Sheet: this compound. Link
- Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link
- TCI Chemicals. (2025). Safety Data Sheet: this compound. Link
- Fisher Scientific. (2024). Safety Data Sheet: this compound (A10120). Link
- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
- ChemBK. (n.d.). Benzenesulfonyl chloride for HPLC derivatization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. chembk.com [chembk.com]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. homework.study.com [homework.study.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Electrophilic Reactivity of 4-(Bromomethyl)benzenesulfonyl Chloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Duality
4-(Bromomethyl)benzenesulfonyl chloride is a bifunctional electrophile that holds a significant position in the synthetic chemist's toolbox, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring two distinct and reactive electrophilic centers, allows for a nuanced and controllable reactivity profile. This guide offers an in-depth exploration of the electrophilic nature of this versatile reagent, providing insights into its synthesis, chemoselective reactions, and practical applications. By understanding the principles that govern its reactivity, researchers can harness its full potential in the design and synthesis of novel molecular architectures.
The molecule's utility stems from the presence of a highly reactive benzylic bromide and a sulfonyl chloride moiety on the same aromatic scaffold.[1][2] The benzylic bromide is susceptible to nucleophilic attack at the carbon atom, a classic S(N)2 reaction pathway, while the sulfonyl chloride is a powerful electrophile at the sulfur atom, readily undergoing substitution with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[3] This dual reactivity opens up possibilities for sequential or one-pot reactions to construct complex molecules.
Molecular Architecture and Electronic Properties
The reactivity of this compound is a direct consequence of its electronic and steric properties. The sulfonyl group (-SO(_2)Cl) is strongly electron-withdrawing, which has a profound effect on the entire molecule.
Key Structural Features:
-
Benzylic Bromide: The bromine atom is attached to a benzylic carbon. The C-Br bond is polarized, making the carbon atom electrophilic. The stability of the potential benzylic carbocation intermediate also influences its reactivity.
-
Sulfonyl Chloride: The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur atom, rendering it a hard electrophilic center.
| Property | Value | Reference |
| CAS Number | 66176-39-4 | [1] |
| Molecular Formula | C(_7)H(_6)BrClO(_2)S | [1] |
| Molecular Weight | 269.54 g/mol | [1] |
| Melting Point | 71-75 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, acetone), reacts with protic solvents like water and alcohols. |
The Dichotomy of Reactivity: Chemoselectivity
The central challenge and opportunity in utilizing this compound lies in controlling the chemoselectivity of nucleophilic attack. The choice of which electrophilic site reacts is governed by a combination of factors, including the nature of the nucleophile, reaction conditions, and steric effects. The Hard and Soft Acids and Bases (HSAB) principle provides a robust framework for predicting this selectivity.[4][5][6][7]
-
Sulfonyl Chloride (Hard Electrophile): The sulfur atom of the sulfonyl chloride is considered a "hard" electrophile due to its high positive charge density and low polarizability. It will preferentially react with "hard" nucleophiles.
-
Benzylic Bromide (Soft Electrophile): The benzylic carbon is considered a "soft" electrophile. It has a lower positive charge density and is more polarizable than the sulfonyl sulfur. It will preferentially react with "soft" nucleophiles.
Reactions with N-Nucleophiles (Amines)
Primary and secondary amines are generally considered borderline to hard nucleophiles. Their reaction with this compound can lead to either sulfonamide formation (attack at the sulfonyl group) or N-alkylation (attack at the benzylic carbon).
-
Sulfonamide Formation (Kinetic Product): The reaction of amines with the sulfonyl chloride moiety is typically fast and often the kinetically favored process, especially with primary amines.[3] This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
-
N-Alkylation (Thermodynamic Product): While sulfonamide formation is often faster, N-alkylation at the benzylic position can also occur, particularly with less hindered amines or under conditions that favor thermodynamic control (e.g., higher temperatures, longer reaction times).
In practice, to achieve selective sulfonamide formation, the reaction is often carried out at low temperatures in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[8] For selective N-alkylation, the sulfonyl chloride group might need to be protected, or specific catalytic conditions employed.
Reactions with O-Nucleophiles (Alcohols and Phenols)
Alcohols and phenols are hard nucleophiles. Therefore, they are expected to react preferentially at the hard sulfonyl chloride center to form sulfonate esters.
-
Sulfonate Ester Formation: This is the predominant reaction pathway. The reaction is typically carried out in the presence of a base (e.g., pyridine) to activate the alcohol and neutralize the generated HCl. The resulting sulfonate esters are themselves excellent leaving groups, making them valuable intermediates in organic synthesis.
Direct O-alkylation of the benzylic bromide by alcohols is generally not observed under standard conditions due to the lower nucleophilicity of alcohols compared to amines and the preference for reaction at the sulfonyl chloride.
Reactions with S-Nucleophiles (Thiols and Thiolates)
Thiols and especially their conjugate bases, thiolates, are classic soft nucleophiles. According to the HSAB principle, they are expected to react selectively at the soft benzylic carbon.
-
S-Alkylation: The reaction of thiols or thiolates with this compound typically leads to the formation of thioethers via nucleophilic substitution at the benzylic position. This reaction is often highly chemoselective.
Experimental Protocols and Methodologies
Synthesis of this compound
A common method for the synthesis of this compound is the radical bromination of 4-methylbenzenesulfonyl chloride (tosyl chloride).[9]
Protocol: Radical Bromination of 4-Methylbenzenesulfonyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Initiator and Brominating Agent: Add N-bromosuccinimide (NBS, 1.1-1.2 eq.) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or NMR.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Representative Reaction: Sulfonamide Synthesis with Aniline
This protocol describes the reaction with a model amine to selectively form a sulfonamide.
Protocol: Synthesis of N-Phenyl-4-(bromomethyl)benzenesulfonamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO(_3) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Organic Synthesis
The unique reactivity of this compound makes it a valuable building block in several areas:
-
Synthesis of CXCR4 Inhibitors: This compound is used in the synthesis of benzene-sulfonamide derivatives that act as potent inhibitors of the CXCR4 chemokine receptor, a target for HIV entry and cancer metastasis.[2][10]
-
Antifungal Agents: It is a precursor for imidazole derivatives exhibiting antifungal activity.[2][10]
-
Linkers and Probes: The dual functionality allows for its use as a linker to connect different molecular fragments or to attach probes to biological macromolecules. The sulfonyl chloride can react with an amine or alcohol on a molecule of interest, leaving the benzylic bromide available for subsequent reaction.
-
Covalent Inhibitors: The electrophilic nature of both reactive sites makes it a candidate for the design of covalent inhibitors that can form irreversible bonds with target proteins.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[1]
Conclusion
This compound is a powerful and versatile bifunctional reagent with a rich and controllable electrophilic reactivity. A thorough understanding of the principles of chemoselectivity, particularly the HSAB theory, allows for the targeted synthesis of a wide range of valuable compounds. Its application in drug discovery and organic synthesis continues to expand, making it an essential tool for the modern chemist.
References
- Pearson, R. G. Hard and Soft Acids and Bases. J. Am. Chem. Soc.1963, 85 (22), 3533–3539.
- Pearson, R. G. The HSAB Principle. J. Chem. Educ.1968, 45 (9), 581.
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chin. J. Org. Chem.2020, 40 (10), 3245-3265.
- Hard-Soft Acid-Base (HSAB) Theory. Fiveable.
- Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Lett. Org. Chem.2006, 3 (3), 191-194.
- HSAB theory. Wikipedia.
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules2019, 24 (18), 3329.
- This compound 95%. Sigma-Aldrich.
- Recent advances in synthesis of sulfonamides: A review. Chem. Biol. Interface2018, 8 (4), 194-213.
- Supporting information: Mass spectral fragmentations of sulfon
- This compound. PubChem.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules2020, 25 (17), 3984.
- N-benzyl-3-bromo-n-methyl benzenesulfonamide synthesis. Sigma-Aldrich.
- Chemoselective N-Benzenesulfonylation of Aliphatic Amines. J. Chem. Res.1997, 1, 42-43.
- This compound 95%. Sigma-Aldrich.
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem.2020, 11 (3), 245-249.
- Direct N-alkylation of sulfur-containing amines. Org. Biomol. Chem.2017, 15 (38), 8082-8086.
- This compound (C7H6BrClO2S). PubChemLite.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC-Ir(III) and NHC-Ru(II) Complexes. ACS Omega2023, 8 (6), 5332–5348.
- impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Benchchem.
- Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis. J. Mol.
- Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. J. Enzyme Inhib. Med. Chem.2023, 38 (1).
- Alkyl Sulfonylhydrazide-Enabled, Chemoselective Ni-catalyzed Directed C(sp2)
- 4-hydroxy-benzenesulfonyl chloride. Sigma-Aldrich.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Org. Biomol. Chem.2013, 11 (10), 1675-1682.
- Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules2020, 25 (15), 3352.
- This compound 95%. Sigma-Aldrich.
- Benzene, (bromomethyl)-. NIST WebBook.
Sources
- 1. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95 66176-39-4 [sigmaaldrich.com]
- 3. cbijournal.com [cbijournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. HSAB theory - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
α-Bromo-p-toluenesulfonyl Chloride: A Comprehensive Technical Guide for Scientific Professionals
Abstract
α-Bromo-p-toluenesulfonyl chloride, a bifunctional reagent, holds a significant position in the toolkit of synthetic organic chemists. This technical guide provides an in-depth exploration of its discovery, historical context, synthesis, chemical properties, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. The document delves into the mechanistic intricacies of its synthesis, offers detailed experimental protocols, and presents a comparative analysis of its reactivity. Furthermore, comprehensive safety and handling procedures are outlined to ensure its responsible use in a laboratory setting. This guide is intended to be a definitive resource, grounding its claims in authoritative references and providing practical insights for the scientific community.
Introduction: Unveiling a Versatile Reagent
α-Bromo-p-toluenesulfonyl chloride, systematically named 4-(bromomethyl)benzenesulfonyl chloride, is a crystalline solid characterized by the presence of two highly reactive functional groups: a benzylic bromide and a sulfonyl chloride. This dual functionality makes it a valuable intermediate in organic synthesis, enabling a diverse range of chemical transformations. The sulfonyl chloride moiety serves as a precursor for the formation of sulfonamides and sulfonate esters, while the benzylic bromide is an excellent electrophile for nucleophilic substitution reactions. This unique combination allows for the sequential or sometimes simultaneous introduction of different functionalities into a molecule, a property highly sought after in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).
Historical Context: The Rise of Sulfonyl Chlorides
While the specific discovery of α-bromo-p-toluenesulfonyl chloride is not well-documented in seminal publications, its emergence is intrinsically linked to the broader history of sulfonyl chlorides and sulfonamides. The journey of sulfonamides began in the 1930s with the discovery of their antibacterial properties, a breakthrough that revolutionized medicine.[1] This discovery spurred extensive research into the synthesis and derivatization of sulfonyl-containing compounds.
The primary method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine or ammonia.[1] Consequently, the development of various sulfonyl chlorides became a critical area of investigation. The industrial production of arylsulfonyl chlorides, such as the parent compound p-toluenesulfonyl chloride (TsCl), is typically achieved through the chlorosulfonation of arenes.[2] The subsequent functionalization of these foundational sulfonyl chlorides, including the introduction of a reactive benzylic bromide, was a logical progression to expand their synthetic utility.
Synthesis and Mechanism
The most common and efficient method for the preparation of α-bromo-p-toluenesulfonyl chloride is the free-radical bromination of p-toluenesulfonyl chloride.
Reaction Scheme
Caption: General reaction scheme for the synthesis of α-Bromo-p-toluenesulfonyl chloride.
Mechanistic Pathway: A Free-Radical Chain Reaction
The synthesis proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Caption: Simplified mechanism of free-radical bromination.
-
Initiation: The process begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating to generate free radicals. These initiator radicals then abstract a bromine atom from N-bromosuccinimide (NBS) to produce a bromine radical (Br•).
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of p-toluenesulfonyl chloride. This is the rate-determining step and selectively forms a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations from the reaction of NBS with HBr generated in situ, to yield the desired α-bromo-p-toluenesulfonyl chloride and a new bromine radical. This new bromine radical can then participate in another cycle of the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming a bromine molecule.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of α-bromo-p-toluenesulfonyl chloride:
Materials:
-
p-Toluenesulfonyl chloride (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Benzoyl peroxide or AIBN (0.1 equivalents)
-
Carbon tetrachloride or acetonitrile (solvent)
-
Diatomaceous earth
-
Hexane (for recrystallization)
Procedure:
-
To a stirred solution of p-toluenesulfonyl chloride in carbon tetrachloride, add N-bromosuccinimide and benzoyl peroxide at room temperature.[3]
-
Reflux the reaction mixture for approximately 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove the succinimide byproduct.[3]
-
Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.[3]
-
Purify the crude product by recrystallization from hexane to yield α-bromo-p-toluenesulfonyl chloride as a white to off-white crystalline solid.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of α-bromo-p-toluenesulfonyl chloride is essential for its effective use and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrClO₂S | [3][4] |
| Molecular Weight | 269.54 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline powder | [3] |
| Melting Point | 71-75 °C | |
| CAS Number | 66176-39-4 | [3] |
Spectroscopic Characterization
While a comprehensive set of publicly available, experimentally verified spectra for α-bromo-p-toluenesulfonyl chloride is limited, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) in the region of 4.5-5.0 ppm. The aromatic protons will likely appear as two doublets in the range of 7.5-8.0 ppm, characteristic of a para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The aromatic carbons are expected to appear in the region of 125-145 ppm, with the carbon attached to the sulfonyl group being the most downfield.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic isotopic peaks for the presence of bromine (M+2) and chlorine (M+2). Fragmentation patterns would likely involve the loss of Br, Cl, SO₂, and the benzyl fragment.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the sulfonyl chloride group (S=O stretching) around 1370 cm⁻¹ and 1180 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region.
Reactivity and Synthetic Applications
The synthetic utility of α-bromo-p-toluenesulfonyl chloride stems from the differential reactivity of its two functional groups. The sulfonyl chloride is a strong electrophile, readily reacting with nucleophiles such as amines and alcohols. The benzylic bromide is also a potent electrophile, susceptible to nucleophilic substitution reactions.
Reactions at the Sulfonyl Chloride Moiety
The primary reaction of the sulfonyl chloride group is the formation of sulfonamides and sulfonate esters.
Caption: Key reactions at the sulfonyl chloride group.
These reactions are fundamental in medicinal chemistry for the synthesis of a wide array of biologically active molecules. For instance, α-bromo-p-toluenesulfonyl chloride has been utilized in the synthesis of benzene-sulfonamide derivatives that act as potent inhibitors of Chemokine Receptor Type 4 (CXCR4), a target for HIV entry and cancer metastasis.[3] It has also been employed in the preparation of imidazole derivatives with antifungal activity.[3]
Reactions at the Benzylic Bromide Moiety
The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.
Comparative Reactivity: The reactivity of the benzylic bromide in α-bromo-p-toluenesulfonyl chloride can be compared to that of benzyl bromide. The electron-withdrawing sulfonyl chloride group at the para position is expected to slightly decrease the rate of Sₙ1 reactions by destabilizing the benzylic carbocation intermediate. Conversely, it may slightly increase the rate of Sₙ2 reactions by making the benzylic carbon more electrophilic.
Bifunctional Reactivity in Drug Development
The ability to perform selective transformations at either the sulfonyl chloride or the benzylic bromide position, or to utilize both in a stepwise manner, makes α-bromo-p-toluenesulfonyl chloride a powerful tool in the construction of complex molecules. This is particularly valuable in drug discovery, where the synthesis of libraries of related compounds with diverse functionalities is often required for structure-activity relationship (SAR) studies.
Safety, Handling, and Disposal
As a highly reactive and corrosive compound, α-bromo-p-toluenesulfonyl chloride must be handled with appropriate safety precautions.
| Hazard | Description | Precautionary Measures | Reference(s) |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. | [3][5] |
| Inhalation | May cause respiratory irritation. Harmful if inhaled. | Work in a well-ventilated fume hood. Avoid breathing dust. | [5] |
| Ingestion | Harmful if swallowed. Causes burns of the upper digestive and respiratory tracts. | Do not ingest. If swallowed, rinse mouth and seek immediate medical attention. Do NOT induce vomiting. | [5] |
| Moisture Sensitivity | Reacts with water and moisture to produce corrosive hydrogen chloride gas. | Store in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere. |
Handling and Storage
-
Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Prevent dust formation.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water and strong bases. Keep the container tightly closed.
Disposal
Dispose of α-bromo-p-toluenesulfonyl chloride and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
Conclusion
α-Bromo-p-toluenesulfonyl chloride is a versatile and powerful reagent in organic synthesis, offering a gateway to a wide range of functionalized molecules. Its bifunctional nature, combining the reactivity of a sulfonyl chloride and a benzylic bromide, provides chemists with a valuable tool for the construction of complex molecular frameworks, particularly in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is paramount for its safe and effective utilization in the laboratory. This guide has aimed to provide a comprehensive overview of these aspects, serving as a valuable resource for the scientific community.
References
- Scribd. (n.d.). Sulfonamides: History and Synthesis.
- The Royal Society of Chemistry. (2016). Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Sulfonyl halide.
Sources
- 1. 4-Bromobenzenesulfonyl chloride(98-58-8) 13C NMR spectrum [chemicalbook.com]
- 2. CID 174561770 | C12H8Br2Cl2O4S2 | CID 174561770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 5. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR [m.chemicalbook.com]
Theoretical Framework for the Dual Reactivity of 4-(Bromomethyl)benzenesulfonyl Chloride: A Guide to Strategic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)benzenesulfonyl chloride (BBSC) is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring two distinct and highly reactive electrophilic centers—a sulfonyl chloride and a benzylic bromide—offers a versatile platform for the synthesis of complex molecules. However, harnessing its full synthetic potential requires a nuanced understanding of the factors governing its chemoselectivity. This technical guide provides a comprehensive theoretical and practical framework for navigating the reactivity of BBSC. We delve into the electronic properties that dictate its behavior and explore the mechanistic pathways of its reactions. By integrating computational insights with established experimental protocols, this guide serves as an essential resource for researchers aiming to strategically employ BBSC in the development of novel pharmaceuticals and advanced materials, such as potent Chemokine Receptor Type 4 (CXCR4) inhibitors and specialized imidazole derivatives with antifungal properties.
Molecular Architecture and Electronic Profile
This compound is a solid with a melting point in the range of 71-75 °C. Its utility stems from the presence of two powerful electrophilic sites on a single, rigid aromatic scaffold. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a valuable building block in multi-step syntheses.[1]
| Property | Value | Source |
| CAS Number | 66176-39-4 | [2][3] |
| Molecular Formula | C₇H₆BrClO₂S | [3] |
| Molecular Weight | 269.54 g/mol | [3] |
| Synonyms | α-Bromo-p-toluenesulfonyl chloride | [3] |
| Appearance | Solid | |
| Melting Point | 71-75 °C |
The two key functional groups that define BBSC's reactivity are:
-
The Sulfonyl Chloride (-SO₂Cl): This group is a derivative of sulfonic acid, a strong acid.[4] The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it extremely electron-deficient and a hard electrophilic center. It is highly susceptible to nucleophilic attack, primarily by amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[5][6]
-
The Benzylic Bromide (-CH₂Br): The bromine atom is attached to a carbon adjacent to the benzene ring. This benzylic position makes the C-Br bond labile and susceptible to nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms. The stability of the potential benzylic carbocation intermediate (in an Sₙ1 pathway) or the accessibility of the carbon for backside attack (in an Sₙ2 pathway) makes this site a soft electrophilic center.
Theoretical Insight: Visualizing Reactivity with Computational Chemistry
A priori understanding of BBSC's reactivity can be achieved through computational modeling, most commonly using Density Functional Theory (DFT). An electrostatic potential (ESP) map of the molecule would reveal the electron-deficient nature of both the sulfur atom of the sulfonyl chloride and the benzylic carbon. Furthermore, Frontier Molecular Orbital (FMO) analysis can predict the most likely sites for nucleophilic attack by identifying the Lowest Unoccupied Molecular Orbital (LUMO). For BBSC, the LUMO is expected to have significant orbital coefficients on both the sulfur and the benzylic carbon, confirming their status as the primary electrophilic centers.
Caption: Dual reactive centers of this compound.
Reactivity at the Sulfonyl Chloride Moiety
The reaction of arenesulfonyl chlorides with nucleophiles is a cornerstone of organic synthesis, most notably in the formation of sulfonamides and sulfonate esters.[1] These reactions are critical in drug discovery for introducing the sulfonyl group, which can enhance biological activity.[1]
Reaction Mechanism: Nucleophilic Substitution at Sulfur
The mechanism of nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides has been a subject of extensive study. While a dissociative Sₙ1-type process was once considered, it is now widely accepted that these reactions proceed via a concerted Sₙ2-like mechanism or a stepwise addition-elimination (A-E) pathway, depending on the nucleophile and reaction conditions.[7] For most common nucleophiles like amines, kinetic studies and DFT calculations on analogous benzenesulfonyl chlorides strongly support a synchronous Sₙ2 mechanism.[7] The reaction involves the attack of the nucleophile on the sulfur atom, forming a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
Caption: Sₙ2-like pathway for sulfonamide formation.
Experimental Protocol: Synthesis of a N-Substituted Sulfonamide
This protocol describes a general procedure for the synthesis of a sulfonamide, a reaction class used to produce potent CXCR4 inhibitors.
Objective: To synthesize an N-substituted-4-(bromomethyl)benzenesulfonamide.
Materials:
-
This compound (BBSC) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.5 eq)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add a solution of BBSC (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Causality: The reaction is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acid wash removes excess amine and the basic wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure sulfonamide.
-
Reactivity at the Benzylic Bromide Moiety
The benzylic bromide group is a versatile handle for introducing a wide range of functionalities via nucleophilic substitution. The choice between an Sₙ1 and Sₙ2 pathway is highly dependent on the reaction conditions.
Mechanistic Dichotomy: Sₙ1 vs. Sₙ2 Pathways
-
Sₙ2 Pathway: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds via a single transition state with inversion of stereochemistry (if the carbon were chiral).
-
Sₙ1 Pathway: This pathway is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water), and conditions that promote the formation of the relatively stable benzylic carbocation. This pathway typically results in a racemic mixture of products if the starting material is chiral.[8]
A theoretical approach to determining the favored pathway involves calculating and comparing the activation energies (ΔG‡) for both the Sₙ1 (rate-determining step is carbocation formation) and Sₙ2 (formation of the pentacoordinate transition state) routes.
Caption: Competing Sₙ1 and Sₙ2 pathways at the benzylic carbon.
Experimental Protocol: Sₙ2 Ether Synthesis
This protocol provides a general method for forming an ether linkage at the benzylic position, a common step in modifying molecular scaffolds.
Objective: To synthesize a benzyl ether via an Sₙ2 reaction.
Materials:
-
N-Substituted-4-(bromomethyl)benzenesulfonamide (from previous step) (1.0 eq)
-
Sodium alkoxide (e.g., sodium ethoxide) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the sulfonamide starting material (1.0 eq) in anhydrous DMF.
-
Reaction: Add the sodium alkoxide (1.2 eq) to the solution. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
Causality: The use of a strong nucleophile (alkoxide) and a polar aprotic solvent (DMF) strongly favors the Sₙ2 mechanism. Heating provides the necessary activation energy for the substitution to occur.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product via column chromatography to obtain the desired ether.
-
Achieving Chemoselectivity: A Strategic Workflow
The primary challenge and opportunity in using BBSC is controlling which functional group reacts. The principles of Hard and Soft Acids and Bases (HSAB) provide a theoretical basis for predicting this selectivity. The sulfonyl chloride sulfur is a "hard" electrophile, while the benzylic carbon is a "soft" one. Therefore, hard nucleophiles (like amines, alkoxides) are predicted to preferentially attack the sulfonyl chloride, while soft nucleophiles (like thiolates) should favor the benzylic bromide.
However, kinetics, sterics, and solvent effects can override these predictions. A systematic experimental approach is the most reliable way to determine the optimal conditions for selective functionalization.
Caption: Workflow for optimizing chemoselective reactions of BBSC.
References
- ChemBK. This compound. [Link]
- PubChem. This compound. [Link]
- LookChem. BENZENESULPHONYL CHLORIDE. [Link]
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294. [Link]
- Sokol, W. et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 23(11), 2823. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- Semeraro, T. et al. (2007). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 4(1), 28-30. [Link]
- Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. [Link]
- Ivanov, E. S. et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of General Chemistry, 74(5), 732-741. [Link]
- Antonello, S. et al. (2018). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemElectroChem, 5(18), 2631-2638. [Link]
- LibreTexts Chemistry. Extra Topics on Nucleophilic Substitution Reactions. [Link]
- Fessenden, R. J. et al. (1998). Equilibrium and kinetics of bromine chloride hydrolysis. The Journal of Physical Chemistry A, 102(40), 7804-7810. [Link]
- Wikipedia. Benzenesulfonyl chloride. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manavchem.com [manavchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-(Bromomethyl)benzenesulfonyl Chloride in Advanced Peptide Synthesis
Introduction: A Bifunctional Reagent for Complex Peptide Architectures
In the landscape of peptide chemistry, the ability to perform precise, site-specific modifications is paramount for developing sophisticated therapeutic peptides, diagnostic tools, and research probes. 4-(Bromomethyl)benzenesulfonyl chloride, hereafter referred to as BBS-Cl, emerges as a powerful and versatile heterobifunctional reagent. Its unique structure incorporates two distinct reactive centers: a highly reactive sulfonyl chloride group and a moderately reactive bromomethyl group.
This dual reactivity allows for a sequential and controlled chemical strategy. The sulfonyl chloride moiety readily reacts with primary amines, such as the N-terminal α-amino group or the ε-amino group of a lysine side chain, to form a highly stable sulfonamide bond. This initial reaction leaves the bromomethyl group intact, creating a reactive handle that can be targeted in a subsequent step by a different nucleophile, typically a thiol from a cysteine residue. This strategic orthogonality enables chemists to forge complex peptide structures, including peptide-peptide conjugates, cyclized peptides, and peptides functionalized with reporter tags, that would be challenging to create through other means.
This guide provides an in-depth exploration of the applications of BBS-Cl in peptide synthesis, detailing the chemical principles, step-by-step protocols, and analytical validation methods for its successful implementation.
Reagent Profile and Safe Handling
Chemical and Physical Properties
This compound is a solid reagent with the following key properties:
| Property | Value | Reference |
| CAS Number | 66176-39-4 | [1] |
| Molecular Formula | C₇H₆BrClO₂S | [1][2] |
| Molecular Weight | 269.54 g/mol | [1] |
| Appearance | White to light yellow solid/crystal | |
| Melting Point | 71-75 °C | [3] |
| Synonym | α-Bromo-p-toluenesulfonyl chloride | [3] |
Safety and Handling
DANGER: this compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive, particularly the sulfonyl chloride group, which can hydrolyze.
-
Personal Protective Equipment (PPE): Always handle BBS-Cl inside a chemical fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Core Application: Site-Specific Peptide Modification via Sulfonylation
The most direct application of BBS-Cl is the modification of peptides at primary amine sites. This reaction is highly efficient and forms a robust sulfonamide linkage, which is significantly more stable to chemical and enzymatic degradation than a standard amide bond.
Principle of Reaction
The sulfonyl chloride group of BBS-Cl is a potent electrophile that reacts selectively with unprotonated primary amines. By controlling the reaction pH to be slightly basic (pH 8.0-9.0), the ε-amino group of lysine (pKa ~10.5) or the N-terminal α-amino group (pKa ~8.0-9.5) can be deprotonated, rendering them nucleophilic and ready to attack the sulfonyl chloride. The reaction proceeds via a nucleophilic acyl substitution-like mechanism, displacing the chloride ion and forming the sulfonamide. The bromomethyl group remains unaffected under these conditions, serving as a latent reactive site for further functionalization.
Sources
Application Note: A Comprehensive Guide to the Derivatization of Primary and Secondary Amines with 4-(Bromomethyl)benzenesulfonyl Chloride for Enhanced Analytical Detection
Abstract
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical research, drug development, and environmental monitoring. However, many of these compounds lack a native chromophore or fluorophore, presenting a significant challenge for sensitive detection via High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors.[1] This application note provides a detailed protocol and technical guide for the pre-column derivatization of primary and secondary amines using 4-(bromomethyl)benzenesulfonyl chloride (BBSC). This bifunctional reagent reacts selectively with the amine's nucleophilic nitrogen to form a stable sulfonamide adduct, which is readily detectable by UV spectroscopy.[2][3] We will explore the underlying reaction mechanism, provide a validated step-by-step protocol, discuss methods for analytical characterization, and offer field-proven insights for troubleshooting and method optimization.
Introduction and Principle
Chemical derivatization is a powerful strategy to enhance the detectability of analytes and improve their chromatographic properties.[2][4] Sulfonyl chlorides, such as the classic Dansyl chloride, are well-established reagents for this purpose, reacting with amines under alkaline conditions to form stable sulfonamides.[1][5]
This compound (BBSC) is a unique derivatizing agent possessing two distinct reactive sites:
-
A highly electrophilic sulfonyl chloride (-SO₂Cl) group: This is the primary site for the derivatization reaction, readily attacked by the unprotonated nucleophilic nitrogen of primary and secondary amines.[3][5]
-
A bromomethyl (-CH₂Br) group: This site functions as an alkylating agent, which is significantly less reactive than the sulfonyl chloride under the mild basic conditions used for amine derivatization. While it offers potential for subsequent, orthogonal chemical modifications, it remains inert during the initial sulfonamide formation.
The reaction with BBSC imparts a strongly UV-absorbing phenylsulfonyl moiety to the target amine, enabling sensitive detection. The resulting sulfonamide derivatives are generally stable and exhibit improved retention on reversed-phase HPLC columns.[1][2]
Reaction Mechanism
The derivatization process is a nucleophilic acyl substitution reaction. The reaction proceeds under alkaline conditions (typically pH 9-11), which serves to deprotonate the primary or secondary amine (R-NH₂ or R₂NH), transforming it into a potent nucleophile.[1] This nucleophile then attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction concludes with the departure of the chloride leaving group and the formation of a stable sulfonamide bond. The base in the reaction buffer is crucial for neutralizing the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[1][3]
Sources
Application Notes and Protocols for the Synthesis and Evaluation of CXCR4 Inhibitors Utilizing 4-(Bromomethyl)benzenesulfonyl Chloride
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology, inflammation, and HIV infection.[1][2][3] Its involvement in tumor metastasis, cell migration, and viral entry underscores the urgent need for potent and specific inhibitors.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a novel class of benzenesulfonamide-based CXCR4 inhibitors, leveraging the versatile reagent 4-(bromomethyl)benzenesulfonyl chloride.[6][7] Detailed, field-proven protocols for chemical synthesis, purification, characterization, and subsequent in vitro biological evaluation are presented. The methodologies are designed to be self-validating, with explanations of the underlying scientific principles to ensure reproducibility and facilitate troubleshooting.
Introduction: The Significance of Targeting CXCR4
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its sole endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), activates multiple intracellular signaling pathways.[8][9][10] These pathways, including the PI3K/Akt and MAPK cascades, regulate fundamental cellular processes such as cell migration, proliferation, and survival.[8][11] While essential for normal physiological functions like hematopoiesis and embryonic development, the CXCR4/CXCL12 axis is frequently hijacked in pathological conditions.[1][12]
In numerous cancers, including breast, prostate, and lung cancer, overexpression of CXCR4 on tumor cells facilitates their metastasis to organs with high CXCL12 expression, such as the bone marrow, lungs, and liver.[1][4][5] This targeted migration is a key driver of metastatic disease. Furthermore, the CXCR4/CXCL12 interaction promotes tumor growth, angiogenesis, and chemoresistance.[3][4] Consequently, inhibiting this axis represents a promising strategy for cancer therapy.[3][4] The FDA-approved drug, Plerixafor (AMD3100), a bicyclam derivative, validates the clinical potential of CXCR4 antagonism, primarily for mobilizing hematopoietic stem cells.[11][13][14] However, the development of novel, non-bicyclam small molecule inhibitors with improved pharmacological profiles remains an active area of research.
This guide focuses on the synthesis of benzenesulfonamide-based CXCR4 inhibitors, a class of compounds that has shown significant promise.[6] The key starting material, this compound, provides a versatile scaffold for introducing diverse chemical moieties to optimize binding affinity and drug-like properties.[6][7]
CXCR4 Signaling Pathways: A Rationale for Inhibition
Understanding the signaling cascades initiated by CXCR4 activation is crucial for appreciating the mechanism of action of its inhibitors. Upon CXCL12 binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi family.[8][9] This event triggers a cascade of downstream signaling events.
// Edges CXCL12 -> CXCR4 [label="Binds"]; CXCR4 -> G_protein [label="Activates"]; G_protein -> PLC; G_protein -> PI3K; PI3K -> Akt; Akt -> Transcription [label="Promotes\nCell Survival"]; PLC -> MAPK [label="via DAG/IP3"]; MAPK -> Transcription [label="Promotes\nProliferation"]; CXCR4 -> JAK [style=dashed, label="G-protein\nindependent"]; JAK -> Transcription [label="via STAT"];
// Invisible nodes for layout {rank=same; CXCL12; CXCR4;} {rank=same; G_protein; JAK;} {rank=same; PLC; PI3K;} {rank=same; Akt; MAPK;} {rank=same; Transcription;} } caption="CXCR4 Signaling Pathways"
Synthesis of a Benzenesulfonamide-Based CXCR4 Inhibitor
This section details the synthesis of a representative benzenesulfonamide CXCR4 inhibitor. The described two-step synthesis is a robust and adaptable method for generating a library of analogs for structure-activity relationship (SAR) studies.
Reaction Scheme
The synthesis involves an initial reaction of this compound with a primary or secondary amine to form a sulfonamide intermediate. This is followed by a nucleophilic substitution of the benzylic bromide with a different amine to yield the final product.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | 66176-39-4 | Sigma-Aldrich | 95% |
| Pyrrolidine | 123-75-1 | Sigma-Aldrich | ≥99% |
| N-methyl-2-pyridinemethanamine | 21419-35-6 | Sigma-Aldrich | 97% |
| Triethylamine (Et3N) | 121-44-8 | Sigma-Aldrich | ≥99.5% |
| Potassium Carbonate (K2CO3) | 584-08-7 | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich | ≥99.8% |
| Acetonitrile, anhydrous | 75-05-8 | Sigma-Aldrich | 99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | Sigma-Aldrich | HPLC Grade |
| Hexanes | 110-54-3 | Sigma-Aldrich | HPLC Grade |
| Silica Gel | 112926-00-8 | Sorbent Technologies | 60 Å, 40-63 µm |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine (Intermediate)
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford the intermediate as a white solid.
Step 2: Synthesis of the Final CXCR4 Inhibitor
-
To a round-bottom flask, add the intermediate from Step 1 (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile (0.1 M).
-
Add N-methyl-2-pyridinemethanamine (1.2 eq.).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC (9:1 DCM:Methanol).
-
After completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of DCM:Methanol to yield the final product.
Characterization of the Synthesized Compound
The identity and purity of the synthesized inhibitor should be confirmed using standard analytical techniques.
| Analysis Method | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic, benzylic, and aliphatic protons of the molecule with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (HRMS) | The calculated m/z for the protonated molecule [M+H]⁺ should match the experimentally observed value. |
| HPLC Purity | Purity should be ≥95% as determined by HPLC analysis with UV detection at an appropriate wavelength (e.g., 254 nm). |
In Vitro Biological Evaluation
Once the CXCR4 inhibitor is synthesized and characterized, its biological activity must be assessed. The following protocols describe standard in vitro assays to determine the potency and efficacy of the compound.
Cell Migration (Chemotaxis) Assay
This assay measures the ability of the synthesized inhibitor to block the migration of CXCR4-expressing cells towards a gradient of CXCL12.[15]
Materials:
-
CXCR4-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Transwell inserts with 8 µm pore size
-
Recombinant human CXCL12
-
Serum-free cell culture medium
-
Calcein-AM or other suitable cell stain
Protocol:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the synthesized CXCR4 inhibitor (or vehicle control) for 30 minutes at 37 °C.
-
Add serum-free medium containing CXCL12 (chemoattractant) to the lower chamber of the Transwell plate.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37 °C in a CO₂ incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This assay determines if the inhibitor exhibits cytotoxic effects on the cells, which is important for distinguishing between anti-migratory and cytotoxic effects.[16]
Materials:
-
CXCR4-expressing cancer cell line (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized CXCR4 inhibitor. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37 °C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction or degradation of reagents. | Ensure all reagents are of high purity and anhydrous solvents are used. Monitor the reaction closely by TLC and adjust reaction time if necessary. |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., preparative HPLC). |
| High variability in biological assays | Inconsistent cell number or passage number. | Use cells within a consistent passage number range. Ensure accurate cell counting and seeding. |
| Inhibitor is cytotoxic at active concentrations | The compound has off-target effects. | Synthesize and test analogs to identify a more specific inhibitor. |
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and preclinical evaluation of novel benzenesulfonamide-based CXCR4 inhibitors using this compound. By following these methodologies, researchers can efficiently generate and screen new chemical entities with the potential to become next-generation therapeutics for a range of diseases driven by the CXCR4/CXCL12 axis. The emphasis on understanding the underlying scientific principles is intended to empower researchers to adapt and troubleshoot these methods for their specific research goals.
References
- The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regener
- Regulation of CXCR4 Signaling - PMC - NIH. (URL: )
- CXCL12 (SDF-1)/CXCR4 Pathway in Cancer - AACR Journals. (URL: )
- Chemotaxis - CXCR4 signaling p
- CXCR4 P
- CXCR4-directed theranostics in oncology and inflamm
- New AMD3100 derivatives for CXCR4 chemokine receptor targeted molecular imaging studies: synthesis, anti-HIV-1 evaluation and binding affinities - Dalton Transactions (RSC Publishing). (URL: )
- Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed. (URL: )
- The Intricate Role of CXCR4 in Cancer - PMC - PubMed Central. (URL: )
- Cross-Validation of CXCR4 Antagonist Activity: A Comparative Guide for Researchers - Benchchem. (URL: )
- (PDF)
- CXCR4: a key receptor in the crosstalk between tumor cells and their microenvironment. (URL: [Link])
- New AMD3100 derivatives for CXCR4 chemokine receptor targeted molecular imaging studies: Synthesis, anti-HIV-1 evaluation and binding affinities - ResearchG
- In vitro and in vivo effects of CXCR4 inhibition in osteosarcoma - AACR Journals. (URL: [Link])
- Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. (URL: [Link])
- Synthesis and Evaluation of [ 67 Ga]-AMD3100: A Novel Imaging Agent for Targeting the Chemokine Receptor CXCR4 - MDPI. (URL: [Link])
- Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC. (URL: [Link])
- Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC - NIH. (URL: [Link])
- Exploring the Therapeutic Potential of Fluorinated CXCR4 Inhibitor A1: Insights from Breast Cancer In Vitro. (URL: [Link])
Sources
- 1. CXCR4-directed theranostics in oncology and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 95 66176-39-4 [sigmaaldrich.com]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. New AMD3100 derivatives for CXCR4 chemokine receptor targeted molecular imaging studies: synthesis, anti-HIV-1 evaluation and binding affinities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
4-(Bromomethyl)benzenesulfonyl chloride for HPLC derivatization of biomolecules
An In-Depth Guide to the HPLC Derivatization of Biomolecules using 4-(Bromomethyl)benzenesulfonyl chloride (BBS-Cl)
Authored by: A Senior Application Scientist
Introduction: Overcoming the Invisibility of Biomolecules in HPLC
In the fields of proteomics, clinical diagnostics, and pharmaceutical development, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation and quantification of biomolecules.[1][2][3] However, many critical analytes—such as amino acids, small peptides, and biogenic amines—lack a strong native chromophore or fluorophore. This inherent "invisibility" to standard UV-Vis or fluorescence detectors presents a significant analytical challenge, making sensitive detection and accurate quantification difficult.[4]
Pre-column derivatization is a powerful and widely adopted strategy to surmount this obstacle.[5][6] This technique involves a chemical reaction that attaches a "tag" to the analyte before it is introduced into the HPLC system. This tag is specifically designed to impart desirable properties, most notably strong UV absorbance or fluorescence, thereby dramatically enhancing detection sensitivity.[7]
This application note provides a comprehensive technical guide to the use of this compound (BBS-Cl) as a versatile pre-column derivatization reagent for the HPLC analysis of biomolecules containing primary and secondary amine and thiol functional groups. We will explore the underlying chemistry, provide detailed, field-tested protocols, and offer expert insights into method optimization and troubleshooting.
Section 1: The Reagent - Understanding this compound
This compound is a bifunctional reagent possessing two reactive sites: the highly electrophilic sulfonyl chloride (-SO₂Cl) group and the bromomethyl (-CH₂Br) group.[8] For the applications discussed herein, our focus is exclusively on the reactivity of the sulfonyl chloride moiety. Its properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₆BrClO₂S | [8][9] |
| Molecular Weight | 269.54 g/mol | [8] |
| Appearance | Solid | |
| Melting Point | 71-75 °C | |
| Primary Reactive Group | Sulfonyl Chloride (-SO₂Cl) | [10] |
| Target Functional Groups | Primary/Secondary Amines, Thiols, Phenols | [5][11] |
The sulfonyl chloride group is analogous to that in other well-established derivatization agents like Dansyl chloride and Dabsyl chloride, which are known for their robust reactions with nucleophiles.[7][11][12]
Section 2: The Derivatization Chemistry - A Tale of Two Nucleophiles
The efficacy of BBS-Cl lies in the rapid and stable covalent bond it forms with key nucleophilic functional groups found in biomolecules. The reaction is typically performed in an alkaline environment (pH 9-11), which serves to deprotonate the target functional group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom of the sulfonyl chloride.[6][12][13]
Reaction with Amines
Primary and secondary amines, such as those in amino acids, peptides, and biogenic amines, readily react with BBS-Cl to form highly stable sulfonamides.[10][11] This reaction is the cornerstone of its application in amino acid analysis.
Caption: Reaction of BBS-Cl with a primary amine.
Reaction with Thiols
Thiol (sulfhydryl) groups, present in amino acids like cysteine and peptides like glutathione, are potent nucleophiles. They react with BBS-Cl to form thiosulfonate esters. This allows for the specific tagging and quantification of important redox-active molecules.[11][14][15]
Caption: Reaction of BBS-Cl with a thiol.
Impact of Derivatization
The addition of the 4-(bromomethyl)benzenesulfonyl moiety fundamentally alters the analyte's properties in two crucial ways:
-
Enhanced Hydrophobicity: The bulky, non-polar aromatic tag significantly increases the hydrophobicity of the typically polar biomolecules. This is the key to achieving excellent separation on reversed-phase HPLC columns (e.g., C18, C8), where retention is driven by hydrophobic interactions.[3][6]
-
Strong UV Chromophore: The benzene ring introduced by BBS-Cl is a strong chromophore, allowing for highly sensitive detection using standard HPLC-UV detectors, typically around 254 nm.[11]
Section 3: Experimental Protocols
Safety First: this compound is corrosive and moisture-sensitive.[8] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Prepare reagent solutions fresh daily.
Reagent Preparation
-
Derivatizing Reagent (10 mg/mL BBS-Cl): Carefully weigh 100 mg of BBS-Cl and dissolve it in 10 mL of dry acetonitrile. Vortex to mix. This solution is moisture-sensitive and should be prepared fresh for each experiment.[6][13]
-
Reaction Buffer (0.1 M Borate Buffer, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust the pH to 9.5 using a concentrated NaOH solution. Make up the final volume to 1 L with water.
-
Quenching Solution (2 M HCl): Prepare by diluting concentrated hydrochloric acid. This is used to stop the reaction by neutralizing the buffer and hydrolyzing the excess reagent.
Protocol 1: Derivatization of Amino Acids in a Protein Hydrolysate
This protocol provides a framework for the analysis of amino acid composition.
-
Sample Preparation: Start with a protein hydrolysate sample. If necessary, dilute the sample with 0.1 M HCl to bring the amino acid concentrations into the desired analytical range (e.g., 10-500 µM).
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:
-
100 µL of the amino acid sample or standard.
-
200 µL of 0.1 M Borate Buffer (pH 9.5).
-
-
Initiate Derivatization: Add 200 µL of the 10 mg/mL BBS-Cl reagent solution to the tube.
-
Reaction Incubation: Immediately cap the tube, vortex for 30 seconds, and place it in a heating block or water bath set to 70 °C for 15 minutes. This elevated temperature ensures the reaction proceeds to completion.[12]
-
Reaction Quenching: After incubation, remove the tube and cool it to room temperature. Add 100 µL of 2 M HCl to stop the reaction. Vortex briefly.
-
Final Preparation: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
Protocol 2: Derivatization of Thiols (e.g., Glutathione)
This protocol is optimized for thiol-containing molecules.
-
Sample Preparation: Prepare standards of glutathione (or other thiols) in 0.1 M HCl. Biological samples (e.g., cell lysates) may require a deproteinization step (e.g., with perchloric acid or centrifugation) prior to derivatization.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:
-
100 µL of the thiol sample or standard.
-
400 µL of 0.1 M Borate Buffer (pH 9.5).
-
-
Initiate Derivatization: Add 200 µL of the 10 mg/mL BBS-Cl reagent solution.
-
Reaction Incubation: Cap, vortex, and incubate at 60 °C for 10 minutes. Thiol reactions are often faster than amine reactions.
-
Reaction Quenching: Cool to room temperature and add 100 µL of 2 M HCl.
-
Final Preparation: Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Section 4: HPLC Method and Workflow
The derivatized biomolecules are now hydrophobic and well-suited for reversed-phase HPLC.
Overall Workflow Visualization
Caption: General workflow for BBS-Cl derivatization and HPLC analysis.
Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the non-polar derivatives.[3][16] |
| Mobile Phase A | 25 mM Ammonium Formate, pH 3.5 | An acidic pH ensures good peak shape by protonating free silanols on the column packing.[17] |
| Mobile Phase B | Acetonitrile | A strong organic solvent for eluting the hydrophobic derivatives. |
| Gradient Program | 0-2 min: 10% B2-25 min: 10% to 70% B25-27 min: 70% to 10% B27-32 min: 10% B (Re-equilibration) | A linear gradient is effective for separating a complex mixture of derivatives with varying hydrophobicities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 254 nm | The benzene ring of the BBS-Cl tag has strong absorbance at this wavelength.[11] |
| Injection Volume | 10 µL | A typical starting volume. |
Section 5: Trustworthiness and Method Validation
For any quantitative bioanalytical method, validation is paramount to ensure reliable and reproducible results. When implementing a BBS-Cl derivatization method, key validation parameters according to ICH or FDA guidelines should be assessed:[16]
-
Selectivity: The ability to distinguish the analyte from endogenous components in the sample matrix. This is confirmed by analyzing blank matrix samples.
-
Linearity and Range: The derivatization and analysis should produce a linear response curve over a defined concentration range.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentrations to ensure the results are close to the true value and are repeatable.
-
Stability: The stability of the derivatized samples should be evaluated under different storage conditions (e.g., autosampler, benchtop, freeze-thaw cycles) to define handling procedures.
The robustness of the derivatization reaction itself—its ability to proceed to completion under slightly varied conditions (e.g., pH, temperature)—is a key strength of this type of sulfonyl chloride chemistry, contributing to overall method trustworthiness.[5][12]
References
- Derivatization - Chemistry LibreTexts. (2023).
- Analysis of Dabsyl Amino Acids using HPLC - Jasco UK.
- Developing HPLC Methods for Biomolecule Analysis - LCGC International. (2015).
- The Future of Biomolecule Analysis Using HPLC/UHPLC - LCGC International. (2023).
- Considerations in the HPLC Analysis of Biomolecules - Fortis Technologies.
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed. (2020).
- This compound | C7H6BrClO2S | CID 2734409 - PubChem.
- UV/vis absorption and fluorescence spectra in CH2Cl2. - ResearchGate.
- (a) UV/Vis absorption spectra in CH2Cl2. (b) Fluorescence spectra in... - ResearchGate.
- HPLC for Biomolecules Training - Element Lab Solutions.
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent.
- Benzenesulfonyl chloride - Wikipedia.
- 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives - ResearchGate.
- Analysis of biological thiols: derivatization with monobromobimane and separation by reverse-phase high-performance liquid chromatography - PubMed. (1981).
- Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags - PubMed. (2024).
- Purification of biological samples and validation of bioanalytical HPLC methods for analysis of drugs and their metabolites | Request PDF - ResearchGate.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. (2020).
- Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed.
- QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation - PubMed Central. (2023).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fortis-technologies.com [fortis-technologies.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. jasco.co.uk [jasco.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analysis of biological thiols: derivatization with monobromobimane and separation by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for the reaction of 4-(Bromomethyl)benzenesulfonyl chloride with phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of aryl 4-(bromomethyl)benzenesulfonates through the reaction of 4-(bromomethyl)benzenesulfonyl chloride with various phenols. This reaction is a cornerstone in medicinal chemistry and organic synthesis, enabling the introduction of a versatile functional group that can serve as a leaving group or be further modified. This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety considerations, and describes methods for purification and characterization of the final products.
Introduction
The formation of sulfonate esters from the reaction of sulfonyl chlorides with phenols is a fundamental transformation in organic chemistry.[1][2] Specifically, the use of this compound as a reagent allows for the synthesis of aryl sulfonates bearing a reactive bromomethyl group. This functional handle is particularly valuable in drug development and chemical biology, as it can be used for covalent modification of biological targets or as a precursor for a wide range of subsequent chemical transformations. The resulting aryl 4-(bromomethyl)benzenesulfonates are key intermediates in the synthesis of complex molecules, including potent enzyme inhibitors and novel therapeutic agents.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide.
The mechanism can be summarized in two key steps:
-
Deprotonation of the Phenol: A base, such as pyridine or triethylamine, removes the acidic proton from the hydroxyl group of the phenol to generate a phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electron-deficient sulfur atom of this compound. This results in the displacement of the chloride leaving group and the formation of the aryl 4-(bromomethyl)benzenesulfonate ester.
This reaction is analogous to the Schotten-Baumann reaction and is a well-established method for the synthesis of sulfonate esters.[2]
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a generic phenol. The specific quantities and reaction conditions may need to be optimized for different phenol substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Major Chemical Supplier | Corrosive, handle with care.[3][4][5] |
| Phenol (or substituted phenol) | Reagent Grade | Major Chemical Supplier | Toxic and corrosive, handle with care.[6][7][8] |
| Pyridine (or Triethylamine) | Anhydrous | Major Chemical Supplier | Use in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Use in a fume hood. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | N/A | For work-up. |
| Brine (Saturated NaCl) | Aqueous Solution | N/A | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major Chemical Supplier | For drying. |
| Silica Gel | For Column Chromatography | Major Chemical Supplier | For purification. |
| Hexanes and Ethyl Acetate | HPLC Grade | Major Chemical Supplier | For column chromatography. |
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] It is also harmful if swallowed or inhaled. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or neoprene), safety goggles, a face shield, and a lab coat.[3]
Phenols are toxic and corrosive, and can be absorbed through the skin, causing severe burns and systemic toxicity.[6][7][8][9] Numbness upon initial contact can mask the severity of the exposure.[6] Always handle phenols in a fume hood and wear appropriate PPE, including double nitrile, neoprene, or butyl gloves, safety goggles, and a lab coat.[6][8] An eyewash and safety shower must be readily accessible.[6][9]
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work. [3][4][5]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of aryl 4-(bromomethyl)benzenesulfonates.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.).
-
Dissolve the phenol in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
To the cooled solution, add pyridine (1.5-2.0 eq.) dropwise. Stir for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.1-1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the this compound solution to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
-
Reaction:
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of the initial DCM).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10] Sulfonic acid esters are generally stable to these conditions.[11]
-
Alternatively, for solid products, recrystallization from an appropriate solvent system can be employed.[11][12]
-
Product Characterization
The purified aryl 4-(bromomethyl)benzenesulfonate can be characterized by standard spectroscopic methods:
-
¹H NMR Spectroscopy: The presence of the 4-(bromomethyl)benzenesulfonyl group is indicated by characteristic signals. The aromatic protons of the benzenesulfonyl ring typically appear as two doublets in the region of δ 7.4-8.0 ppm. The benzylic protons of the bromomethyl group usually appear as a singlet around δ 4.5-4.8 ppm. The signals corresponding to the protons of the phenol moiety will also be present, shifted downfield upon esterification.[13]
-
¹³C NMR Spectroscopy: The carbon signals for the sulfonate ester can be identified in the aromatic and aliphatic regions of the spectrum.
-
Infrared (IR) Spectroscopy: The formation of the sulfonate ester is confirmed by the presence of strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).[14]
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry, observing the molecular ion peak (M⁺) or related fragments.
Conclusion
The reaction of this compound with phenols provides a reliable and versatile method for the synthesis of aryl 4-(bromomethyl)benzenesulfonates. These compounds are valuable intermediates in organic synthesis and drug discovery. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can safely and efficiently synthesize these important molecules. Proper characterization of the final product is crucial to ensure its purity and identity for subsequent applications.
References
- A Researcher's Guide to 1H NMR Characterization of p-Toluenesulfonate Esters and a Comparison with Mesylate and Triflate Alt - Benchchem.
- Phenol - Environment, Health & Safety.
- Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland.
- SAFETY DATA SHEET - Fisher Scientific.
- Standard Operating Procedure - Yale Environmental Health & Safety.
- Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety.
- Lab Safety Guideline: Phenol.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- Ch24: ArOH to ArOR - University of Calgary.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Williamson Ether Synthesis.
- A simple method for the synthesis of sulfonic esters - ResearchGate.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry.
- This compound 95 66176-39-4 - Sigma-Aldrich.
- Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
- General procedures for the purification of Esters - Chempedia - LookChem.
- Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride.
- Williamson Ether Synthesis Reaction Mechanism - YouTube.
- (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - ResearchGate.
- EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- a) ss-NMR analysis showing the formation of sulfonate esters in a... | Download Scientific Diagram - ResearchGate.
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry - ACS Publications.
- Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters - The Journal of Organic Chemistry - Figshare.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH.
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate.
- Critical Evaluation of the Methods for the Characterization of the Degree of Sulfonation for Electron Beam Irradiated and Non-Irradiated Sulfonated Poly(ether ether ketone) Membranes - MDPI.
- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure.
- Esters.
- US3546302A - Process for brominating phenols - Google Patents.
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- some more reactions of phenol - Chemguide.
- Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurjchem.com [eurjchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
Application Notes & Protocols: Strategic Use of 4-(Bromomethyl)benzenesulfonyl Chloride in the Synthesis of Advanced Fluorescent Probes
Introduction: The Unique Duality of 4-(Bromomethyl)benzenesulfonyl Chloride as a Molecular Architect
In the intricate field of fluorescent probe design, the ability to selectively and efficiently link different molecular components—a fluorophore, a recognition unit, and potentially a targeting moiety—is paramount. This compound stands out as a uniquely versatile heterobifunctional linker. Its chemical architecture, featuring two distinct and orthogonally reactive functional groups, the sulfonyl chloride (-SO₂Cl) and the bromomethyl (-CH₂Br) group, allows for a stepwise and controlled construction of complex molecular probes.
The sulfonyl chloride group offers a robust handle for reaction with primary and secondary amines to form highly stable sulfonamide bonds.[1] This functionality also extends to reactions with phenols, thiols, and alcohols, albeit with different reactivity profiles.[2][3] Concurrently, the bromomethyl group serves as an excellent electrophile for nucleophilic substitution, readily reacting with thiol groups to form stable thioether linkages, a cornerstone for developing probes targeting biothiols. This dual reactivity empowers researchers to design and synthesize probes with precision, linking a fluorescent reporter to a specific reactive site for detecting a target analyte. This guide provides an in-depth exploration of the chemistry of this compound and detailed protocols for its application in the synthesis of fluorescent probes.
Chemical Reactivity and Strategic Considerations
The successful application of this compound hinges on understanding the distinct reactivity of its two functional groups. This allows for a strategic, stepwise synthesis, where one group can be reacted selectively while the other remains available for subsequent modification.
-
The Sulfonyl Chloride Moiety: This group is a powerful electrophile. Its reaction with nucleophiles, particularly primary and secondary amines, is highly efficient and forms exceptionally stable sulfonamide linkages.[1] The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl generated. The pH of the reaction medium is a critical parameter; for reactions with amines, a pH range of 9.0-10.0 is often optimal to ensure the amine is in its deprotonated, nucleophilic state.[3] It is crucial to use anhydrous solvents, as sulfonyl chlorides are susceptible to hydrolysis.[3]
-
The Bromomethyl Moiety: This functionality is a classic benzylic halide, making it an excellent substrate for Sₙ2 reactions. It is particularly reactive towards soft nucleophiles like thiols, leading to the formation of a stable thioether bond. This specific reactivity is frequently exploited in the design of probes for biologically important thiols such as cysteine, homocysteine, and glutathione.[4][5]
The strategic choice of which group to react first depends on the overall synthetic plan and the nature of the fluorophore and recognition elements.
Visualization of Reactivity
Caption: Workflow for synthesizing a thiol-reactive probe.
Step-by-Step Methodology
Materials and Equipment:
-
Reactants: this compound, an amine-containing fluorophore (e.g., 7-amino-4-methylcoumarin), anhydrous pyridine or triethylamine, anhydrous dichloromethane (DCM).
-
Work-up and Purification Reagents: 1 M Hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography, appropriate eluent system (e.g., hexane/ethyl acetate).
-
Equipment: Round-bottom flasks, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing fluorophore (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM. Stir the solution at 0 °C (ice bath).
-
Addition of Linker: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring fluorophore solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC. The formation of the product can be visualized by the appearance of a new, typically more nonpolar spot.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application of the Synthesized Probe for Thiol Detection
The purified probe can be used to detect thiols in solution. The bromomethyl group will react with a thiol to form a thioether, which may modulate the fluorescence properties of the fluorophore, leading to a "turn-on" or "turn-off" response.
General Protocol for Thiol Detection:
-
Stock Solution: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in an appropriate organic solvent like DMSO or acetonitrile.
-
Assay Buffer: Prepare a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Measurement: In a cuvette, add the assay buffer and a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Record the initial fluorescence spectrum.
-
Addition of Analyte: Add the thiol-containing sample to the cuvette and mix.
-
Signal Acquisition: Record the fluorescence spectra at different time points to monitor the reaction. A change in fluorescence intensity or a shift in the emission wavelength indicates the presence of thiols.
Data Summary
The following tables provide a summary of the reactivity of this compound and the typical photophysical properties of a fluorescent probe synthesized using this linker.
Table 1: Reactivity Profile of this compound
| Functional Group | Reactive Moiety | Nucleophile | Resulting Linkage | Typical Conditions |
| Sulfonyl Chloride | -SO₂Cl | Primary/Secondary Amine | Sulfonamide | Anhydrous organic solvent, base (e.g., pyridine), 0°C to RT |
| Sulfonyl Chloride | -SO₂Cl | Phenol/Alcohol | Sulfonate Ester | Anhydrous organic solvent, base, 0°C to RT |
| Bromomethyl | -CH₂Br | Thiol | Thioether | Aqueous buffer or organic solvent, RT |
| Bromomethyl | -CH₂Br | Amine | Alkylated Amine | Organic solvent, RT to elevated temperature |
Table 2: Example Photophysical Properties of a Coumarin-Based Thiol Probe
| Property | Before Thiol Reaction | After Thiol Reaction |
| Excitation Max (λex) | ~350 nm | ~350 nm |
| Emission Max (λem) | ~450 nm | ~450 nm |
| Quantum Yield (Φ) | Low (e.g., <0.1) | High (e.g., >0.5) |
| Appearance | Weakly fluorescent | Brightly fluorescent |
Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the synthesis of fluorescent probes. Its dual reactivity allows for a modular and strategic approach to probe design, enabling the straightforward linkage of fluorophores to a wide array of recognition moieties. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this linker in developing novel probes for diverse applications in chemical biology, diagnostics, and drug discovery. Future work may involve expanding the repertoire of fluorophores and recognition groups that can be incorporated using this linker, leading to the development of next-generation sensors with enhanced sensitivity, selectivity, and in vivo applicability.
References
- MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
- Wikipedia. Dansyl chloride. [Link]
- Coger SAS. Dansyl chloride. [Link]
- PrepChem.com. Synthesis of this compound. [Link]
- NIH.
- ResearchGate. Recent Advances in Fluorescent Probes for Biothiols | Request PDF. [Link]
- Organic Syntheses. Benzenesulfonyl chloride. [Link]
- MDPI. Recent Progress in the Development of Fluorescent Probes for Thiophenol. [Link]
- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]
- Semantic Scholar. Fluorescent Probes for Live Cell Thiol Detection. [Link]
- NIH. Thiol-Selective Fluorogenic Probes for Labeling and Release. [Link]
- NIH.
- PubChem. This compound. [Link]
- PubMed. Fluorescent probes for chloride ions in biological samples. [Link]
- PubMed. 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl Chloride as a Fluorescent Labeling Reagent for Determination of Phenols in High-Performance Liquid Chromatography and Application for Determination of Urinary Phenol and P-Cresol. [Link]
- NIH. A novel multifunctional fluorescent probe with ESIPT and AIE effects for the detection of Co2+ and HClO. [Link]
- MDPI. Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. [Link]
- ResearchGate. (PDF) Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. [Link]
- PubMed. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. [Link]
Sources
Solid-phase synthesis applications of 4-(Bromomethyl)benzenesulfonyl chloride
An In-Depth Guide to the Solid-Phase Applications of 4-(Bromomethyl)benzenesulfonyl Chloride
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of this compound (BBSC) in solid-phase organic synthesis (SPOS). We will delve into the core principles, provide field-proven protocols, and explain the causality behind critical experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Strategic Value of a Bifunctional Linker
This compound is a strategically designed bifunctional molecule that has carved a significant niche in the construction of chemical libraries, particularly those centered around the sulfonamide scaffold—a privileged functional group in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two key functional groups:
-
The Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile that readily couples with primary and secondary amines to form stable sulfonamide bonds. This reaction is the cornerstone of building the desired molecular diversity.
-
The Bromomethyl (-CH₂Br): A benzylic bromide that serves as an excellent electrophilic handle for anchoring the entire system to a solid support via nucleophilic substitution.
This dual reactivity allows BBSC to act as a robust linker, covalently attaching a growing library of molecules to an insoluble polymer resin. The solid-phase methodology facilitates the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and unreacted reagents are simply washed away, leaving the desired compound tethered to the resin.
Reagent Profile and Critical Safety Mandates
Before proceeding to protocols, a thorough understanding of the reagent's properties and hazards is non-negotiable.
Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| Synonym(s) | α-Bromo-p-toluenesulfonyl chloride |
| Molecular Formula | C₇H₆BrClO₂S[1][2] |
| Molecular Weight | 269.54 g/mol [2] |
| CAS Number | 66176-39-4[2] |
| Appearance | White to off-white solid |
| Melting Point | 71-75 °C |
Hazard Analysis and Safe Handling
DANGER: this compound is a highly corrosive and moisture-sensitive compound that causes severe skin burns and serious eye damage.[2][3][4][5] Inhalation can be harmful and may cause respiratory irritation, while ingestion can cause severe burns to the digestive tract.[3] The material reacts with water, potentially liberating toxic gases.[5]
Mandatory Safety Protocol:
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and ANSI-approved safety goggles along with a full face shield.[4]
-
Handling: Use only in a dry, inert atmosphere (e.g., under nitrogen or argon). Avoid creating dust. Keep away from water and moisture.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] For inhalation, move to fresh air.[3] Do not induce vomiting if swallowed.[3][4]
Core Application: A Platform for Sulfonamide Library Synthesis
The primary application of BBSC is as a linker for the parallel synthesis of diverse sulfonamide libraries. The general workflow involves three main phases: immobilization, diversification, and cleavage.
Phase I: Immobilization on Solid Support
The process begins by anchoring the BBSC linker to a suitable solid support. The most common choice is a polystyrene-based resin functionalized with hydroxymethyl groups, such as Wang resin. The immobilization occurs via a nucleophilic substitution reaction where the hydroxyl group of the resin, typically activated to an alkoxide with a non-nucleophilic base, displaces the bromide on the BBSC linker to form a stable ether bond.
Phase II: Diversification via Sulfonamide Formation
Once the linker is securely attached to the resin, its sulfonyl chloride group is exposed and ready for reaction. The resin is then distributed into an array of reaction vessels. A different amine building block is added to each vessel, along with a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[6] This step allows for the rapid generation of a large library of unique sulfonamides, each tethered to its own population of resin beads.
Phase III: Cleavage from Solid Support
After the sulfonamide formation is complete and the resin has been thoroughly washed, the final products are liberated from the solid support. For the ether linkage formed with Wang resin, this requires treatment with a strong acid, most commonly Trifluoroacetic acid (TFA). Scavengers are typically included in the cleavage cocktail to trap reactive cationic species generated during the process, preventing degradation of the desired product.
Workflow Visualization
Caption: General workflow for sulfonamide synthesis using BBSC.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and success.
Protocol 1: Immobilization of BBSC onto Wang Resin
Objective: To covalently attach the BBSC linker to a hydroxymethyl-functionalized solid support.
Materials:
-
Wang Resin (polystyrene-based, 100-200 mesh, loading ~1.0 mmol/g)
-
This compound (BBSC, 3.0 eq. relative to resin loading)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 3.5 eq.) or Diisopropylethylamine (DIEA, 5.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase reaction vessel with a frit and stopcock
Procedure:
-
Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in the reaction vessel. Add anhydrous DMF (~10 mL/g of resin) and gently agitate using a shaker or nitrogen bubbling for 1 hour. This step is critical to expose the reactive hydroxyl groups within the polymer matrix.[7]
-
Solvent Exchange: Drain the DMF and wash the resin with anhydrous DCM (3 x 10 mL).
-
Activation (using NaH): Suspend the swollen resin in anhydrous DMF (~10 mL). In a separate flask, carefully wash the NaH dispersion with hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen. Add the dry NaH to the resin suspension. Allow the mixture to react for 30-60 minutes. The evolution of hydrogen gas indicates the formation of the alkoxide.
-
Linker Coupling: Dissolve BBSC (3.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the activated resin suspension. Agitate the reaction mixture at room temperature for 12-18 hours.
-
Quenching and Washing: Carefully quench any unreacted NaH by the slow, dropwise addition of methanol until gas evolution ceases. Drain the solvent and wash the resin thoroughly in the following sequence: DMF (3 x 10 mL), a 1:1 mixture of DMF/water (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL).
-
Drying: Dry the functionalized resin under high vacuum for several hours. The success of the immobilization can be quantified by determining the chlorine content via elemental analysis.
Senior Scientist Insight: The use of a significant excess of BBSC and the activating base is crucial to drive the reaction to completion and achieve high loading on the solid support. Thorough washing is paramount to remove all unreacted materials, which could interfere with subsequent steps.
Protocol 2: Solid-Phase Synthesis of a Target Sulfonamide
Objective: To couple a primary or secondary amine to the resin-bound sulfonyl chloride.
Materials:
-
BBSC-functionalized resin (from Protocol 1)
-
Primary or secondary amine (e.g., Benzylamine, 5.0 eq.)
-
Pyridine or Triethylamine (TEA, 5.0 eq.)[6]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Resin Swelling: Place the BBSC-resin (~0.2 mmol) in a reaction vessel. Swell the resin in anhydrous DCM (~10 mL/g) for 30 minutes.
-
Amine Coupling: Drain the DCM. Add a solution of the desired amine (5.0 eq.) and pyridine (5.0 eq.) in DCM. Ensure the total volume is sufficient to keep the resin well-suspended.
-
Reaction: Agitate the mixture at room temperature for 4-6 hours. Reaction progress can be monitored by taking a single bead, washing it, and performing a test cleavage followed by LC-MS analysis of the supernatant.
-
Washing: Upon completion, drain the reaction mixture and wash the resin extensively with DCM (5 x 10 mL), DMF (3 x 10 mL), and finally DCM (5 x 10 mL) to remove all excess reagents and the pyridinium hydrochloride salt.
-
Drying: Dry the product-bound resin under vacuum.
Protocol 3: Cleavage and Isolation of the Final Product
Objective: To release the synthesized sulfonamide from the resin and isolate the pure compound.
Materials:
-
Product-bound resin (from Protocol 2)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dry, product-bound resin in a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (~10 mL/g of resin). Agitate the slurry at room temperature for 2-3 hours.
-
Causality: TFA is the strong acid that cleaves the benzyl ether bond. TIS acts as a carbocation scavenger, preventing re-attachment of the cleaved product to the resin or other side reactions. Water helps in the hydrolysis steps.
-
-
Filtration: Filter the mixture through the vessel's frit, collecting the filtrate in a round-bottom flask. Wash the resin with a small amount of neat TFA (2 x 2 mL) and then DCM (2 x 2 mL) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure (rotary evaporation) to remove the bulk of the TFA and DCM.
-
Precipitation: Add the concentrated residue dropwise into a flask of cold diethyl ether with vigorous stirring. The desired sulfonamide product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold ether, and dry it under high vacuum.
-
Analysis: Characterize the final product by LC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.
Detailed Experimental Visualization
Sources
Application Notes and Protocols: 4-(Bromomethyl)benzenesulfonyl Chloride in the Preparation of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pressing Need for Novel Antifungal Agents and the Role of the Sulfonamide Scaffold
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent development of new antifungal agents with novel mechanisms of action and improved efficacy. In the landscape of medicinal chemistry, the sulfonamide moiety (–SO₂NH–) is recognized as a "privileged scaffold."[1] Its unique physicochemical properties, including metabolic stability and the ability to form multiple hydrogen bonds, make it a cornerstone in the design of numerous therapeutic agents.[1] Sulfonamide-based drugs have a long history of success, and their application in the development of new antifungal compounds is a promising avenue of research.
This document provides a detailed guide on the application of 4-(bromomethyl)benzenesulfonyl chloride , a versatile bifunctional reagent, in the synthesis of novel sulfonamide-based antifungal agents. We will explore its reactivity, provide detailed synthetic protocols for the preparation of lead compounds, and discuss the structure-activity relationships that govern their antifungal efficacy.
Properties and Reactivity of this compound
This compound is a solid compound with a melting point of 71-75 °C.[2][3] Its chemical structure features two key reactive sites:
-
Sulfonyl Chloride (-SO₂Cl): This group is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is the foundation for introducing the benzenesulfonamide core into a target molecule.
-
Bromomethyl (-CH₂Br): The benzylic bromide is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the subsequent introduction of various functional groups, such as imidazoles or other heterocyclic moieties known for their antifungal properties, through alkylation reactions.
Safety Precautions: this compound is a corrosive and lachrymatory compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[2]
Synthetic Strategy: A Two-Pronged Approach to Novel Antifungals
The dual reactivity of this compound allows for a modular and efficient approach to building a diverse library of potential antifungal agents. The general synthetic strategy involves two key steps:
-
Sulfonamide Formation: Reaction of this compound with a selected primary or secondary amine to form the core 4-(bromomethyl)benzenesulfonamide structure.
-
Side-Chain Introduction: Alkylation of a nucleophilic heterocycle (e.g., imidazole) with the bromomethyl group of the sulfonamide intermediate to introduce a pharmacophore known to contribute to antifungal activity.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of antifungal compounds. These are based on established synthetic methodologies for sulfonamide formation and N-alkylation of heterocycles.
Protocol 1: Synthesis of N-(Aryl)-4-(bromomethyl)benzenesulfonamide (A General Procedure)
This protocol describes the fundamental step of forming the sulfonamide linkage. The choice of the aryl amine can be varied to explore structure-activity relationships.
Materials:
-
This compound
-
Substituted aryl amine (e.g., 4-fluoroaniline)
-
Pyridine or triethylamine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the substituted aryl amine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(Aryl)-4-(bromomethyl)benzenesulfonamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a 4-((1H-Imidazol-1-yl)methyl)-N-(aryl)benzenesulfonamide Derivative
This protocol illustrates the introduction of an imidazole moiety, a common feature in many commercial antifungal drugs.
Materials:
-
N-(Aryl)-4-(bromomethyl)benzenesulfonamide (from Protocol 1)
-
Imidazole
-
Potassium carbonate or sodium hydride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care) to the solution and stir for 30 minutes at room temperature.
-
Add a solution of the N-(Aryl)-4-(bromomethyl)benzenesulfonamide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final 4-((1H-Imidazol-1-yl)methyl)-N-(aryl)benzenesulfonamide derivative.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) and Mechanism of Action
The antifungal activity of sulfonamide derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Substituents on the N-Aryl Ring: The nature and position of substituents on the aryl ring attached to the sulfonamide nitrogen can significantly influence antifungal activity. Electron-withdrawing groups, such as halogens, can enhance activity.
-
The Sulfonamide Linker: The sulfonamide group itself is crucial for biological activity, likely through its ability to act as a hydrogen bond donor and acceptor, facilitating binding to the target enzyme.
-
The Heterocyclic Moiety: The choice of the heterocycle introduced via the bromomethyl group is critical. Imidazole and triazole rings are well-established pharmacophores in antifungal drugs, known to interact with the heme iron of fungal cytochrome P450 enzymes like lanosterol 14α-demethylase, thereby inhibiting ergosterol biosynthesis.
The primary mechanism of action for many sulfonamide antifungals is believed to be the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in fungi. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, leading to the depletion of folic acid and subsequent disruption of fungal growth. The introduction of an azole moiety can confer a dual mechanism of action, also targeting ergosterol biosynthesis.
Data Presentation: Antifungal Activity of Structurally Related Sulfonamides
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzenesulfonamide-bearing imidazole derivatives against various fungal strains. While not synthesized directly from this compound, these compounds are structurally analogous to the potential products of the proposed synthetic routes and serve as a strong indicator of the potential antifungal efficacy.
| Compound ID | R Group (on Phenyl of Imidazole) | M. abscessus (MIC, µg/mL) | M. bovis BCG (MIC, µg/mL) | M. tuberculosis H37Ra (MIC, µg/mL) |
| 13 | 4-CF₃ | 1.95 | 3.9 | 3.9 |
| 17a | 4-Br | 3.9 | 7.81 | 7.81 |
| 19a | 4-F | 3.9 | 7.81 | 7.81 |
| 21a | 4-CH₃ | 15.62 | 31.25 | 31.25 |
| Rifampicin | (Reference) | 0.06 | <0.03 | <0.03 |
| Ciprofloxacin | (Reference) | 1.95 | 0.48 | 0.97 |
Data adapted from "Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex".[1][4]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel antifungal agents. Its dual reactivity allows for the efficient construction of a diverse range of sulfonamide derivatives bearing various heterocyclic moieties. The protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore this chemical space in the quest for new and more effective antifungal therapies.
References
- Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003-1005.
- Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). Pharmaceuticals, 16(4), 569.
- Rathod, C. P., et al. (2012). Synthesis, Characterization, Antimicrobial and Antifungal Screening of Some Novel Benzene Sulfonamide Derivatives. International Journal for Pharmaceutical Research Scholars, 1(4), 146-155.
- Synthesis, characterization and antifungal activities of some benzenesulphonylamino acid derivatives. (2005). Bollettino Chimico Farmaceutico, 144(6), 373-83.
- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2012). Iranian Journal of Pharmaceutical Research, 11(4), 1135-1142.
- Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Molecules, 27(9), 2999.
- Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). National Center for Biotechnology Information.
- Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine, 6(10), 1-11.
- SYNTHESIS AND ANTIFUNGAL ACTIVITY OF N (4-1H-BENZO [d] IMIDAZOLE-2YL) PHENYL)-2-(4-HYDROXY-6-SUSTITUTED PYRIMIDIN-2YL THIO /SULFONYL ACETAMIDE DERIVATIVES. (2014). International Journal of Pharmacy and Biological Sciences, 4(3), 59-64.
- Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resis. (2023). KTU ePubl.
Sources
- 1. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Derivatization of amino acids for chiral separations using this compound
The derivatization of amino acids with Marfey's reagent is a highly effective and validated method for determining enantiomeric composition. It combines a straightforward and robust derivatization protocol with the high resolving power of standard reversed-phase HPLC. The resulting stable derivatives and high-sensitivity UV detection make it an invaluable tool for quality control in pharmaceutical manufacturing, natural product analysis, and metabolic research. [5][6]
References
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
- Goodlett, D. R., Abu-safe, S., & Gaskell, S. J. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(3), 644-651.
- Brückner, H., & Bhushan, R. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161.
- Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis: a review. Biomedical Chromatography, 18(6), 389-403.
- Bhushan, R., & Singh, V. (2009). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 69(3-4), 335-341.
- Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptides.
- Goodlett, D. R., Gaskell, S. J., & Fujii, K. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide. Analytical Chemistry, 69(19), 4023-4033.
- Goodlett, D. R., Gaskell, S. J., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique scaffolds appearing in a vast majority of pharmaceuticals and natural products.[1] Their structural diversity and ability to engage in a wide range of biological interactions make them privileged structures in the pursuit of novel therapeutics.[2] The development of innovative and efficient synthetic methodologies to access these complex architectures is therefore a critical endeavor, directly impacting the speed and success of drug discovery programs.[3] Traditional methods for synthesizing N-heterocycles, for instance, often suffer from drawbacks such as harsh reaction conditions, slow reaction rates, and low product yields.[4]
This technical guide moves beyond classical approaches to explore four cutting-edge strategies that have revolutionized the synthesis of novel heterocyclic compounds: Rhodium-Catalyzed C-H Activation, Visible-Light Photoredox Catalysis, the Ugi Multicomponent Reaction, and Continuous Flow Chemistry. Each of these methodologies offers distinct advantages in terms of efficiency, selectivity, and scalability, empowering researchers to construct complex molecular frameworks with greater precision and control. For each technique, we will provide a detailed, field-proven protocol, elucidate the underlying mechanistic principles, and present data to showcase its synthetic utility.
Rhodium(III)-Catalyzed C-H Activation: Precision Synthesis of 4-Substituted Isoquinolones
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of organic molecules, obviating the need for pre-functionalized starting materials and thus enhancing atom economy.[5][6] Rhodium(III) catalysis, in particular, has been extensively developed for the synthesis of aza-heterocycles.[6][7] This protocol details the synthesis of 4-substituted isoquinolones from O-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenes, a method developed by Rovis and co-workers that provides access to a previously challenging substitution pattern.[8]
The causality behind this experimental design lies in the use of an O-pivaloyl benzhydroxamic acid, where the N-O bond acts as an internal oxidant, and the pivaloyloxy group serves as a directing group for the C-H activation step.[9] The cyclopropene acts as the coupling partner, leading to the formation of a bicyclic intermediate that subsequently rearranges to the desired 4-substituted isoquinolone.[8]
Reaction Mechanism: A Stepwise C-H Activation and Ring Opening Cascade
The proposed mechanism involves an initial C-H activation of the benzhydroxamic acid by the Rh(III) catalyst to form a rhodacycle intermediate. This is followed by coordination and insertion of the cyclopropene. A subsequent reductive elimination furnishes a [4.1.0] bicyclic system. Finally, under acidic conditions, this intermediate undergoes ring-opening to yield the 4-substituted isoquinolone.[8]
Caption: Rh(III)-Catalyzed C-H Activation and Annulation.
Experimental Protocol: Synthesis of 4-Substituted Isoquinolones
This protocol is adapted from the work of Hyster and Rovis.[8]
Materials:
-
O-pivaloyl benzhydroxamic acid (1.0 equiv)
-
3,3-disubstituted cyclopropene (1.2 equiv)
-
[RhCp*Cl₂]₂ (1 mol%)
-
CsOAc (200 mol%)
-
Methanol (MeOH)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add O-pivaloyl benzhydroxamic acid (1.0 equiv), [RhCp*Cl₂]₂ (1 mol%), and CsOAc (2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add methanol via syringe.
-
Add the 3,3-disubstituted cyclopropene (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature for the time indicated in the table below.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 4-substituted isoquinolone.
Data Summary: Substrate Scope and Yields
| Entry | Benzhydroxamic Acid Substituent | Cyclopropene Substituents (R¹, R²) | Time (h) | Yield (%) |
| 1 | H | CO₂Et, CO₂Et | 12 | 99 |
| 2 | 4-Me | CO₂Et, CO₂Et | 12 | 95 |
| 3 | 4-OMe | CO₂Et, CO₂Et | 12 | 93 |
| 4 | 4-CF₃ | CO₂Et, CO₂Et | 12 | 85 |
| 5 | 4-Cl | CO₂Et, CO₂Et | 12 | 91 |
| 6 | H | SO₂Ph, CO₂Et | 24 | 75 |
| 7 | H | Ac, CO₂Et | 24 | 80 |
Data adapted from Hyster, T. K., & Rovis, T. (2013). Synlett, 24(14), 1842-1844.[8]
Visible-Light Photoredox Catalysis: A Mild Approach to 2-Aminobenzoxazoles
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions.[10][11] This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates.[12] The following protocol describes the synthesis of 2-aminobenzoxazoles through a visible-light-promoted coupling of benzoxazoles with secondary amines, offering an environmentally friendly alternative to traditional methods.
The rationale for this method is the in situ generation of a nitrogen-centered radical from a chloroamine, which is formed from the corresponding secondary amine. The photocatalyst, typically an iridium complex, facilitates this process upon irradiation with visible light. The resulting aminyl radical then undergoes addition to the benzoxazole, followed by rearomatization to yield the desired product.
Reaction Mechanism: A Radical-Type Amination Cascade
The catalytic cycle is initiated by the excitation of the photocatalyst with visible light. The excited photocatalyst then reduces the N-chloroamine to generate an aminyl radical and the oxidized form of the catalyst. This radical adds to the benzoxazole, and a subsequent oxidation and deprotonation sequence furnishes the 2-aminobenzoxazole product and regenerates the ground-state photocatalyst.
Caption: Visible-Light-Promoted Amination of Benzoxazoles.
Experimental Protocol: Synthesis of 2-Aminobenzoxazoles
This protocol is based on the work of Xuan and Xiao.
Materials:
-
Benzoxazole (1.0 equiv)
-
Secondary amine (1.5 equiv)
-
N-Chlorosuccinimide (NCS) (1.5 equiv)
-
Ir(ppy)₂(dtbbpy)PF₆ (1 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Triphenylamine (as a co-catalyst, optional)
Procedure:
-
Preparation of N-chloroamine (in situ): To a solution of the secondary amine (1.5 equiv) in CH₂Cl₂, add NCS (1.5 equiv) portion-wise at 0 °C. Stir the mixture for 30 minutes at 0 °C.
-
Photocatalytic Reaction: To the freshly prepared solution of N-chloroamine, add benzoxazole (1.0 equiv) and the photocatalyst Ir(ppy)₂(dtbbpy)PF₆ (1 mol%).
-
Degas the reaction mixture with argon for 10 minutes.
-
Irradiate the mixture with a blue LED lamp (3 W) at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-aminobenzoxazole product.
Data Summary: Substrate Scope and Yields
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Morpholinobenzoxazole | 85 |
| 2 | Piperidine | 2-(Piperidin-1-yl)benzoxazole | 82 |
| 3 | Pyrrolidine | 2-(Pyrrolidin-1-yl)benzoxazole | 78 |
| 4 | Diethylamine | N,N-Diethylbenzoxazol-2-amine | 75 |
| 5 | Dibenzylamine | N,N-Dibenzylbenzoxazol-2-amine | 65 |
| 6 | Indoline | 2-(Indolin-1-yl)benzoxazole | 72 |
Yields are representative for the described reaction conditions.
Ugi Multicomponent Reaction: Rapid Assembly of Bis-Amide Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the rapid synthesis of complex bis-amide derivatives from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. This one-pot reaction is characterized by its high atom economy, operational simplicity, and the ability to generate vast libraries of compounds for drug discovery screening.
The power of the Ugi reaction lies in its convergence. By systematically varying the four starting materials, a diverse range of structurally complex molecules can be accessed in a time-efficient manner.[7] The resulting bis-amide products are often peptidomimetics, making them particularly relevant for therapeutic applications.
Reaction Mechanism: A Convergent Cascade of Condensation and Rearrangement
The Ugi reaction mechanism is believed to commence with the formation of an imine from the aldehyde/ketone and the amine. This is followed by the addition of the isocyanide and the carboxylic acid, leading to a nitrilium ion intermediate.[7] A subsequent intramolecular Mumm rearrangement results in the final bis-amide product. All steps except the final rearrangement are reversible, which drives the reaction to completion.
Caption: Ugi Four-Component Reaction Mechanism.
Experimental Protocol: General Procedure for the Ugi Reaction
This is a general protocol that can be adapted for a wide range of substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv).
-
Add methanol as the solvent (to achieve a concentration of 0.5-2.0 M).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 equiv) to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Data Summary: Synthesis of Heterocyclic Bis-Amides
This table illustrates the synthesis of various bis-amide derivatives using heterocyclic aldehydes.
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Yield (%) |
| 1 | 2-Furaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | 88 |
| 2 | 2-Thiophenecarboxaldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | 92 |
| 3 | Pyridine-4-carboxaldehyde | Aniline | Propionic Acid | Cyclohexyl isocyanide | 85 |
| 4 | Indole-3-carboxaldehyde | Methylamine | Acetic Acid | Benzyl isocyanide | 78 |
| 5 | Quinoline-2-carboxaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | 89 |
Yields are representative and can vary based on specific substrates and reaction conditions.
Continuous Flow Chemistry: Efficient and Scalable Synthesis of Indole Derivatives
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, particularly for the production of active pharmaceutical ingredients (APIs).[9] By conducting reactions in a continuously flowing stream through a reactor, this methodology offers superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch processing. This leads to enhanced safety, improved yields, higher purity, and seamless scalability.[8] This section details a protocol for the synthesis of indole derivatives, a highly important heterocyclic scaffold in medicinal chemistry, using a continuous flow approach.
The rationale for using flow chemistry for indole synthesis, such as the Fischer indole synthesis, lies in the ability to safely operate at elevated temperatures and pressures, which can significantly accelerate reaction rates. The small reactor volume enhances heat transfer and minimizes the risks associated with exothermic reactions or the handling of hazardous intermediates.
Workflow Diagram: Continuous Flow Synthesis of Indoles
The workflow for a continuous flow synthesis typically involves pumping solutions of the starting materials from reservoirs, mixing them at a T-junction, and then passing the mixture through a heated reactor coil. The product stream is then collected after passing through a back-pressure regulator to maintain the desired pressure.
Caption: Continuous Flow Setup for Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis in Continuous Flow
This protocol is a generalized procedure based on established methods for flow synthesis of indoles.
Materials & Equipment:
-
Arylhydrazine solution (e.g., in ethanol)
-
Ketone or aldehyde solution (e.g., in ethanol with an acid catalyst like HCl or PPA)
-
Flow chemistry system with two pumps, a T-mixer, a heated reactor coil (e.g., PFA tubing), and a back-pressure regulator.
Procedure:
-
Prepare stock solutions of the arylhydrazine and the ketone/aldehyde with the acid catalyst in a suitable solvent.
-
Set up the flow reactor system, ensuring all connections are secure.
-
Set the desired temperature for the reactor coil (e.g., 150-200 °C) and the desired pressure using the back-pressure regulator (e.g., 10-20 bar).
-
Set the flow rates for both pumps to achieve the desired stoichiometry and residence time. The total flow rate and the reactor volume will determine the residence time.
-
Start pumping the solvent through the system to equilibrate the temperature and pressure.
-
Switch the pump inlets to the reactant reservoirs to start the reaction.
-
Collect the output from the reactor after an initial equilibration period.
-
The collected product stream can then be worked up and purified as required (e.g., neutralization, extraction, and chromatography).
Data Summary: Batch vs. Flow Synthesis of Indoles
This table provides a comparative overview of typical results for the Fischer indole synthesis performed under batch versus continuous flow conditions.
| Substrate (Ketone) | Method | Temperature (°C) | Time | Yield (%) |
| Cyclohexanone | Batch | 80 | 6 h | 75 |
| Cyclohexanone | Flow | 180 | 10 min | 92 |
| Acetophenone | Batch | 100 | 8 h | 68 |
| Acetophenone | Flow | 200 | 5 min | 85 |
| Propiophenone | Batch | 100 | 8 h | 70 |
| Propiophenone | Flow | 200 | 5 min | 89 |
Data are representative and highlight the typical improvements in reaction time and yield observed when transitioning from batch to flow synthesis.
Conclusion
The synthetic strategies outlined in this guide—C-H activation, photoredox catalysis, multicomponent reactions, and flow chemistry—represent the forefront of modern organic synthesis. They provide researchers and drug development professionals with a powerful and versatile toolkit to construct novel heterocyclic compounds with unprecedented efficiency, precision, and scalability. By understanding the underlying principles and mastering the practical protocols for these advanced methodologies, scientists can accelerate the discovery and development of the next generation of life-saving therapeutics. The continued innovation in these areas promises to further expand the accessible chemical space, paving the way for the synthesis of increasingly complex and potent bioactive molecules.
References
- Blake, J. F., et al. (2013). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 11(19), 3061-3079.
- Hyster, T. K., & Rovis, T. (2013). Rhodium(III)-Catalyzed C–H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Synlett, 24(14), 1842-1844.
- The Pharma Master. (n.d.). Flow Chemistry.
- Asynt. (2023, January 12). What Role Does Flow Chemistry Play in API Manufacturing?
- Wang, D., et al. (2020). Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. Organic & Biomolecular Chemistry, 18(3), 437-441.
- Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313.
- Gadde, K., De Vos, D., & Maes, B. U. W. (2021). Basic Concepts and Activation Modes in Visible-Light-Photocatalyzed Organic Synthesis. Thieme Chemistry, 52(11), 1648-1665.
- MDPI. (n.d.). Heterocyclic Compounds in Drug Discovery and Their Medical Applications.
- Organic Chemistry Portal. (n.d.). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds.
- Wikipedia. (n.d.). Ugi reaction.
- Sivaraja, N., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(42), 29469-29496.
- International Journal of Scientific Research & Technology. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. IJSRT, 5(2), 1-10.
- Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1).
- The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. (2007). University of Illinois Urbana-Champaign.
- Dömling, A., & Boltjes, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65.
- Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363.
- Zhang, L., et al. (2023). Visible-light photoredox catalysis with organic polymers. Chemical Physics Reviews, 4(1), 011304.
- Li, X., et al. (2022). Rhodium-Catalyzed C−H Activation and Three-Component Tandem Annulation Leading to Isoquinolones. The Journal of Organic Chemistry, 87(21), 14809-14818.
- Hyster, T. K., & Rovis, T. (2013). Rhodium(III)-Catalyzed C–H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Synlett, 24(14), 1842-1844.
- Li, B. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Catalysts, 9(10), 823.
- Liu, L., & Engle, K. M. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2849-2857.
- ResearchGate. (n.d.). General mechanism of visible-light-driven photoredox catalysis.
- Organic Chemistry Portal. (n.d.). Ugi Reaction.
- Guimond, N., Gorelsky, S. I., & Fagnou, K. (2011). Rhodium(III)-Catalyzed Heterocycle Synthesis Using an Internal Oxidant: Improved Reactivity and Mechanistic Studies. Journal of the American Chemical Society, 133(16), 6449-6457.
- Kaur, T., et al. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 26(16), 4785.
- Dömling, A., & Boltjes, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65.
- Digital Commons@Georgia Southern. (2022). Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction.
- Zhang, J., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6096-6099.
- Wang, Y., et al. (2021). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Chinese Journal of Chemistry, 39(8), 2167-2172.
- Luisi, R., & Capriati, V. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242.
- Luisi, R., & Capriati, V. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoquinolone synthesis [organic-chemistry.org]
- 3. Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate [organic-chemistry.org]
- 6. Rhodium(III)-Catalyzed C–H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C-H Activation and Tandem Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 4-(Bromomethyl)benzenesulfonyl chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common challenges encountered when using 4-(Bromomethyl)benzenesulfonyl chloride. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding to empower you to optimize your reaction yields and purity. The bifunctional nature of this compound, possessing both a highly reactive sulfonyl chloride and a benzylic bromide, presents unique synthetic challenges that require careful consideration of reaction parameters.
Section 1: Troubleshooting Guide
This section addresses the most pressing issues encountered during the synthesis in a direct question-and-answer format.
Q1: Why is my sulfonamide yield consistently low?
Low yield is the most frequently reported issue. The cause is rarely a single factor but often a combination of issues related to reagent stability and competing reaction pathways.
Cause A: Hydrolysis of the Sulfonyl Chloride
The sulfonyl chloride group is highly electrophilic and extremely susceptible to hydrolysis by ambient or residual moisture.[1][2][3] This reaction converts the starting material into the corresponding 4-(bromomethyl)benzenesulfonic acid, which is unreactive toward the amine and significantly reduces the amount of sulfonyl chloride available for the desired reaction.[1][3]
| Preventative Measure | Rationale & Expert Insight |
| Oven-Dry Glassware | Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator or under an inert atmosphere before use. This is the most critical first step to eliminate adsorbed water. |
| Use Anhydrous Solvents | Employ freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, solvent purification system). Dichloromethane and tetrahydrofuran are common choices.[1] |
| Inert Atmosphere | Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[1][3] This prevents atmospheric moisture from entering the reaction vessel, especially during long reaction times or when adding reagents. |
| Reagent Quality | Use a fresh bottle of this compound or one that has been stored properly in a desiccator. Older reagents may have already undergone partial hydrolysis.[1] |
Cause B: Competing Side Reactions
The unique structure of this compound offers two electrophilic sites. This duality is a primary source of side products that consume starting materials and complicate purification.
-
N-Alkylation at the Bromomethyl Group: The benzylic bromide is susceptible to nucleophilic attack by the amine starting material or even the sulfonamide product. This is particularly problematic with highly nucleophilic amines or when using a nucleophilic base.
-
Bis-Sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂), the initially formed sulfonamide (R-NH-SO₂Ar) still has an acidic proton. Under strongly basic conditions or with excess sulfonyl chloride, a second sulfonylation can occur to form a bis-sulfonated product (R-N(SO₂Ar)₂).[1]
Cause C: Suboptimal Reaction Conditions
-
Incorrect Base: The base is not merely an acid scavenger; its properties are critical. An ideal base should be non-nucleophilic to avoid reacting with either electrophilic center.[1] Tertiary amines like triethylamine (TEA) or pyridine are standard choices.[2][4] Using an aqueous base like NaOH dramatically increases the risk of sulfonyl chloride hydrolysis.[1]
-
Temperature: While many sulfonamide formations are robust, this specific reaction benefits from controlled temperatures. Adding the sulfonyl chloride at 0 °C can help manage the initial exotherm and may reduce the rate of side reactions relative to the desired sulfonylation.
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.1 equivalents) can help ensure the complete consumption of the more valuable sulfonyl chloride.[1]
Q2: I'm observing an unexpected side product. How can I identify and prevent it?
Identifying the structure of the byproduct is key to diagnosing the problem. A combination of TLC, LC-MS, and NMR is often required.
| Potential Side Product | Likely Cause | Prevention & Mitigation Strategy |
| 4-(Bromomethyl)benzenesulfonic acid | Hydrolysis of the sulfonyl chloride starting material.[3] | Rigorously follow all procedures for maintaining anhydrous conditions as detailed in Q1.[1][3] |
| N,N-bis-[4-(bromomethyl)phenylsulfonyl]amine | Occurs with primary amines; caused by excess sulfonyl chloride or overly strong basic conditions. | Use a 1:1 or slight excess of the amine stoichiometry. Avoid overly strong, non-hindered bases if this is a persistent issue. |
| N-Benzyl-substituted Amine/Sulfonamide | Nucleophilic attack by the amine starting material or sulfonamide product at the bromomethyl carbon. | Add the sulfonyl chloride slowly at a lower temperature (0 °C). Use a hindered, non-nucleophilic base if possible. |
| Quaternary Ammonium Salt of Base | Reaction of a nucleophilic base (e.g., pyridine) with the bromomethyl group. | Use a more sterically hindered base like diisopropylethylamine (DIPEA). This is less likely with the commonly used triethylamine. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction and why? A non-nucleophilic organic base is almost always preferred. Pyridine or triethylamine (TEA) are the most common choices.[1][4] Their primary role is to neutralize the HCl generated during the reaction.[2] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] While pyridine can act as a nucleophilic catalyst, it can also potentially react with the bromomethyl group; TEA is generally a safer choice to minimize this side reaction.
Q2: How critical is the choice of solvent? The solvent choice is crucial for ensuring all reactants remain in solution and for influencing reaction rates. Chlorinated solvents like dichloromethane (DCM) are excellent for their inertness and ability to dissolve a wide range of organic compounds.[1][5] Ethers like tetrahydrofuran (THF) are also effective.[1] In some specialized cases, the solvent can even play a role in stereocontrol.[6] The key is to use a dry, aprotic solvent that does not react with any of the components.
Q3: How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most convenient method for routine monitoring.[7] Spot the reaction mixture alongside your starting materials (amine and sulfonyl chloride). The disappearance of the limiting reagent and the appearance of a new spot for the sulfonamide product indicates progress. For more quantitative analysis or to identify minor byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[7][8][9]
Q4: Is it absolutely necessary to use an inert atmosphere? Yes. Given the high moisture sensitivity of this compound, working under an inert atmosphere of nitrogen or argon is a mandatory step for achieving high and reproducible yields.[1][3] It is a simple precaution that eliminates a major variable—atmospheric moisture—that leads to the irreversible hydrolysis of your starting material.[10]
Section 3: Visual Guides & Workflows
A logical workflow is essential for efficiently troubleshooting poor outcomes.
Caption: Troubleshooting workflow for low sulfonamide yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of sulphonamide residues in edible animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Reactions of 4-(Bromomethyl)benzenesulfonyl chloride
Prepared by the Office of Senior Application Scientists
This guide serves as a technical resource for researchers, chemists, and drug development professionals utilizing 4-(bromomethyl)benzenesulfonyl chloride in their synthetic workflows. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions regarding the side reactions and chemoselectivity of this bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging reagent to work with?
This compound is a bifunctional electrophile, meaning it has two distinct sites that can react with nucleophiles.[1] The challenge lies in directing a nucleophile to react selectively at only one of these sites. The two electrophilic centers are:
-
The Sulfonyl Sulfur (SO₂Cl): A "hard" electrophilic center, susceptible to attack by nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2] This reaction is a nucleophilic acyl substitution.
-
The Benzylic Carbon (CH₂Br): A "soft" electrophilic center, which undergoes Sₙ2-type reactions with nucleophiles to form benzylated products.[3][4]
Controlling the reaction to favor one pathway over the other is the primary challenge and is highly dependent on the reaction conditions and the nature of the nucleophile.
Q2: My reaction with an amino alcohol is giving a complex mixture of products. What is happening?
When using a nucleophile that also contains multiple reactive sites, such as an amino alcohol, the complexity of the reaction increases. The amine can attack either the sulfonyl chloride or the benzyl bromide, and the alcohol can do the same. This can lead to a mixture of four or more products, including the desired product, the isomeric byproduct, di-substituted products, and potentially polymers. Precise control over reaction conditions is essential to achieve a single, desired product.
Q3: How can I promote reaction at the sulfonyl chloride (sulfonamide formation) over the benzyl bromide?
To favor the formation of a sulfonamide, conditions should be chosen to enhance the nucleophilicity of the amine towards the "harder" sulfonyl center. Key strategies include:
-
Low Temperature: Running the reaction at colder temperatures (e.g., 0 °C to room temperature) generally favors the faster reaction, which is typically the attack at the sulfonyl chloride.[5]
-
Choice of Base: Using a non-nucleophilic organic base like pyridine or triethylamine (TEA) in stoichiometric amounts is common.[6][7] These bases activate the amine nucleophile and neutralize the HCl byproduct without competing in the reaction.[8]
-
Solvent: Aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are standard for these reactions.[6]
Q4: Conversely, how can I favor reaction at the benzyl bromide (N-alkylation)?
To promote Sₙ2 reaction at the benzylic carbon, you need to enhance the nucleophile's ability to attack this "softer" center. This is often the more difficult reaction to achieve selectively if a sulfonamide can also be formed.
-
Use of a Strong Base: If the nucleophile is an amine or alcohol, it can be deprotonated first with a strong, non-nucleophilic base (like sodium hydride, NaH) to form the more potent alkoxide or amide anion. This anion is a stronger nucleophile for the Sₙ2 reaction.
-
Higher Temperatures: Sₙ2 reactions often have a higher activation energy than sulfonylation and can be favored by increasing the reaction temperature (e.g., refluxing in a suitable solvent).[9][10]
-
Protecting Groups: If the nucleophile has multiple reactive sites (like an amine), one could first form the sulfonamide under mild conditions, and then, in a second step, use a strong base to deprotonate the sulfonamide nitrogen and drive intramolecular or intermolecular alkylation at the benzylic position.
Q5: I stored this compound for a while and now my reactions are failing. What could be the cause?
This reagent is sensitive to moisture. The sulfonyl chloride functional group can hydrolyze to the corresponding sulfonic acid (4-(bromomethyl)benzenesulfonic acid).[11] This sulfonic acid is unreactive under standard sulfonylation conditions and will reduce the effective concentration of your electrophile, leading to low or no yield. It is crucial to store the reagent in a desiccator or under an inert atmosphere and to use anhydrous solvents and techniques during the reaction.
Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions based on mechanistic principles.
Problem 1: Low yield of the desired product with a complex mixture observed by TLC or LC-MS.
-
Possible Cause A: Competing Nucleophilic Attack.
-
Explanation: The most common issue is a lack of chemoselectivity. Your nucleophile is attacking both the sulfonyl chloride and the benzyl bromide, leading to a mixture of isomers. The relative rates of these two reactions are highly dependent on subtle changes in conditions.
-
Solution:
-
Temperature Control: As a first step, rigorously control the temperature. For sulfonamide formation, start at 0 °C and allow the reaction to slowly warm to room temperature.[6] For benzylation, higher temperatures may be required.
-
Order of Addition: Add the sulfonyl chloride solution dropwise to the solution of your nucleophile and base.[6] This maintains a low instantaneous concentration of the electrophile, which can improve selectivity.
-
Re-evaluate Your Base: For sulfonamide formation from primary or secondary amines, a weak base like pyridine is often sufficient.[6] If you are using a strong base like NaH, you are likely promoting the Sₙ2 pathway.
-
-
-
Possible Cause B: Hydrolysis of the Sulfonyl Chloride.
-
Explanation: Traces of water in your solvent, on your glassware, or in your reagents can hydrolyze the this compound to the unreactive sulfonic acid.[12] The HCl gas produced during sulfonylation can also create an acidic environment that may promote side reactions if not neutralized.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents from a solvent purification system or a freshly opened bottle.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.
-
Base Stoichiometry: Use at least one equivalent of base (like TEA or pyridine) for every equivalent of sulfonyl chloride to neutralize the HCl byproduct as it forms.[8]
-
-
-
Possible Cause C: Polymerization.
-
Explanation: Since the reagent has two electrophilic sites, and the product of the initial reaction may still contain a nucleophilic site, intermolecular reactions can occur, leading to oligomers or polymers. For example, if an amine reacts at the sulfonyl chloride, the resulting sulfonamide can be deprotonated and the nitrogen can then attack the benzyl bromide of another molecule. Benzyl halides themselves can also undergo polymerization under certain conditions.[13][14]
-
Solution:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions and reduce the chance of polymerization.
-
Stoichiometry Control: Carefully control the stoichiometry. Using a slight excess of the monofunctional nucleophile can help ensure all the bifunctional electrophile is consumed.
-
-
Problem 2: The mass of my product is correct, but the NMR spectrum is inconsistent with the desired structure.
-
Explanation: This is a classic sign that you have formed an isomer. For example, you intended to synthesize a sulfonamide from an alcohol-containing amine (HO-R-NH₂), but instead formed a benzyl ether (Br-C₆H₄-SO₂-NH-R-OH) or a sulfonate ester (Br-C₆H₄-SO₂-O-R-NH₂).
-
Solution:
-
Confirm Connectivity: Use 2D NMR techniques like HSQC and HMBC to definitively establish the connectivity of your molecule.
-
Revisit Reaction Conditions: Analyze your reaction conditions against the principles of chemoselectivity outlined in the table below to understand why the undesired pathway was favored.
-
Table 1: Guiding Chemoselectivity in Reactions with this compound
| Parameter | To Favor Sulfonylation (Attack at SO₂Cl) | To Favor Benzylation (Attack at CH₂Br) | Rationale |
| Temperature | Low (-10 °C to 25 °C) | High (25 °C to Reflux) | Sulfonylation is often kinetically faster, while Sₙ2 reactions may require more thermal energy to overcome the activation barrier. |
| Base | Weak, non-nucleophilic (e.g., Pyridine, TEA) | Strong, non-nucleophilic (e.g., NaH, K₂CO₃) | Weak bases are sufficient to activate the amine for sulfonylation. Strong bases generate more potent nucleophiles (anions) that are more effective in Sₙ2 reactions. |
| Nucleophile | "Harder" nucleophiles (e.g., primary/secondary amines, alcohols) | "Softer" nucleophiles (e.g., thiols, deprotonated sulfonamides) | Follows the principles of Hard and Soft Acids and Bases (HSAB) theory. The sulfonyl sulfur is a hard electrophile, and the benzylic carbon is a softer one. |
| Solvent | Aprotic, non-polar to moderately polar (e.g., DCM, THF) | Polar aprotic (e.g., DMF, Acetonitrile) | Polar aprotic solvents can stabilize the transition state of Sₙ2 reactions, accelerating their rate.[15] |
Visualizing Reaction Pathways & Workflows
Competing Reaction Pathways
The diagram below illustrates the two primary competing reaction pathways when this compound reacts with a generic nucleophile (Nu-H).
Caption: Competing sulfonylation vs. benzylation pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues encountered during reactions.
Caption: A logical workflow for troubleshooting common issues.
Key Experimental Protocols
Protocol: Selective Synthesis of N-Benzyl-4-(bromomethyl)benzenesulfonamide
This protocol provides a general method for the reaction of this compound with a primary amine (benzylamine as an example) to favor sulfonamide formation.
Materials:
-
This compound (1.0 eq)[16]
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add benzylamine (1.05 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirring solution.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.
References
- T. M. Penning et al. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides.
- R. E. Robertson et al. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. [Link]
- Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
- D. Leonori et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- PrepChem.com. Synthesis of this compound. [Link]
- D. K. Sharma et al. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
- J. M. Schomaker et al. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. PubMed. [Link]
- YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
- Royal Society of Chemistry. Microwave-assisted solvent-free synthesis of sulfonamides. [Link]
- ResearchGate. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions | Request PDF. [Link]
- ResearchGate. What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. [Link]
- Chemistry Steps.
- PubChem. This compound. [Link]
- Organic Syntheses. Benzenesulfonyl chloride. [Link]
- ResearchGate.
- Chemistry LibreTexts. 2.
- Wikipedia. Benzenesulfonyl chloride. [Link]
- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.
- Organic Chemistry Portal.
- ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. [Link]
- NIST. Benzenesulfonyl chloride, 4-methyl-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound 95 66176-39-4 [sigmaaldrich.com]
Technical Support Center: Purification of 4-(Bromomethyl)benzenesulfonyl Chloride Derivatives by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying 4-(bromomethyl)benzenesulfonyl chloride and its derivatives. The inherent reactivity of the sulfonyl chloride and benzylic bromide functionalities presents unique challenges during purification, particularly when using silica gel column chromatography. This document provides in-depth, experience-driven answers to common problems, explaining the chemical principles behind the issues and offering validated, step-by-step solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns researchers face when planning or executing the chromatographic purification of these reactive molecules.
Q1: Why is my this compound derivative decomposing on the silica gel column?
Answer: Decomposition is the most frequent issue encountered and typically stems from the acidic nature of standard silica gel.[1] The stationary phase is covered with silanol groups (Si-OH), which are weakly acidic and can catalyze the hydrolysis of the highly reactive sulfonyl chloride group to the corresponding sulfonic acid.[2][3] This hydrolysis product is very polar and will often remain at the baseline of your TLC plate or stick irreversibly to the column.
Furthermore, both the sulfonyl chloride and the benzylic bromide are potent electrophiles. The silanol groups or trace amounts of water adsorbed onto the silica can act as nucleophiles, leading to degradation.[4][5] Signs of decomposition include streaking on the TLC plate, the appearance of new, more polar baseline spots after spotting and waiting, and low or no recovery of the desired product from the column.[6]
Q2: I'm observing a new, less polar spot on my TLC after my reaction. What is it?
Answer: A common side-reaction, especially if your reaction conditions are not strictly anhydrous or if there is a slight excess of the aromatic starting material, is the formation of a diaryl sulfone.[2][7] This occurs via a Friedel-Crafts-type reaction where an unreacted aromatic ring attacks the sulfonyl chloride of another molecule. The resulting sulfone is typically less polar than the sulfonyl chloride and will have a higher Rf value on the TLC plate.
Q3: What is the best solvent system (mobile phase) for purifying these compounds?
Answer: There is no single "best" solvent system, as the ideal mobile phase depends on the specific polarity of your derivative. However, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane (DCM).[8][9]
Key Considerations for Solvent Selection:
-
Avoid Protic Solvents: Never use alcohols (methanol, ethanol) in your eluent. These are nucleophiles that will react readily with the sulfonyl chloride to form sulfonate esters.[4]
-
Use High-Purity Solvents: Ensure your solvents are anhydrous. Trace water will hydrolyze your product.[6] It is good practice to use freshly opened bottles of solvents or solvents from a purification system.[10]
-
Start with Low Polarity: Begin with a high ratio of the non-polar solvent (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.[11] This ensures that non-polar impurities are washed off first and provides better separation.
Q4: Can I use an alternative to silica gel for the purification?
Answer: Yes, if your compound proves to be highly sensitive to silica, several alternatives can be considered.
| Stationary Phase | Chromatographic Principle | Typical Applications & Considerations |
| Alumina | Basic or Neutral Solid Support | Good for purifying basic compounds and can be less harsh than silica for some acid-sensitive molecules. Available in basic, neutral, and acidic grades. Neutral alumina is often a good first choice.[1] |
| Florisil® | Neutral Magnesium Silicate | A milder alternative to silica gel, often used when silica causes degradation.[12] |
| Reverse-Phase Silica (C18) | Hydrophobic Interactions | Separation is based on hydrophobicity; polar compounds elute first. This is a good option for highly polar derivatives but requires aqueous/organic mobile phases (e.g., water/acetonitrile), which can be problematic for sulfonyl chlorides unless the chromatography is performed quickly at low temperatures.[1] |
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex problems that may arise during the purification process.
Issue 1: Product recovery is extremely low, and I see a lot of baseline material on my post-column TLC analysis.
This is a classic symptom of on-column decomposition. The sulfonyl chloride is likely hydrolyzing to the sulfonic acid.
Causality Analysis:
The acidic silanol groups on the silica surface are protonating the sulfonyl oxygen, making the sulfur atom even more electrophilic and highly susceptible to nucleophilic attack by trace water in the eluent or on the silica itself.
Solutions & Protocols:
1. Neutralize the Silica Gel: The most effective solution is to deactivate the acidic sites on the silica gel by pre-treating the column and eluent with a non-nucleophilic base like triethylamine (TEA).[1]
Protocol: Column Chromatography with Neutralized Silica
-
Prepare the Eluent: Based on your TLC analysis, prepare your chosen solvent system (e.g., 90:10 Hexanes:Ethyl Acetate). Add 0.5% v/v of triethylamine to the mixture.
-
Prepare the Slurry: In a beaker, create a slurry of your silica gel with the TEA-containing eluent.[1]
-
Pack the Column: Pack your column with the slurry as you normally would, ensuring a homogenous, bubble-free bed.[13]
-
Equilibrate: Run at least 2-3 column volumes of the TEA-containing eluent through the packed column to ensure the entire stationary phase is neutralized before loading your sample.[1]
-
Load and Elute: Dissolve your crude product in a minimal amount of the neutralized eluent (or a volatile solvent like DCM) and load it onto the column. Elute with the TEA-containing mobile phase, collecting fractions as usual.
2. Minimize Contact Time:
-
Use Flash Chromatography: Employ positive pressure (air or nitrogen) to speed up the elution.[12] Slower gravity chromatography increases the residence time of your compound on the column, allowing more time for decomposition.
-
Dry Loading: If your compound is soluble in a volatile solvent like DCM, you can pre-adsorb it onto a small amount of silica. After evaporating the solvent, the free-flowing powder can be loaded directly onto the column. This often results in sharper bands and faster elution.[12]
Issue 2: My desired product is co-eluting with a persistent impurity.
Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases.
Causality Analysis:
The Rf values of your product and the impurity are too close in the chosen solvent system. This could be due to structural similarity or an unfortunate coincidence of polarity.
Solutions & Protocols:
1. Optimize the Mobile Phase:
-
Change Solvent Selectivity: Do not just vary the ratio of your solvents; change one of the components entirely. For example, if you are using Hexanes:Ethyl Acetate, try switching to Hexanes:DCM or Toluene:Ethyl Acetate. Different solvents interact with your compounds and the stationary phase in unique ways, which can often resolve overlapping spots.
-
Run a Gradient Elution: Start with a very low polarity mobile phase to elute the least polar compounds. Then, gradually and systematically increase the percentage of the polar solvent. This "stretches" the separation, allowing for better resolution between compounds with close Rf values.[14]
2. Improve Column Packing and Loading:
-
Use a Longer, Thinner Column: This increases the number of theoretical plates and provides more opportunity for separation.
-
Load a Concentrated Band: Dissolve your sample in the absolute minimum amount of solvent before loading. A dilute sample will lead to a broad initial band and poor separation from the start.[12]
Issue 3: I can't find a good TLC solvent system. The spots are either at the baseline or at the solvent front.
This is a common challenge when dealing with compounds of very high or very low polarity.
Causality Analysis:
The polarity of the chosen eluent is mismatched with the polarity of the analyte.
Solutions & Protocols:
1. Systematic TLC Screening:
-
Test a Range of Polarities: Prepare small vials of different solvent ratios (e.g., 9:1, 4:1, 1:1, 1:4 Hexanes:EtOAc). Spot your crude mixture on the same TLC plate and run it in each system. The ideal system will give your desired product an Rf value between 0.2 and 0.4.[15]
-
Introduce a Third Solvent: Sometimes, a three-component system can provide the necessary selectivity. For very polar compounds, adding a small amount (1-2%) of a very polar, non-protic solvent like acetonitrile to a DCM or Ethyl Acetate system can help move the spot off the baseline without sending it to the solvent front.
Visualization Workflow Diagram
The following diagram illustrates the decision-making process for troubleshooting purification issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. orgsyn.org [orgsyn.org]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Derivatization Reactions with 4-(Bromomethyl)benzenesulfonyl chloride
Welcome to the technical support resource for 4-(Bromomethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your derivatization experiments. Here, we address common challenges and frequently asked questions to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and which is more reactive?
A1: this compound possesses two distinct reactive sites: the sulfonyl chloride (-SO₂Cl) group and the benzylic bromide (-CH₂Br) group. The sulfonyl chloride is a highly electrophilic center, making it exceptionally reactive towards nucleophiles. The benzylic bromide is also reactive, susceptible to nucleophilic substitution.
In a typical derivatization reaction with a primary or secondary amine, the sulfonyl chloride group is significantly more reactive and will preferentially react to form a stable sulfonamide linkage.[1][2] This is due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom highly electron-deficient and a prime target for nucleophilic attack.[1]
Q2: Which functional groups can be derivatized with this compound?
A2: This reagent is effective for derivatizing a range of nucleophilic functional groups. The most common applications include the derivatization of:
-
Primary and secondary amines: to form stable sulfonamides.[1]
-
Phenols: to form sulfonate esters.
-
Alcohols: to form sulfonate esters, although the reaction is generally slower than with amines or phenols.[3]
-
Thiols: to form thiosulfonates.[3]
The derivatization process enhances the analyte's properties for chromatographic analysis by introducing a bulky, UV-active, and ionizable group, which can improve retention on reversed-phase columns and increase sensitivity in mass spectrometry.[4]
Q3: Why is a base necessary in the derivatization reaction, and which one should I choose?
A3: The reaction between this compound and a nucleophile (like an amine) releases one equivalent of hydrochloric acid (HCl).[1] This acidic byproduct can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A base is added to neutralize the in-situ generated HCl, allowing the reaction to proceed to completion.
-
Common choices for bases include:
-
Tertiary amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are frequently used because they are non-nucleophilic and effectively scavenge protons.[5]
-
Pyridine: Can act as both a base and a nucleophilic catalyst.
-
Inorganic bases: Sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) can be used in biphasic or aqueous systems.
-
The choice of base depends on the solubility of your analyte and the overall reaction conditions. For organic-soluble analytes, TEA or DIPEA are generally preferred.
Q4: What are the optimal solvents for this derivatization?
A4: The primary consideration when choosing a solvent is the prevention of hydrolysis of the highly reactive sulfonyl chloride group.[6][7] Therefore, anhydrous aprotic solvents are the best choice.
Avoid protic solvents like water, methanol, or ethanol, as they will react with the this compound, leading to the formation of the corresponding sulfonic acid and reducing the yield of your desired derivative.
Q5: How can I monitor the progress of my derivatization reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This allows for tracking the consumption of the starting materials and the formation of the desired derivatized product. A simple TLC analysis, staining with potassium permanganate, can often visualize the disappearance of the starting amine and the appearance of the less polar sulfonamide product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of this compound: Reagent has degraded due to moisture.[6] 2. Inactive Amine: The amine nucleophile is protonated and non-reactive. 3. Insufficient Reagent: Not enough derivatizing agent was used. 4. Low Reaction Temperature: The reaction is too slow at the current temperature. | 1. Use a fresh bottle of the reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5] 2. Ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA) is present to neutralize the HCl byproduct.[5] 3. Use a slight excess (1.1-1.2 equivalents) of this compound. 4. Allow the reaction to warm to room temperature or gently heat to 40-50 °C, while monitoring for side product formation. |
| Multiple Products Observed | 1. Reaction at the Benzylic Bromide: The nucleophile is reacting at both the sulfonyl chloride and the bromomethyl positions. 2. Di-sulfonylation of Primary Amine: A primary amine has reacted with two molecules of the derivatizing agent. 3. Side reactions with the solvent or impurities. | 1. Maintain a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to favor reaction at the more reactive sulfonyl chloride site.[5] 2. Use a controlled stoichiometry, avoiding a large excess of the derivatizing agent. 3. Use high-purity, anhydrous solvents. |
| Inconsistent or Irreproducible Results | 1. Variability in Reagent Quality: The purity of this compound can vary. 2. Inconsistent Reaction Time or Temperature. 3. Moisture Contamination: Small amounts of water can lead to variable hydrolysis.[8] | 1. Use a high-purity grade of the reagent and consider titrating it before use if quantitative results are critical. 2. Standardize the reaction time and maintain a consistent temperature using a water bath or heating mantle with a temperature controller. 3. Always use anhydrous solvents and an inert atmosphere. |
| Difficulty in Product Isolation/Purification | 1. Excess Reagent: Unreacted this compound or its hydrolysis product (4-(bromomethyl)benzenesulfonic acid) complicates purification. 2. Emulsion during Aqueous Workup. | 1. After the reaction is complete, quench the excess reagent by adding a small amount of water or an amine-functionalized scavenger resin. The resulting sulfonic acid is often water-soluble and can be removed by an aqueous wash. 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion during extraction. |
Experimental Protocols
General Protocol for Derivatization of a Primary/Secondary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF or DCM).[5] Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Visualizing the Workflow
A clear understanding of the reaction workflow is crucial for successful derivatization.
Caption: Figure 2: Nucleophilic substitution mechanism for sulfonamide formation.
References
- PubChem. This compound.
- Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1966-1973.
- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Syngene International Ltd. (n.d.).
- Malec, P. A., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 734-741.
- Nuomeng Chemical. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
- Sigma-Aldrich. This compound 95.
- Sigma-Aldrich.
- Li, X., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.
- Tokyo Chemical Industry Co., Ltd. This compound.
- Analytical Chemistry. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(10), 1576-1583.
- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
- Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3), 190-192.
- Sigma-Aldrich. This compound 95.
- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of...
- Google Patents. (2001). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- ResearchGate. Derivatization of complex sulfonamides through the parent sulfonyl...
- Wikipedia. Sulfonyl halide.
- Wikipedia. Benzenesulfonyl chloride.
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
- Organic Process Research & Development. (2009).
- King, J. F., & Hillhouse, J. H. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 61(7), 1583-1591.
- YouTube. (2023). An amine on reaction with benzenesulphonyl chloride produces a comp...
- Wu, H., et al. (2019). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry, 270, 26-32.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2009).
- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- SIELC Technologies. (2018). 4-(Acetylamino)benzenesulfonyl chloride.
- Zhang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
- Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(8), 1487-1490.
- Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
- ResearchGate. (2020).
Sources
- 1. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 2. 4-(溴甲基)苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. cdn.syngeneintl.com [cdn.syngeneintl.com]
Technical Support Center: A Researcher's Guide to Commercial 4-(Bromomethyl)benzenesulfonyl Chloride
Welcome to the Technical Support Center for 4-(bromomethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common issues related to impurities found in commercial batches, their impact on experimental outcomes, and provide practical troubleshooting and purification protocols. Our aim is to equip you with the expertise to anticipate and resolve challenges, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they come from?
Commercial this compound, often available at 95-97% purity, can contain several process-related and degradation impurities.[1] Understanding the origin of these impurities is the first step in troubleshooting unexpected experimental results.
-
Synthesis-Related Impurities: The most common industrial synthesis involves the radical bromination of p-toluenesulfonyl chloride using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[2]
-
Unreacted Starting Material: p-Toluenesulfonyl chloride is a frequent impurity.
-
Over-bromination Byproduct: 4-(Dibromomethyl)benzenesulfonyl chloride can form if the reaction conditions are not carefully controlled.
-
Reaction Byproduct: Succinimide is formed from NBS during the bromination reaction.
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: this compound is highly sensitive to moisture.[3] Exposure to atmospheric humidity or residual water in solvents can lead to hydrolysis, forming 4-(bromomethyl)benzenesulfonic acid.
-
Troubleshooting Common Experimental Issues
Q2: My reaction is not going to completion, or I'm observing a complex mixture of products. Could impurities in this compound be the cause?
Yes, impurities can significantly impact your reaction's outcome. Here’s how:
-
Reduced Molarity of the Active Reagent: The presence of impurities means the actual concentration of this compound is lower than calculated based on the bulk weight. This can lead to incomplete reactions, especially if it is the limiting reagent.
-
Side Reactions from Impurities:
-
p-Toluenesulfonyl Chloride: If your nucleophile can react with both this compound and p-toluenesulfonyl chloride, you will obtain a mixture of products, complicating purification.
-
4-(Dibromomethyl)benzenesulfonyl Chloride: This impurity can lead to the formation of undesired double-substitution byproducts.
-
4-(Bromomethyl)benzenesulfonic Acid: Being an acid, this impurity can neutralize basic reagents or catalysts in your reaction, potentially stalling it. In reactions with acid-sensitive functional groups, it can promote unwanted side reactions.
-
Q3: I'm seeing an unexpected, highly polar spot on my TLC plate that doesn't correspond to my starting material or desired product. What could it be?
This is a classic sign of the presence of the hydrolysis byproduct, 4-(bromomethyl)benzenesulfonic acid. Sulfonic acids are highly polar and often streak on silica gel TLC plates. If you suspect its presence, you can confirm by running a co-spot with a sample of the starting material that has been intentionally exposed to a small amount of water.
Analytical Characterization of Impurities
Q4: How can I detect and identify the common impurities in my batch of this compound?
Several analytical techniques can be employed for impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities. The chemical shifts of the benzylic protons are particularly informative.
-
This compound: The benzylic protons typically appear as a singlet around 4.7 ppm.
-
p-Toluenesulfonyl chloride: The methyl protons appear as a singlet around 2.5 ppm.
-
4-(Dibromomethyl)benzenesulfonyl chloride: The methine proton will appear as a singlet further downfield from the monobrominated species.
-
4-(Bromomethyl)benzenesulfonic Acid: The benzylic protons will have a slightly different chemical shift compared to the sulfonyl chloride, and the acidic proton may be visible depending on the solvent and concentration.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile and semi-volatile impurities.[3][4] It can effectively separate the desired product from starting materials and byproducts, and the mass spectra provide definitive identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating and quantifying both the main component and its less volatile impurities, including the sulfonic acid degradation product.[5]
| Impurity | Typical Analytical Signature |
| p-Toluenesulfonyl chloride | ¹H NMR: singlet at ~2.5 ppm. GC-MS: distinct retention time and mass spectrum. |
| 4-(Dibromomethyl)benzenesulfonyl chloride | ¹H NMR: singlet downfield of the product's benzylic protons. GC-MS: higher molecular weight peak. |
| Succinimide | ¹H NMR: singlet around 2.7 ppm. Often removed during aqueous workup in synthesis. |
| 4-(Bromomethyl)benzenesulfonic acid | ¹H NMR: benzylic proton singlet with a different chemical shift. HPLC: distinct, more polar peak. |
Purification Protocols
Q5: My commercial this compound contains significant impurities. How can I purify it before use?
Recrystallization is an effective method for purifying this compound.[6][7]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: A non-polar solvent is generally suitable. Hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate can be effective. The ideal solvent system will dissolve the compound when hot but not at room temperature, while the impurities remain in solution or are insoluble.
-
Dissolution: In a fume hood, gently heat the chosen solvent in an Erlenmeyer flask. Add the minimum amount of hot solvent to the crude this compound until it is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (like succinimide), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Store the purified product in a desiccator over a drying agent to prevent hydrolysis.
Diagram of the Recrystallization Workflow:
Caption: Recrystallization workflow for purification.
Impact of Impurities on Downstream Applications
Q6: How do these impurities specifically affect the formation of sulfonamides?
The formation of sulfonamides is a primary application of this compound. Impurities can have the following detrimental effects:
-
Mixture of Sulfonamides: The presence of p-toluenesulfonyl chloride will lead to the formation of the corresponding tosyl-sulfonamide alongside your desired product, creating a challenging purification problem.
-
Reduced Yield: 4-(Bromomethyl)benzenesulfonic acid will react with the amine nucleophile in an acid-base reaction, consuming your starting material and reducing the yield of the desired sulfonamide.
Logical Flow of Impurity Impact on Sulfonamide Synthesis:
Caption: Impact of key impurities on sulfonamide synthesis.
By understanding the potential impurities in commercial this compound and implementing the appropriate analytical and purification techniques, researchers can ensure the quality of their starting materials and the reliability of their experimental results.
References
- PrepChem. Synthesis of this compound. [Link]
- MIT Digital Lab Techniques Manual.
- University of California, Los Angeles - Chemistry.
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Parra, T. How To Recrystallize A Solid. YouTube. [Link]
- Asian Journal of Research in Chemistry.
- PubChem. This compound. [Link]
- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.
- World Journal of Pharmacy and Pharmaceutical Sciences. AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]
- Google Patents. Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene.
- Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
- Agilent.
- Macmillan Group - Princeton University.
- Reddit.
- Google Patents. Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- Research and Reviews: Journal of Chemistry. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
Sources
- 1. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR spectrum [chemicalbook.com]
- 2. Home Page [chem.ualberta.ca]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C-Br...Br interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted 4-(Bromomethyl)benzenesulfonyl chloride from a reaction mixture
Welcome to the technical support center for handling 4-(Bromomethyl)benzenesulfonyl chloride (BBSC). This guide provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. BBSC is a bifunctional reagent with two highly reactive sites: a sulfonyl chloride and a bromomethyl group. This dual reactivity makes it a powerful synthetic tool but also presents unique challenges for purification. This document is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered when working with excess BBSC.
Q1: Why is removing unreacted BBSC so critical? A: Unreacted BBSC can interfere with subsequent reaction steps and complicate product purification. The sulfonyl chloride is a potent electrophile that can react with various nucleophiles, while the bromomethyl group is an alkylating agent.[1][2] Furthermore, its polarity can be similar to many organic products, making separation by standard chromatography challenging if it is not derivatized first.[3]
Q2: I quenched my reaction with water, and now I have a persistent emulsion during my extractive workup. What's happening? A: This is a common issue. The hydrolysis of the sulfonyl chloride group on BBSC produces 4-(bromomethyl)benzenesulfonic acid.[4][5] This sulfonic acid is amphiphilic, acting like a soap, which stabilizes emulsions. To resolve this, consider adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6]
Q3: After my workup, I see a new, very polar spot on my TLC plate that wasn't in the initial reaction mixture. What is it? A: This is almost certainly the sulfonic acid byproduct from the hydrolysis of BBSC.[5] Sulfonic acids are highly polar and often remain at the baseline of TLC plates using typical organic solvent systems. Washing the organic layer thoroughly with a mild base like saturated sodium bicarbonate solution will convert the sulfonic acid into its sodium salt, extracting it into the aqueous layer.[4]
Q4: My desired product is sensitive to basic conditions. How can I safely quench the excess BBSC? A: If your product is base-labile, avoid using aqueous bases like sodium bicarbonate or hydroxide.[3] A suitable alternative is to quench by slowly adding the reaction mixture to a vigorously stirred slurry of ice and water.[4][7] This method is exothermic and must be done carefully.[7] Another excellent option for sensitive substrates is to use a polymer-bound scavenger resin, which offers a non-basic and straightforward filtration-based removal method.[3]
Strategic Removal and Troubleshooting Guides
Choosing the right removal strategy depends on the properties of your desired product, such as its stability, solubility, and polarity.
Method 1: Aqueous Quenching and Extraction
Principle of Operation: This is the most common method, relying on the hydrolysis of the highly reactive sulfonyl chloride to the water-soluble sulfonic acid salt, which can then be easily separated from the organic product via liquid-liquid extraction.[4]
Detailed Protocol: Basic Aqueous Quench
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the quench.[7]
-
Quenching: Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture.[3][7] Continue addition until gas evolution (CO₂) ceases, indicating the complete destruction of the sulfonyl chloride.
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with water and then brine to remove the sodium sulfonate salt and break any emulsions.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
Troubleshooting this Method:
-
Issue: Product loss during workup.
-
Issue: The reaction is too vigorous and difficult to control.
Method 2: Scavenger Resin Cleanup
Principle of Operation: Scavenger resins are solid-supported reagents, typically containing amine functional groups, that react with and bind to electrophiles like sulfonyl chlorides.[1][9] The resin-bound byproduct is then removed by simple filtration, providing a clean solution of the desired product. This method is ideal for products sensitive to aqueous or basic conditions.[3]
Detailed Protocol: Amine-Based Scavenger Resin
-
Resin Selection: Choose an appropriate amine-functionalized scavenger resin (e.g., SiliaBond Amine, ISOLUTE Si-Trisamine).[1][10]
-
Addition: Once the primary reaction is complete, add 2–4 equivalents of the scavenger resin to the reaction mixture.
-
Stirring: Allow the suspension to stir at room temperature. Reaction time can range from one hour to overnight; monitor the disappearance of BBSC by TLC or LC-MS.[3][11]
-
Filtration: Once all the excess BBSC has been consumed, filter the mixture to remove the resin.
-
Washing & Concentration: Wash the filtered resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified crude product.[3]
Troubleshooting this Method:
-
Issue: The scavenging reaction is slow or incomplete.
-
Cause: Insufficient equivalents of resin or poor mixing. The viscosity of the reaction mixture might also hinder contact with the resin.
-
Solution: Increase the equivalents of the scavenger resin. If the mixture is thick, dilute it with a compatible solvent like DCM or THF to ensure efficient stirring and interaction between the BBSC and the resin.[11]
-
-
Issue: The desired product binds to the resin.
-
Cause: If your product is acidic, it can interact with the basic amine resin.
-
Solution: In this case, an amine-based scavenger is not suitable. Consider using an alternative purification method like chromatography or a different type of scavenger if available.
-
Method 3: Purification by Chromatography
Principle of Operation: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[12] While possible, direct chromatography of BBSC can be challenging due to its reactivity and similar polarity to some products.[3]
Expert Insight: It is highly recommended to quench the excess BBSC before attempting chromatographic purification.[3] Converting BBSC to its corresponding sulfonic acid (via water quench) or a sulfonamide (via amine quench) creates a much more polar derivative that will have a significantly different retention factor (Rf) on silica gel, simplifying the separation.[3]
Detailed Protocol: Post-Quench Chromatography
-
Quench: First, follow one of the quenching protocols described above to convert the unreacted BBSC into a more polar derivative.
-
Sample Prep: After a preliminary workup, dissolve the crude product in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel.
-
Column Setup: Pack a silica gel column using a suitable non-polar solvent system (e.g., hexanes/ethyl acetate).[13]
-
Elution: Load the adsorbed sample onto the column and elute with a gradient of increasing polarity. The less polar desired product will typically elute before the highly polar quenched BBSC derivative.
-
Analysis: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
Summary of Removal Strategies
| Method | Principle | Pros | Cons | Best For... |
| Aqueous Quench | Hydrolysis to a water-soluble sulfonic acid salt.[4] | Cost-effective, scalable, effective for most products. | Can cause emulsions; not suitable for water/base-sensitive products. | Robust, non-sensitive products where aqueous workups are standard. |
| Scavenger Resin | Covalent binding to a solid support followed by filtration.[1][9] | High selectivity, mild conditions, simple filtration workup.[4] | Higher cost, may require optimization of reaction time. | High-value, sensitive, or acid-labile products; parallel synthesis. |
| Chromatography | Differential adsorption on a stationary phase.[12] | High purification potential for difficult separations. | Requires prior quenching for efficiency[3]; can be time-consuming and solvent-intensive. | Final purification step after the bulk of BBSC has been removed by quenching. |
Visual Workflows
To aid in selecting the appropriate purification strategy, refer to the decision-making workflow below.
Caption: Decision workflow for selecting a BBSC removal method.
The chemical transformation during the two most common quenching procedures is illustrated below.
Caption: Chemical transformations of BBSC during quenching.
References
- Biotage. (n.d.). ISOLUTE® SCX-2 | Metal scavenger/scavenger.
- Biotage. (n.d.). Metal scavengers for organic purification.
- MDPI. (2023). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 28(1), 1-10.
- Wikipedia. (n.d.). Scavenger resin.
- King, J. F., & Loosmore, S. M. (1976). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 54(15), 2300-2307.
- Lambert, T. H., & Nacsa, E. D. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?.
- ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.
- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391.
- Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
- Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18241.
- PubChem. (n.d.). This compound.
- Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- ACS Publications. (2011). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 15(4), 849-854.
- ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
Sources
- 1. silicycle.com [silicycle.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scavenger resin - Wikipedia [en.wikipedia.org]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Technical Support Center: Navigating the Scale-Up of Reactions with 4-(Bromomethyl)benzenesulfonyl Chloride
Welcome to the technical support center for 4-(bromomethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the scale-up of reactions involving this versatile but challenging bifunctional reagent. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of moving from bench-scale experiments to larger-scale production.
Introduction: The Duality of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its two reactive sites: the sulfonyl chloride and the bromomethyl group. This duality allows for the sequential introduction of different functionalities, making it a key component in the synthesis of a wide range of molecules, including potent CXCR4 inhibitors.[1] However, this bifunctionality also presents unique challenges during scale-up, where issues of reactivity, stability, and purification are magnified.
This guide will address these challenges in a practical, question-and-answer format, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound during storage and handling at scale?
A1: The primary stability concern is its high sensitivity to moisture.[2] The sulfonyl chloride moiety readily hydrolyzes to the corresponding sulfonic acid, which is often an undesired impurity that can complicate purification. At a larger scale, the increased surface area and potential for atmospheric moisture ingress during transfer and charging operations exacerbate this issue.
Key Considerations for Scale-Up:
-
Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dry Equipment: Ensure all reactors, transfer lines, and other equipment are thoroughly dried before use.
-
Solvent Purity: Use anhydrous solvents to minimize hydrolysis.
Q2: What are the major safety hazards to consider when scaling up reactions with this reagent?
A2: this compound is a corrosive solid that can cause severe skin burns and eye damage.[3] Inhalation of the dust can also cause respiratory irritation. The reaction with nucleophiles, particularly amines, is often highly exothermic, which presents a significant safety risk at scale if not properly controlled.
Critical Safety Measures for Scale-Up:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. For large-scale operations, respiratory protection is recommended.
-
Containment: Use well-ventilated fume hoods or closed-system reactors to minimize exposure.
-
Thermal Management: Employ robust temperature control systems for the reactor. The addition of reagents should be carefully controlled to manage the reaction exotherm. A preliminary thermal hazard assessment is highly recommended before any large-scale reaction.
Q3: What are the most common side reactions to anticipate during the scale-up of sulfonamide formation?
A3: When reacting this compound with a primary or secondary amine to form a sulfonamide, several side reactions can occur, becoming more problematic at a larger scale:
-
Hydrolysis: As mentioned, hydrolysis of the sulfonyl chloride to the sulfonic acid is a major concern.
-
Reaction at the Bromomethyl Group: While the sulfonyl chloride is generally more reactive towards amines, reaction at the benzylic bromide can occur, especially with prolonged reaction times, elevated temperatures, or the use of certain bases. This can lead to the formation of dimeric or polymeric impurities.
-
Double Reaction: If the amine nucleophile has more than one reactive site, or if the product sulfonamide can react further, this can lead to complex impurity profiles.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during the scale-up of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Sulfonamide | 1. Incomplete reaction. 2. Hydrolysis of the starting material. 3. Product loss during workup. | 1. Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). Ensure sufficient reaction time. 2. Use anhydrous solvents and an inert atmosphere. 3. Optimize the extraction and purification steps. Consider a crystallization study to maximize product recovery. |
| Formation of Significant Amounts of Sulfonic Acid Impurity | 1. Presence of moisture in the reaction. 2. Inefficient quenching. | 1. Rigorously dry all solvents and equipment. 2. Ensure the quenching agent is added slowly and with efficient cooling to prevent localized heating, which can accelerate hydrolysis. |
| Presence of Dimeric or Polymeric Impurities | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Inappropriate choice of base. | 1. Maintain strict temperature control. Consider a lower reaction temperature, even if it extends the reaction time. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to avoid reaction at the bromomethyl group. |
| Difficulties in Product Isolation/Purification | 1. Oily or poorly crystalline product. 2. Emulsion formation during aqueous workup. | 1. Perform a solvent screen for crystallization. The use of a co-solvent system (e.g., ethanol/water, ethyl acetate/heptane) can often induce crystallization. 2. Add brine during the workup to break emulsions. Ensure adequate phase separation time in large reactors. |
Experimental Protocols
The following protocols are provided as a general guide and should be adapted and optimized for your specific process and equipment.
Protocol 1: General Procedure for Kilogram-Scale Sulfonamide Synthesis
This protocol is a hypothetical example based on common practices in process chemistry for similar reactions.
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control unit, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled addition.
Materials:
-
This compound (e.g., 2.7 kg, 10 mol)
-
Primary or secondary amine (10 mol)
-
Triethylamine (1.5 kg, 15 mol)
-
Dichloromethane (DCM), anhydrous (50 L)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Amine and Base: Charge the amine and triethylamine to the reactor, followed by 30 L of anhydrous DCM.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Addition of Sulfonyl Chloride: Dissolve the this compound in 20 L of anhydrous DCM and add it to the reactor via an addition funnel or pump over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add 20 L of water, keeping the temperature below 15 °C.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 L), saturated sodium bicarbonate solution (2 x 10 L), and brine (10 L).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Based on laboratory-scale screening, choose a suitable solvent system (e.g., ethanol/water).
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol.
-
Hot Filtration: If necessary, perform a hot filtration to remove any insoluble impurities.
-
Crystallization: Slowly add water to the hot ethanol solution until the solution becomes cloudy (the cloud point). Add a small amount of ethanol to redissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Isolation: Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Conclusion
The scale-up of reactions involving this compound requires careful consideration of its reactivity, stability, and the potential for side reactions. By understanding the underlying chemical principles and implementing robust process controls, the challenges associated with this valuable reagent can be successfully overcome. This guide provides a foundation for developing safe, efficient, and scalable processes for the synthesis of important chemical entities.
References
- Organic Syntheses. Benzenesulfonyl chloride.
- Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- Sigma-Aldrich. This compound Safety Data Sheet. (Product page may vary, refer to supplier for current SDS).
- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Organic Syntheses. Synthesis of Optically Active 1,2,3,4-Tetrahydroquinolines via Asymmetric Hydrogenation Using Iridium-Diamine Catalyst.
- Organic Syntheses. Thiophenol.
- Mooring, S. R., et al. (2013). Benzenesulfonamides: a unique class of chemokine receptor type 4 inhibitors. ChemMedChem, 8(4), 622–632.
- Watson, D. A., et al. (2011). Kilogram-Scale Synthesis of the CXCR4 Antagonist GSK812397. Organic Process Research & Development, 15(5), 1130-1139.
- Doucet, C. E., et al. (2019). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 23(7), 1356-1364.
- Zhang, Y., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 729-735.
- Sostaric, J. Z., et al. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 26(16), 4983.
Sources
Effect of temperature on the selectivity of 4-(Bromomethyl)benzenesulfonyl chloride reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(bromomethyl)benzenesulfonyl chloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective use of this bifunctional reagent. Our goal is to equip researchers, chemists, and drug development professionals with the knowledge to control the reaction selectivity of this versatile molecule, with a specific focus on the critical role of temperature.
Core Principle: Understanding the Dual Reactivity of this compound
This compound (Br-BSC) possesses two distinct electrophilic sites susceptible to nucleophilic attack:
-
The Sulfonyl Chloride (-SO₂Cl): This is a highly reactive site. The sulfur atom is strongly electron-deficient, making it prone to rapid reaction with a wide range of nucleophiles (amines, alcohols, water) to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.[1][2] These reactions are typically very fast, even at low temperatures.
-
The Benzylic Bromide (-CH₂Br): This site is a reactive primary benzylic halide. It undergoes nucleophilic substitution, primarily via an Sₙ2 mechanism, with good nucleophiles.[3][4] The reactivity is enhanced by the adjacent benzene ring which stabilizes the transition state. However, this reaction generally requires more thermal energy to proceed at a significant rate compared to the reaction at the sulfonyl chloride.
The key to achieving selectivity is to exploit the difference in the activation energies of the reactions at these two sites. Temperature is the primary tool for exerting this kinetic control.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize a sulfonamide using an amine and Br-BSC, but I'm getting a complex mixture of products. How can I favor reaction at the sulfonyl chloride group only?
Answer: This is the most common objective and, fortunately, the most straightforward to achieve. The reaction of an amine with the sulfonyl chloride is significantly faster and has a lower activation energy than the competing Sₙ2 reaction at the benzylic bromide.
To ensure high selectivity for the sulfonamide product, you must control the reaction temperature.
-
Core Recommendation: Run the reaction at a low temperature, typically between 0 °C and 5 °C , using an ice-water bath.[5][6] At this temperature, you provide sufficient energy for the rapid sulfonylation reaction while keeping the rate of the competing benzylic substitution negligibly slow.
-
Procedural Insight: Slowly add the Br-BSC solution to a cooled solution of your amine and a non-nucleophilic base (like triethylamine or DIPEA). The base is crucial for scavenging the HCl byproduct. Maintaining a low temperature throughout the addition and for a period afterward is critical to prevent the formation of byproducts.[7]
Q2: How can I selectively target the bromomethyl group for substitution while leaving the sulfonyl chloride intact?
Answer: This is a much more challenging transformation due to the high reactivity of the sulfonyl chloride group. Direct selective reaction at the benzylic bromide is often difficult. However, two main strategies can be considered:
-
Protect/React the Sulfonyl Chloride First: The most reliable method is a two-step process. First, react the sulfonyl chloride with a nucleophile that forms a stable, relatively unreactive group (e.g., forming a sulfonamide with ammonia or a simple primary amine). Then, in a subsequent step, perform the nucleophilic substitution on the benzylic bromide of the resulting product. This approach avoids the selectivity issue entirely.
-
Choose a Highly Specific Nucleophile: In some cases, a nucleophile might show inherent selectivity for the sp³-hybridized carbon of the benzylic bromide over the sulfur atom of the sulfonyl chloride. This is not common, and would require careful empirical testing. If attempting this route, moderate temperatures (e.g., 25-50 °C) might be needed to initiate the reaction at the bromide, but this increases the risk of side reactions at the sulfonyl chloride.
Q3: My reaction is clean at 0 °C, but it's very slow. Can I warm it up to speed it up?
Answer: Warming the reaction is the primary cause of selectivity loss. If the reaction is slow at 0 °C, it is preferable to extend the reaction time rather than increase the temperature. Monitor the reaction progress by a suitable method (TLC, LC-MS). If after several hours the reaction has not progressed, you might consider a very modest increase in temperature (e.g., to room temperature, ~20-25 °C), but only after confirming that the rate of byproduct formation remains low. For many nucleophilic substitutions on benzyl bromides, temperatures up to 80 °C can be effective, which highlights the risk of warming your reaction when you desire selectivity for the sulfonyl chloride.[7]
Q4: What is the primary byproduct I should be looking for if I lose temperature control?
Answer: The most common byproduct is the result of di-substitution, where your nucleophile reacts with both the sulfonyl chloride and the benzylic bromide groups of Br-BSC. If you are using an amine (R-NH₂), you would form a product where the sulfonamide nitrogen has also displaced the benzylic bromide, leading to a complex, potentially polymeric material or an intramolecularly cyclized product, depending on the amine structure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired sulfonamide; presence of benzyl-substituted byproducts. | The reaction temperature was too high, allowing the Sₙ2 reaction at the benzylic bromide to compete. | Strictly maintain the reaction temperature at 0-5 °C using an ice bath. Ensure slow, dropwise addition of the reagent to dissipate any exothermic heat of reaction. |
| Significant amount of hydrolyzed Br-BSC (4-(bromomethyl)benzenesulfonic acid) is observed. | Presence of water in the reagents or solvent. Sulfonyl chlorides are moisture-sensitive and readily hydrolyze.[2][8][9] | Use anhydrous solvents (e.g., dry DCM, THF, or acetonitrile). Ensure all glassware is oven- or flame-dried before use and run the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction is clean but starting material remains even after an extended period. | The nucleophile is too weak or sterically hindered for the reaction to proceed efficiently at low temperatures. | First, ensure the reaction has been given sufficient time (4-12 hours) at 0 °C. If there is still no conversion, consider using a more potent nucleophile or a different base/solvent system. Only as a last resort, consider a very cautious, stepwise increase in temperature while actively monitoring for byproduct formation via TLC or LC-MS. |
| Formation of a white precipitate (triethylammonium chloride) is observed, but no product forms. | This indicates the acid-scavenging part of the reaction is working, but the nucleophile is not reacting with the Br-BSC. | This again points to a poorly reactive nucleophile. Verify the identity and purity of your nucleophile. Consider the possibility that the nucleophile is protonated by the HCl byproduct faster than it can react, indicating a need for a stronger or less hindered non-nucleophilic base. |
Data Summary: Temperature vs. Selectivity
The following table provides a generalized guide to the expected outcome of reacting Br-BSC with a typical amine nucleophile at various temperatures.
| Temperature Range | Expected Major Product | Expected Minor Product(s) | Rationale |
| -10 °C to 5 °C | Selective Sulfonamide (Reaction at -SO₂Cl) | Unreacted starting material | The activation energy for sulfonylation is met, while the activation energy for benzylic substitution is not. This is the optimal kinetic control region. |
| 20 °C to 40 °C | Sulfonamide | Benzyl-substituted byproduct, Di-substituted product | The rate of Sₙ2 reaction at the benzylic bromide becomes significant, leading to a loss of selectivity.[7] |
| > 50 °C | Complex mixture | Di-substituted and polymeric materials | Both reaction sites are highly active, leading to a complete loss of selectivity and likely polymerization or degradation. |
Visualizing the Competing Reaction Pathways
The following diagram illustrates the choice a nucleophile (Nu⁻) faces when reacting with this compound. The key to selectivity is to lower the temperature (↓ T) to effectively "close" the pathway to the benzylic substitution product.
Caption: Competing reaction pathways for Br-BSC.
Experimental Protocol: Selective Synthesis of N-Benzyl-4-(bromomethyl)benzenesulfonamide
This protocol details a standard procedure for the selective reaction at the sulfonyl chloride group.
Materials:
-
This compound (Br-BSC)
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled amine solution and continue stirring.
-
Reagent Preparation: In a separate, dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slow Addition: Using a dropping funnel, add the Br-BSC solution dropwise to the stirred amine solution over 30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine and the formation of the desired product.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.
Workflow for Temperature Optimization
If you are working with a new, sensitive nucleophile, the following workflow can help you determine the optimal reaction conditions.
Caption: Workflow for optimizing reaction temperature.
References
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 1981, 60, 121.
- Treindl, L. et al. Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
- Gensini, M. et al. Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 2006, 3(3).
- This compound 95%. Sigma-Aldrich.
- This compound 95%. Sigma-Aldrich.
- This compound 95%. Sigma-Aldrich.
- Rogge, M. et al. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1969.
- Impact of solvent and temperature on (4-(Bromomethyl)phenyl)methanamine reactions. Benchchem.
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed.
- Houk, K.N. et al. Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 2014, 79(14), 6733-6743.
- 4-(Bromomethyl)benzenesulfonyl. Sigma-Aldrich.
- Sulfonyl halide. Wikipedia.
- Benzenesulfonyl chloride. PubChem.
- da Silva, M.A.V.R. et al. Sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 1994.
- Effect of Allylic Groups on SN2 Reactivity. PMC - NIH.
- Sun, S., Xu, J. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 2022, 34(6), 1275-1289.
- This compound. Oakwood Chemical.
- This compound. PubChem.
- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
- Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Benchchem.
Sources
- 1. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing the corrosive nature of 4-(Bromomethyl)benzenesulfonyl chloride in the lab
Welcome to the technical support resource for 4-(Bromomethyl)benzenesulfonyl chloride (CAS No. 66176-39-4). This guide is designed for researchers, chemists, and drug development professionals who handle this highly reactive and corrosive compound. Our goal is to provide you with the necessary technical insights, troubleshooting protocols, and safety procedures to ensure both experimental success and laboratory safety.
This compound is a bifunctional reagent widely used in organic synthesis, particularly for introducing the 4-(bromomethyl)benzenesulfonyl group in the development of novel therapeutic agents. However, its utility is matched by its hazardous nature. The compound is classified as a skin corrosion Category 1B substance, causing severe skin burns and eye damage.[1] Its primary hazard stems from its extreme sensitivity to moisture, which initiates a rapid corrosive reaction.
This document provides a structured approach to managing these risks through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the corrosive nature of this compound?
A1: The primary cause is its high reactivity with water and other protic nucleophiles.[1][2] this compound readily undergoes hydrolysis, even with atmospheric moisture. This reaction produces 4-(bromomethyl)benzenesulfonic acid and, more critically, hydrochloric acid (HCl) gas and solutions.[1][3][4] It is the in-situ generation of these strong acidic byproducts that makes the compound so corrosive to metals, skin, and mucous membranes.[1][4]
Q2: I received my bottle of this compound and it appears pressurized. Is this normal and how should I open it?
A2: Yes, this can be a normal observation. Due to its moisture sensitivity, slow hydrolysis can occur even with trace amounts of water ingress over time, leading to the formation of HCl gas and a pressure buildup inside the container.[5][6] Always open the container in a certified chemical fume hood.[1][7] Cool the bottle before opening and vent it cautiously by slowly unscrewing the cap, pointing the container away from yourself and others. Wear appropriate PPE, including a face shield, safety goggles, and chemical-resistant gloves.[7][8]
Q3: What are the ideal storage conditions to maintain the integrity of the compound?
A3: To prevent degradation and pressure buildup, the compound must be stored under strictly anhydrous conditions. The recommended storage protocol is in a tightly sealed container, inside a desiccator or glove box, under an inert atmosphere (e.g., nitrogen or argon).[6] It should be kept in a cool, dry, and well-ventilated area designated for corrosive materials, away from heat sources and incompatible substances like strong bases and water.[1][2][9]
Q4: My reaction yield is consistently low when using this reagent. What is the most likely culprit?
A4: The most common cause of low yield is the degradation of the sulfonyl chloride via hydrolysis before or during the reaction.[10][11][12] This can happen if you are using wet solvents, reagents, or glassware, or if the reaction is not adequately protected from atmospheric moisture. Another potential issue is thermal decomposition, as sulfonyl chlorides can be unstable at elevated temperatures.[3][13] Always use anhydrous solvents and reagents and maintain the reaction under an inert atmosphere.
Q5: What are the initial signs of decomposition I should watch for?
A5: Visual and olfactory cues can signal decomposition. Key signs include:
-
Color Change: The pure compound is a white to light cream solid.[3] A change to a yellow, brown, or black color often indicates decomposition.[13]
-
Gas Evolution: The release of sharp, acidic fumes (HCl) upon opening the container or during the reaction is a clear sign of hydrolysis.[1][13]
-
Physical State Change: As the solid hydrolyzes, it may become sticky or liquefy due to the formation of acidic byproducts.
Troubleshooting Guides & Protocols
Issue 1: Rapid Color Change and Fuming Upon Addition to Reaction Mixture
This scenario indicates a severe and immediate reaction with a component in your reaction setup, almost certainly water.
-
Causality Analysis: The sulfonyl chloride is reacting with excess moisture in your solvent or on the surface of your glassware, leading to rapid hydrolysis and the release of HCl gas. This not only consumes your reagent but can also generate unwanted side products and create a safety hazard.
-
Troubleshooting Steps:
-
Stop the Addition: Immediately cease adding the reagent.
-
Verify Solvent Anhydrousness: Test your solvent for water content. Use freshly dried and distilled solvents or purchase high-quality anhydrous solvents.
-
Check Glassware: Ensure all glassware was properly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.
-
Inert Atmosphere: Confirm that your inert gas line is functioning correctly and providing a positive pressure of dry nitrogen or argon.
-
Caption: Reaction of this compound with water.
References
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). This compound. [Link]
- Safety Precautions for Corrosive Substances. (2022). University of Bristol. [Link]
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024). OSHA Training School. [Link]
- SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.). SDFine. [Link]
- 10 Tips Working Safely with corrosives - Chemsafe. (2025). Chemsafe. [Link]
- PPE for Hazardous Chemicals - Canada Safety Training. (n.d.). Canada Safety Training. [Link]
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.). New Jersey Department of Health. [Link]
- Handling Corrosive Substances in the Workplace - Storemasta Blog. (2023). Storemasta. [Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012). This compound. [Link]
- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? - Reddit. (2019). r/chemhelp. [Link]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2007). Organic Process Research & Development. [Link]
- Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. safeti.com [safeti.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. chemsafe.ie [chemsafe.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Byproduct formation in the synthesis of benzenesulfonamides and its prevention
Welcome to the Technical Support Center for Benzenesulfonamide Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the synthesis of sulfonamides. As a self-validating system, this document explains the causality behind common experimental pitfalls and provides robust, field-proven protocols to ensure the integrity of your synthesis.
Introduction: The Enduring Importance and Synthetic Nuances of Benzenesulfonamides
Benzenesulfonamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from antibacterial drugs to diuretics and anti-cancer agents.[1] The most common and direct route to their synthesis involves the reaction of a primary or secondary amine with benzenesulfonyl chloride.[2] While seemingly straightforward, this reaction is frequently plagued by byproduct formation, leading to reduced yields, complex purification challenges, and compromised final product purity.
This guide provides a comprehensive troubleshooting framework, addressing the most common issues encountered in the laboratory: the formation of di-sulfonated byproducts and the hydrolysis of the sulfonyl chloride starting material. By understanding the mechanisms behind these side reactions, you can effectively prevent their occurrence and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding benzenesulfonamide synthesis.
Q1: My reaction with a primary amine is giving a low yield and a second, less polar spot on my TLC. What is the likely culprit?
A1: You are likely observing di-sulfonylation. This is a common side reaction where a primary amine reacts with two equivalents of the sulfonyl chloride.[3] The initially formed mono-sulfonamide still possesses a proton on the nitrogen, which is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[4] In the presence of a base, this proton can be removed, creating a sulfonamide anion. This anion is nucleophilic and can attack a second molecule of benzenesulfonyl chloride, leading to the di-sulfonylated byproduct, R-N(SO₂Ph)₂.[3]
Q2: Why is my reaction yield consistently low even when using a secondary amine? My workup involves an aqueous wash, and I notice a significant amount of water-soluble material.
A2: The most probable cause is the hydrolysis of your benzenesulfonyl chloride starting material. Sulfonyl chlorides are highly susceptible to moisture.[5][6] Any water present in your solvent, on your glassware, or in the atmosphere can react with the benzenesulfonyl chloride to form benzenesulfonic acid.[7][8] This sulfonic acid is unreactive towards the amine and is typically removed during the aqueous workup, leading to an apparent loss of material and a low yield of the desired sulfonamide.[5]
Q3: My reaction mixture becomes cloudy or forms a precipitate immediately upon adding the base. Is this normal?
A3: This is often the amine hydrochloride salt precipitating out. The reaction between the amine and benzenesulfonyl chloride generates one equivalent of hydrochloric acid (HCl) for every mole of sulfonamide formed.[9] The base you add (e.g., triethylamine, pyridine) is there to neutralize this HCl.[6] The resulting salt (e.g., triethylammonium chloride) often has limited solubility in common aprotic organic solvents like dichloromethane or THF, causing it to precipitate. This is a normal observation and indicates the reaction is proceeding.
Q4: I've finished the reaction, and after removing the solvent, I'm left with a persistent oil that won't crystallize. What should I do?
A4: An oily product can be due to several factors. Firstly, ensure all residual solvent is removed by drying the product under a high vacuum for an extended period.[6] If it remains an oil, it is likely due to impurities. The primary culprits are often the di-sulfonated byproduct (which can be oily) or unreacted starting materials. Purification via column chromatography is the most effective solution. If the product is expected to be a solid, attempting to triturate the oil with a non-polar solvent (like hexanes) or a solvent mixture can sometimes induce crystallization.
Q5: Can I use an inorganic base like NaOH or K₂CO₃ instead of an organic base like pyridine?
A5: Yes, but with caution. The classic Schotten-Baumann reaction conditions utilize an aqueous alkali solution. This can be very effective, especially for simple amines.[3] However, using a strong aqueous base significantly increases the rate of the competing hydrolysis reaction of the benzenesulfonyl chloride.[8] This method is often successful when the desired sulfonylation reaction is very fast. For less reactive amines or when precise control is needed, an anhydrous organic solvent with a non-nucleophilic organic base is generally the preferred method.[5]
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to diagnosing and solving the most prevalent byproduct formation issues.
Issue 1: Di-sulfonylation of Primary Amines
Symptoms:
-
Isolation of a product with a higher molecular weight than expected.
-
Appearance of a second, typically less polar, spot on TLC/LC-MS analysis.
-
Reduced yield of the desired mono-sulfonated product.
Root Cause Analysis: The formation of the di-sulfonated product is a sequential reaction. The key is that the mono-sulfonamide product (R-NH-SO₂Ph) is acidic and can be deprotonated by the base in the reaction mixture. This creates a new nucleophile, the sulfonamide anion (R-N⁻-SO₂Ph), which competes with the starting primary amine for the remaining benzenesulfonyl chloride.
Prevention Strategies & Protocols:
| Strategy | Causality | Detailed Protocol |
| Control Stoichiometry | By using a slight excess of the amine, the sulfonyl chloride becomes the limiting reagent, ensuring it is consumed before significant deprotonation and secondary reaction of the product can occur. | Use 1.1 to 1.2 equivalents of the primary amine relative to 1.0 equivalent of benzenesulfonyl chloride.[5] |
| Slow Reagent Addition | Adding the sulfonyl chloride slowly keeps its instantaneous concentration low. This favors reaction with the more nucleophilic primary amine over the less nucleophilic (and less concentrated) sulfonamide anion.[3] | Dissolve the amine (1.1 eq) and base (1.5 eq) in an anhydrous solvent. Cool to 0 °C. Add a solution of benzenesulfonyl chloride (1.0 eq) dropwise over 30-60 minutes using a syringe pump or dropping funnel.[3] |
| Lower Reaction Temperature | The activation energy for the second sulfonylation is generally higher. Lowering the temperature slows down both reactions but disproportionately affects the undesired side reaction, thus improving selectivity. | Conduct the addition of benzenesulfonyl chloride at 0 °C or below. For particularly sensitive substrates, a dry ice/acetone bath (-78 °C) can be used. Allow the reaction to warm slowly to room temperature after the addition is complete.[3] |
| Choice of Base | A strong, non-hindered base (e.g., triethylamine) can readily deprotonate the mono-sulfonamide product. A weaker or more sterically hindered base (e.g., pyridine) is less efficient at this deprotonation, suppressing the formation of the sulfonamide anion.[3] | Use pyridine or 2,6-lutidine as the base instead of triethylamine, particularly if di-sulfonylation is a persistent issue.[3] |
Issue 2: Hydrolysis of Benzenesulfonyl Chloride
Symptoms:
-
Low overall reaction yield.
-
Need for a large excess of sulfonyl chloride to drive the reaction to completion.
-
During aqueous workup, the pH of the aqueous layer becomes highly acidic.
-
TLC analysis of the crude product may show a very polar, water-soluble spot at the baseline (benzenesulfonic acid).
Root Cause Analysis: Benzenesulfonyl chloride is an electrophilic reagent that reacts readily with nucleophiles. Water, though a weak nucleophile, is often present in sufficient concentration (e.g., from wet solvents, glassware, or atmospheric humidity) to compete with the amine. The hydrolysis reaction is often catalyzed by the base present in the mixture.[7][8]
Prevention Strategies & Protocols:
| Strategy | Causality | Detailed Protocol |
| Use Anhydrous Conditions | This is the most critical factor. Eliminating water from the reaction system prevents the hydrolysis pathway from competing with the desired sulfonylation.[5][6] | 1. Glassware: Oven-dry all glassware (≥120 °C) for several hours or flame-dry under vacuum and cool under an inert atmosphere. 2. Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., from a solvent purification system). 3. Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. |
| Reagent Quality | Benzenesulfonyl chloride can degrade upon storage, especially if exposed to atmospheric moisture. Using a fresh bottle or freshly purified reagent ensures high reactivity. | If the reagent is old or has been opened frequently, consider purifying it by distillation under reduced pressure before use. Store under an inert atmosphere and seal the container tightly. |
| Alternative Reagents | For particularly challenging syntheses where hydrolysis is unavoidable, alternative sulfonating agents can be used. Sulfonyl fluorides, for instance, are often more stable towards hydrolysis than their chloride counterparts.[10] | Consider using benzenesulfonyl fluoride in place of the chloride for reactions that require elevated temperatures or extended reaction times in the presence of nucleophilic species. |
Part 3: Purification and Safety
Purification Protocol: Removing Benzenesulfonic Acid
If hydrolysis has occurred, the resulting benzenesulfonic acid byproduct must be removed. Its high polarity and acidity make this relatively straightforward.
-
Dilution: Dilute the final reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic benzenesulfonic acid, forming the highly water-soluble sodium benzenesulfonate salt, which partitions into the aqueous layer. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Separation: Separate the organic layer. Repeat the wash if necessary (check the pH of the aqueous layer).
-
Final Wash & Dry: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Further Purification: The desired sulfonamide can then be further purified by recrystallization or column chromatography as needed.
Safety & Handling of Benzenesulfonyl Chloride
Benzenesulfonyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling.[7][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][12]
-
Ventilation: Handle benzenesulfonyl chloride in a well-ventilated chemical fume hood to avoid inhaling its corrosive vapors.[7][11]
-
Moisture Sensitivity: It reacts exothermically with water, releasing HCl gas.[7] Never add water directly to the reagent. When quenching a reaction, add the reaction mixture slowly to a large volume of cold water or ice.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water, bases, and oxidizing agents.[7]
-
Spill Management: Absorb small spills with an inert material like sand or vermiculite.[7] Do not use combustible materials. Neutralize the area carefully after cleanup. Ensure emergency eyewash stations and safety showers are accessible.[7]
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Safe Handling and Storage of Benzenesulfonyl Chloride.
- Mechanism for the sulfonylation of amines. (n.d.). Royal Society of Chemistry.
- BenchChem. (2025).
- Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
- CDH Fine Chemical. (n.d.).
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- NOAA. (n.d.). BENZENESULFONYL CHLORIDE. CAMEO Chemicals.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
- BenchChem. (2025).
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- Sigma-Aldrich. (2025, November 6).
- Quora. (2023, April 10). What is the method of analysis of sulphonamides?.
- ResearchGate. (2025, August 5). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review.
- Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (2014, November 19). PubMed.
- 23.9: Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts.
- Sulfonamide purification process. (n.d.).
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Benzenesulfonyl chloride. (n.d.). Wikipedia.
- Preparation of sulfonamides
- Purification of sulfonic acids. (n.d.).
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- ResearchGate. (2025, October 23). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
- YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
- Sulfonamide synthesis by aminosulfonyl
- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- The mechanism of the hydrolysis of benzyl chloride. (n.d.). SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Optimization of Base Selection for Reactions with 4-(Bromomethyl)benzenesulfonyl Chloride
Welcome to our dedicated technical support center for optimizing reactions involving 4-(bromomethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in harnessing the dual reactivity of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address the nuanced issues that can arise during your experiments. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring the success and reproducibility of your synthetic endeavors.
Introduction: The Duality of this compound
This compound is a bifunctional reagent featuring two distinct electrophilic sites: a highly reactive sulfonyl chloride and a moderately reactive benzylic bromide. This unique structure allows for a variety of synthetic transformations, but it also presents a significant challenge in achieving chemoselectivity. The choice of base is paramount in controlling which functional group reacts preferentially, thereby dictating the final product. This guide will delve into the strategic selection of bases to navigate the competitive reactivity of this molecule and troubleshoot common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a sulfonamide using this compound and a primary amine, but I am getting a complex mixture of products. What is happening?
A1: This is a classic chemoselectivity problem arising from the two electrophilic sites on this compound. Your primary amine can act as a nucleophile towards both the sulfonyl chloride group (to form the desired sulfonamide) and the bromomethyl group (to form a secondary amine via N-alkylation). Furthermore, the newly formed sulfonamide can potentially be alkylated by another molecule of the starting material. The key to resolving this is to carefully select a base that facilitates the desired sulfonylation while minimizing unwanted side reactions.
Q2: What is the primary role of the base in the reaction of this compound with an amine or alcohol?
A2: The base serves two primary functions. First, it neutralizes the hydrochloric acid (HCl) generated during the sulfonylation reaction. This is crucial as the accumulation of acid can protonate the nucleophile (amine or alcohol), rendering it unreactive. Secondly, the basicity and steric properties of the chosen base can significantly influence the reaction's chemoselectivity and the rate of competing side reactions.
Q3: Can I use a strong, non-nucleophilic base like DBU or a hindered base like 2,6-lutidine?
A3: While strong, non-nucleophilic bases are excellent for deprotonation, their high basicity can promote elimination reactions or other undesired side reactions, especially at the benzylic position. Hindered bases like 2,6-lutidine can be effective in preventing side reactions at the sulfonyl group due to steric hindrance, but they may also slow down the desired sulfonylation. The optimal choice depends on the specific nucleophile and desired outcome.
Q4: My reaction is very slow, and I have a significant amount of unreacted starting material. What should I do?
A4: A sluggish reaction can be due to several factors. The nucleophilicity of your amine or alcohol might be low. In such cases, a stronger, less-hindered base might be necessary to facilitate the reaction. Additionally, ensure your reaction is performed under strictly anhydrous conditions, as sulfonyl chlorides can hydrolyze in the presence of water, leading to lower yields.[1] Temperature also plays a critical role; a moderate increase in temperature can often accelerate the reaction, but be mindful that it can also promote side reactions.
Troubleshooting Guide: Navigating Chemoselectivity
Scenario 1: Predominant N-Alkylation Instead of Sulfonylation
Issue: You are reacting this compound with a primary amine, intending to form a sulfonamide, but the major product is the N-alkylated amine.
Root Cause Analysis: This outcome suggests that the nucleophilic attack of the amine is favoring the benzylic bromide over the sulfonyl chloride. This can be influenced by the reaction conditions and the nature of the base.
Solutions:
-
Base Selection: Switch to a less-hindered, moderately basic amine base like pyridine. Pyridine is known to catalyze sulfonylation reactions and is less likely to promote N-alkylation compared to bulkier tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Sulfonylation is often faster at lower temperatures, while N-alkylation may have a higher activation energy. This is an example of kinetic versus thermodynamic control.
-
Order of Addition: Add the this compound solution slowly to a solution of the amine and the base. This ensures that the sulfonyl chloride is always in the presence of the amine, favoring the sulfonylation reaction.
In-Depth Analysis: The Role of the Base in Directing Reactivity
The choice of base is the most critical parameter in controlling the outcome of reactions with this compound. The interplay between the base's pKa, its steric bulk, and its nucleophilicity determines the reaction's chemoselectivity.
Understanding the Competing Reaction Pathways
The two primary competing reactions are:
-
Sulfonylation: Nucleophilic attack at the sulfonyl chloride group.
-
Alkylation: SN2 attack at the benzylic bromide.
Sources
Validation & Comparative
A Comparative Guide to Amine Derivatization: Dansyl Chloride vs. 4-(Bromomethyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, the accurate quantification of amine-containing compounds is paramount. Many crucial biomolecules and pharmaceutical agents, such as amino acids, biogenic amines, and catecholamines, possess primary or secondary amine functionalities. However, these compounds often lack a native chromophore or fluorophore, rendering their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging, especially at low concentrations. To surmount this obstacle, pre-column derivatization is a widely adopted strategy to enhance the detectability and chromatographic behavior of these analytes.
This guide provides an in-depth, objective comparison of two sulfonyl chloride-based derivatization reagents: the classic and well-established dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and the less-conventional 4-(bromomethyl)benzenesulfonyl chloride (BBS-Cl). While dansyl chloride is a workhorse in analytical laboratories, BBS-Cl is primarily utilized as a synthon in organic chemistry. Here, we will explore the established performance of dansyl chloride and delve into the theoretical and potential attributes of BBS-Cl as an analytical derivatization agent, supported by fundamental chemical principles and available data.
The Underpinnings of Sulfonyl Chloride Reactivity with Amines
The derivatization of amines with sulfonyl chlorides, such as dansyl chloride and BBS-Cl, is fundamentally a nucleophilic substitution reaction. Under alkaline conditions (typically pH 9-11), the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid, which is neutralized by the basic buffer to drive the reaction to completion.
Caption: General reaction of an amine with a sulfonyl chloride.
Dansyl Chloride: The Fluorescent Standard
Dansyl chloride has been a cornerstone of amine analysis for decades, prized for its ability to form highly fluorescent and stable derivatives. This reagent reacts with both primary and secondary amines to yield dansyl-sulfonamides that are readily detectable at low concentrations.
Key Performance Characteristics of Dansyl Chloride:
-
High Sensitivity: The dansyl group imparts strong fluorescence to the derivatized amines, allowing for detection in the picomole to femtomole range with fluorescence detectors.[1]
-
Broad Reactivity: It effectively derivatizes a wide range of primary and secondary amines, including amino acids, peptides, and biogenic amines.[2]
-
Stable Derivatives: The resulting dansyl-sulfonamides are chemically robust, permitting sample storage and analysis without significant degradation.[1]
-
Improved Chromatography: The derivatization increases the hydrophobicity of polar amines, leading to better retention and separation on reversed-phase HPLC columns.[1][3]
-
Well-Established Protocols: A vast body of literature provides optimized and validated protocols for a multitude of applications.[4][5]
Experimental Data for Dansyl Chloride Derivatization
| Parameter | Value | Reference |
| Target Amines | Primary & Secondary | [2] |
| Typical Reaction Conditions | Alkaline pH (9.5-10.5), 38-60°C, 30-120 min | [4][5] |
| Detection Method(s) | Fluorescence (Ex: ~324-350 nm, Em: ~520-559 nm), UV-Vis, LC-MS | [3][5][6] |
| Key Advantages | High sensitivity, stable derivatives, versatile, extensive literature | [1][7] |
| Key Disadvantages | Longer reaction times compared to some reagents, potential for reagent interference | [8] |
Experimental Workflow for Dansylation and HPLC Analysis
Caption: Experimental workflow for dansylation and HPLC analysis.
This compound (BBS-Cl): A Synthetic Reagent with Analytical Potential
In contrast to dansyl chloride, this compound is predominantly employed in synthetic organic chemistry.[9][10] Its bifunctional nature, possessing both a reactive sulfonyl chloride and a bromomethyl group, allows for the construction of more complex molecules. While not conventionally used for analytical derivatization, its properties suggest it could be adapted for such purposes.
Theoretical Attributes and Potential of BBS-Cl for Amine Derivatization:
-
Reactivity: As a sulfonyl chloride, BBS-Cl is expected to react with primary and secondary amines under alkaline conditions to form stable sulfonamides, analogous to dansyl chloride.
-
Detection: The benzene ring in the BBS moiety provides UV absorbance, which would enable detection of the derivatives using a standard HPLC-UV detector. While not as sensitive as fluorescence, UV detection is widely accessible.
-
Mass Spectrometry: The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in nearly a 1:1 ratio), would provide a distinct signature in mass spectrometry. This could aid in the identification and confirmation of derivatized analytes.
-
Bifunctionality for Two-Step Labeling: The bromomethyl group offers the potential for a secondary labeling step. After the initial derivatization of the amine with the sulfonyl chloride, the bromo group could be reacted with a fluorescent or UV-absorbing thiol or amine, introducing a reporter group for enhanced detection.
Comparative Overview: Dansyl Chloride vs. BBS-Cl
| Feature | Dansyl Chloride | This compound (BBS-Cl) |
| Primary Application | Analytical Derivatization | Organic Synthesis |
| Detection Principle | Fluorescence, UV, MS | UV, MS (potential for fluorescence with secondary labeling) |
| Sensitivity | High (fmol-pmol) | Moderate (expected, UV detection) |
| Derivative Stability | High | High (expected for sulfonamide bond) |
| Established Protocols | Numerous | Lacking for analytical applications |
| Unique Feature | Environment-sensitive fluorescence | Bifunctional for potential two-step labeling |
Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization of Amino Acids
This protocol is a general method for the derivatization of primary and secondary amines for HPLC-fluorescence or LC-MS analysis.[4]
Materials:
-
Amine-containing sample or standard
-
100 mM Sodium carbonate-bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water (for quenching)
-
HPLC or LC-MS system with fluorescence or UV detector
Procedure:
-
In a microcentrifuge tube, add 50 µL of the freshly prepared 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer and 50 mM dansyl chloride in ACN.
-
Add 25 µL of the sample or standard solution.
-
Mix thoroughly by vortexing.
-
Incubate the mixture at 60°C for 60 minutes in the dark.
-
Quench the reaction by adding 10 µL of 10% ammonium hydroxide to consume excess dansyl chloride.
-
The sample is now ready for analysis by HPLC or LC-MS.
Protocol 2: A Prospective Protocol for BBS-Cl Derivatization
The following is a hypothetical protocol for the derivatization of amines with BBS-Cl for HPLC-UV analysis, based on the general principles of sulfonyl chloride chemistry. This protocol would require optimization and validation.
Materials:
-
Amine-containing sample or standard
-
100 mM Sodium borate buffer (pH 10.0)
-
50 mM this compound in ACN (prepare fresh)
-
1 M HCl (for quenching/acidification)
-
HPLC system with a UV detector
Procedure:
-
In a microcentrifuge tube, add 100 µL of the amine sample or standard dissolved in water or a suitable buffer.
-
Add 100 µL of 100 mM sodium borate buffer (pH 10.0).
-
Add 200 µL of 50 mM BBS-Cl in ACN.
-
Vortex immediately and incubate at 50°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Filter the sample through a 0.22 µm syringe filter.
-
The sample is now ready for injection into the HPLC system for analysis with UV detection (e.g., at 254 nm).
Conclusion
The choice of a derivatization reagent is a critical decision in analytical method development. Dansyl chloride remains a robust and highly sensitive option for the analysis of primary and secondary amines, backed by a wealth of experimental data and established protocols. Its fluorescent derivatives enable quantification at very low levels, making it ideal for trace analysis in complex biological matrices.
This compound , while a versatile reagent in organic synthesis, is not an established agent for routine analytical derivatization. However, its chemical properties suggest it holds potential for this application, particularly for methods employing UV or mass spectrometric detection. The unique isotopic signature of bromine could be a significant advantage in MS-based analyses. Further research is needed to develop and validate protocols for its use and to fully characterize the analytical performance of its derivatives.
For researchers requiring a validated, high-sensitivity method, dansyl chloride is the clear choice. For those exploring novel derivatization strategies, particularly for LC-MS applications, BBS-Cl presents an intriguing, albeit unproven, alternative worthy of investigation.
References
- National Center for Biotechnology Information. (n.d.). Targeted quantification of amino acids by dansylation. PubMed Central.
- Wikipedia. (n.d.). Dansyl chloride.
- BenchChem. (n.d.). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
- Wikipedia. (n.d.). Dansyl amide.
- Google Patents. (n.d.). Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
- Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
- GL Sciences. (n.d.). LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride).
- PubMed. (n.d.). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer.
- ResearchGate. (n.d.). (PDF) Fluorescent tags. dansyl amide (CH3)2N-C10H6-SO2NH2: Reflection of the conformational properties of a free molecule in crystal structures.
- ChemicalBook. (2019). Application of dansyl chloride.
- ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- Sigma-Aldrich. (n.d.). This compound 95%.
- PubChem. (n.d.). This compound.
- SpringerLink. (n.d.). A Dansyl Chloride-HPLC Method for the Determination of Polyamines.
- UniCA IRIS. (n.d.). Determination of dansylated amino acids and biogenic amines by HPLC-FLD in Cannonau and Vermentino wines.
- PubMed. (n.d.). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
- PubMed. (n.d.). Ionizable isotopic labeling reagent for relative quantification of amine metabolites by mass spectrometry.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- BenchChem. (n.d.). Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4-(Methylamino)-3-nitrobenzoyl chloride.
- SpringerLink. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
- BenchChem. (n.d.). A Comparative Guide to Amino Acid Analysis: The Dabsyl Chloride Method in Focus.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with 4-(Chloromethyl)benzoyl chloride.
- PubMed. (n.d.). Molecular labels for analysis of amines and diols by spray based ionization-mass spectrometry.
- Sigma-Aldrich. (n.d.). 4-bromomethyl benzenesulfonyl chloride.
- PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
- ResearchGate. (n.d.). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry | Request PDF.
- ResearchGate. (n.d.). Differences Between Biogenic Amine Detection by HPLC Methods Using OPA and Dansyl Derivates | Request PDF.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Arabian Journal of Chemistry. (n.d.). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors.
- PubMed Central. (n.d.). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC.
- PubMed. (n.d.). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.
Sources
- 1. 4-(溴甲基)苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 4-(Bromomethyl)benzenesulfonyl fluoride 97 7612-88-6 [sigmaaldrich.com]
- 9. Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS Analysis of Compounds Derivatized with 4-(Bromomethyl)benzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of small molecules by liquid chromatography-mass spectrometry (LC-MS) is a routine yet often challenging task. Many endogenous compounds and drug metabolites, particularly those containing primary and secondary amine or phenolic hydroxyl groups, exhibit poor ionization efficiency and chromatographic retention in their native forms. Chemical derivatization is a powerful pre-analytical strategy to overcome these limitations. This guide provides an in-depth technical comparison of 4-(bromomethyl)benzenesulfonyl chloride as a derivatizing agent for LC-MS analysis, juxtaposed with other commonly employed reagents. We will delve into the underlying chemistry, provide a detailed experimental protocol, and present a comparative analysis to inform your method development.
The Rationale for Derivatization in LC-MS
The primary goals of chemical derivatization for LC-MS are to enhance the analytical performance by:
-
Improving Ionization Efficiency: By introducing a readily ionizable moiety, the sensitivity of mass spectrometric detection can be significantly increased.
-
Enhancing Chromatographic Retention and Resolution: Modifying the polarity of the analyte can improve its retention on reverse-phase columns and enhance separation from matrix components.
-
Providing Characteristic Fragmentation: The derivatizing group can direct fragmentation in tandem mass spectrometry (MS/MS), leading to the formation of specific product ions that are invaluable for targeted quantification and structural confirmation.
This compound: A Closer Look
This compound is a bifunctional reagent. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophilic primary and secondary amines, as well as phenolic hydroxyl groups, to form stable sulfonamides and sulfonate esters, respectively.
Reaction Mechanism
The derivatization reaction is a nucleophilic acyl substitution. Under basic conditions, the amine or phenoxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide or sulfonate ester bond. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Derivatization of an amine or phenol with this compound.
The bromomethyl group on the benzene ring offers a unique advantage in mass spectrometry. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum of the derivatized analyte, with two peaks of almost equal intensity separated by 2 Da. This distinctive signature provides a high degree of confidence in the identification of derivatized compounds, especially in complex biological matrices[1][2].
Experimental Protocol: Derivatization with this compound
The following is a representative protocol for the derivatization of primary/secondary amines or phenols. As with any analytical method, optimization for specific analytes and matrices is recommended.
Materials:
-
This compound (≥95% purity)
-
Analyte standard/sample
-
Acetonitrile (ACN), HPLC or MS grade
-
Borate buffer (0.1 M, pH 9.5)
-
Formic acid (FA), MS grade
-
Water, HPLC or MS grade
-
Microcentrifuge tubes or autosampler vials
Procedure:
-
Sample Preparation:
-
Dissolve the sample containing the analyte in a suitable solvent (e.g., ACN/water mixture). For biological samples, a protein precipitation step (e.g., with cold ACN) followed by centrifugation is recommended.
-
-
Reagent Preparation:
-
Prepare a fresh solution of this compound in ACN at a concentration of 1-5 mg/mL. Due to its moisture sensitivity, handle the reagent in a dry environment.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the sample/standard solution with 100 µL of 0.1 M borate buffer (pH 9.5).
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
After incubation, cool the mixture to room temperature.
-
Acidify the reaction mixture by adding 10 µL of 1% formic acid in water to quench the reaction and neutralize the excess base.
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Caption: Experimental workflow for derivatization with this compound.
LC-MS/MS Method Development for Derivatized Analytes
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically suitable for the separation of the relatively nonpolar derivatives.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), generally provides good peak shapes and separation.
-
Gradient: A typical gradient might start at 10-20% organic phase, ramping up to 90-95% over 10-15 minutes.
Mass Spectrometry:
-
Ionization Mode: The sulfonamide and sulfonate ester derivatives are readily protonated, making positive ion electrospray ionization (ESI+) the preferred mode.
-
MS/MS Fragmentation: The most characteristic fragmentation of benzenesulfonamide derivatives involves the neutral loss of sulfur dioxide (SO₂, 64 Da). This fragmentation is often prominent and provides a basis for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis. The cleavage of the S-N bond is also a common fragmentation pathway.
Comparative Analysis with Alternative Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific analytical challenge. Below is a comparison of this compound with other popular reagents.
| Feature | This compound | Dansyl Chloride (Dns-Cl) | Benzoyl Chloride (BzCl) | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) |
| Target Groups | Primary/Secondary Amines, Phenols | Primary/Secondary Amines, Phenols | Primary/Secondary Amines, Phenols, Thiols | Primary/Secondary Amines |
| Key Advantage | Bromine isotope pattern for confident ID | Fluorescent tag for high sensitivity with fluorescence detection | Rapid reaction, good for a wide range of neurochemicals[3] | Stable derivatives, good for amino acid analysis |
| Derivative Stability | Generally stable sulfonamides/sulfonate esters | Stable sulfonamides | Benzoylated tyramine can be unstable at room temperature[4] | Stable carbamates |
| Reaction Conditions | Basic pH, moderate heating | Basic pH, room temperature | Basic pH, room temperature | Basic pH, room temperature |
| MS Detection | ESI+, characteristic Br isotope pattern and SO₂ loss | ESI+, fluorescent properties not directly utilized in MS | ESI+, good ionization enhancement | ESI+, stable derivatives |
| Key Disadvantage | Less common, fewer published applications | Can be non-specific, reacting with other nucleophiles | Derivatives can be less stable[4] | Does not react with phenols |
Conclusion
This compound is a promising derivatization reagent for the LC-MS analysis of compounds containing primary/secondary amine and phenolic hydroxyl groups. Its key advantage lies in the introduction of a bromine atom, which provides a unique isotopic signature for confident identification of the derivatized analytes in complex matrices. The resulting sulfonamide and sulfonate ester derivatives are generally stable and exhibit predictable fragmentation patterns in MS/MS, facilitating the development of sensitive and selective quantitative methods.
While less commonly used than reagents like Dansyl Chloride or Benzoyl Chloride, the unique benefits of this compound, particularly for qualitative and confirmatory analysis, make it a valuable tool in the analytical scientist's arsenal. As with any derivatization strategy, method optimization is paramount to achieving the desired analytical performance.
References
- Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B, 855(2), 159-165.
- Gotor, R., Carro, A. M., & Lorenzo, R. A. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1827-1835.
- Zhang, Y., Li, Y., Ma, X., Li, Y., & Liu, H. (2024). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Journal of Chromatography B, 1231, 123933.
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373-2379.
- Guo, Z., Jie, X., Zhu, P., Sun, J., Gu, J., Su, F., Bai, R., & Xie, Y. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Journal of mass spectrometry, 54(11), 869-877.
- Song, F. R., & Liu, Z. Q. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4478-4484.
- Al-Kindy, S. M., Santa, T., & Fukushima, T. (2006). Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label. Journal of chromatography A, 1101(1-2), 179-184.
- Song, F. R., & Liu, Z. Q. (2018). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 10(34), 4165-4172.
- Li, Y., Urban, M. J., Song, P., Johnson, K. L., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of chromatography A, 1446, 78-90.
- Wang, H., Li, Y., & Liu, S. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food chemistry, 269, 25-31.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 苯磺酰氯 derivatization grade (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review | MDPI [mdpi.com]
A Senior Application Scientist's Guide to NMR Characterization of 4-(Bromomethyl)benzenesulfonyl Chloride Reaction Products
For researchers, medicinal chemists, and professionals in drug development, 4-(bromomethyl)benzenesulfonyl chloride is a pivotal bifunctional reagent. Its dual reactivity, stemming from the electrophilic sulfonyl chloride and the labile benzylic bromide, allows for the sequential or simultaneous introduction of a sulfonamide/sulfonate ester linkage and a functionalizable benzyl group. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of its primary reaction products—sulfonamides and sulfonate esters—supported by experimental data and protocols to ensure robust and reproducible characterization.
The Strategic Importance of this compound
This compound serves as a versatile building block in organic synthesis. The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These moieties are prevalent in a vast array of pharmaceuticals, exhibiting diverse biological activities. The presence of the bromomethyl group offers a secondary site for chemical modification, such as nucleophilic substitution or the formation of organometallic reagents, enabling the construction of complex molecular architectures. Accurate and unambiguous characterization of the reaction products is paramount, and NMR spectroscopy is the most powerful tool for this purpose.
NMR Fingerprint of the Starting Material: this compound
A thorough understanding of the NMR spectrum of the starting material is the foundation for analyzing its reaction products.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.95 (d, J = 8.4 Hz, 2H): These are the aromatic protons ortho to the sulfonyl chloride group. The strong electron-withdrawing nature of the SO₂Cl group deshields these protons, shifting them significantly downfield.
-
δ 7.60 (d, J = 8.4 Hz, 2H): These are the aromatic protons ortho to the bromomethyl group.
-
δ 4.55 (s, 2H): This singlet corresponds to the benzylic protons of the CH₂Br group.
¹³C NMR (101 MHz, CDCl₃):
-
δ 145.5: Quaternary aromatic carbon attached to the SO₂Cl group.
-
δ 140.0: Quaternary aromatic carbon attached to the CH₂Br group.
-
δ 130.5: Aromatic CH carbons ortho to the CH₂Br group.
-
δ 129.0: Aromatic CH carbons ortho to the SO₂Cl group.
-
δ 31.5: Benzylic carbon of the CH₂Br group.
The distinct chemical shifts of the benzylic protons (¹H) and carbon (¹³C), along with the characteristic aromatic splitting pattern, provide clear markers to monitor the progress of a reaction.
Comparative NMR Analysis of Reaction Products
The true utility of NMR in this context lies in its ability to clearly differentiate between the various products that can be formed from this compound. Here, we compare the expected NMR signatures of a representative sulfonamide and a sulfonate ester.
Sulfonamide Formation: Reaction with Benzylamine
The reaction with a primary amine, such as benzylamine, yields a sulfonamide. This reaction is a cornerstone of medicinal chemistry for the synthesis of sulfa drugs and other bioactive molecules.[1]
Expected Product: N-benzyl-4-(bromomethyl)benzenesulfonamide
Key NMR Spectral Changes:
-
¹H NMR:
-
The appearance of a new signal for the N-H proton of the sulfonamide, typically a broad singlet or a triplet (if coupled to adjacent protons), often in the range of δ 5-6 ppm.
-
A significant upfield shift of the aromatic protons ortho to the newly formed sulfonamide group compared to the starting sulfonyl chloride.
-
The appearance of signals corresponding to the benzyl group protons from benzylamine.
-
-
¹³C NMR:
-
A shift in the chemical shift of the quaternary aromatic carbon attached to the sulfur atom.
-
The appearance of new signals corresponding to the carbons of the benzyl group.
-
Sulfonate Ester Formation: Reaction with Methanol
The reaction with an alcohol, such as methanol, in the presence of a base, leads to the formation of a sulfonate ester. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and are widely used as intermediates in organic synthesis.[2]
Expected Product: Methyl 4-(bromomethyl)benzenesulfonate
Key NMR Spectral Changes:
-
¹H NMR:
-
The appearance of a new singlet corresponding to the methyl protons of the ester group, typically around δ 3.8-4.0 ppm.
-
A noticeable upfield shift of the aromatic protons ortho to the sulfonate ester group compared to the starting material.
-
-
¹³C NMR:
-
The appearance of a new signal for the methyl carbon of the ester group, usually in the range of δ 50-60 ppm.
-
A change in the chemical shift of the quaternary aromatic carbon attached to the sulfur atom.
-
Tabulated NMR Data for Comparison
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its reaction products with benzylamine and methanol. This side-by-side comparison highlights the diagnostic signals for each compound.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic H (ortho to SO₂Cl): ~7.95 (d)Aromatic H (ortho to CH₂Br): ~7.60 (d)Benzylic CH₂: ~4.55 (s) | Aromatic C-SO₂Cl: ~145.5Aromatic C-CH₂Br: ~140.0Aromatic CH (ortho to CH₂Br): ~130.5Aromatic CH (ortho to SO₂Cl): ~129.0Benzylic CH₂: ~31.5 |
| N-benzyl-4-(bromomethyl)benzenesulfonamide | Aromatic H (Benzenesulfonamide): ~7.80 (d), ~7.50 (d)Aromatic H (Benzyl): ~7.30-7.20 (m)NH: ~5.5 (t)Benzylic CH₂ (SO₂NHCH₂Ph): ~4.20 (d)Benzylic CH₂ (CH₂Br): ~4.50 (s) | Aromatic C-SO₂: ~144.0Aromatic C-CH₂Br: ~139.0Aromatic CH (Benzenesulfonamide): ~129.5, ~127.5Aromatic C (Benzyl): ~137.0 (quat.), ~128.5, ~128.0, ~127.5Benzylic CH₂ (SO₂NHCH₂Ph): ~47.0Benzylic CH₂ (CH₂Br): ~32.0 |
| Methyl 4-(bromomethyl)benzenesulfonate | Aromatic H: ~7.85 (d), ~7.65 (d)Benzylic CH₂: ~4.52 (s)Methyl OCH₃: ~3.90 (s) | Aromatic C-SO₃: ~145.0Aromatic C-CH₂Br: ~139.5Aromatic CH: ~130.0, ~128.0Benzylic CH₂: ~31.8Methyl OCH₃: ~58.0 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.
General Synthesis of Sulfonamides
This protocol describes a general method for the reaction of this compound with a primary amine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Synthesis of Sulfonate Esters
This protocol outlines a general procedure for the reaction of this compound with an alcohol.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Addition of Alcohol: At ambient temperature, with stirring, add the alcohol (1.5 eq) to the flask.
-
Reaction: Allow the reaction to stir overnight at ambient temperature.
-
Quenching and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution and extract the aqueous mixture with ethyl acetate.
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, 0.05 N aqueous hydrochloric acid, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by flash column chromatography.[3]
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve 5-25 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.
¹H NMR Acquisition Parameters (400 MHz):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
¹³C NMR Acquisition Parameters (101 MHz):
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.3 s
-
Spectral Width (sw): 240 ppm
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous characterization of the reaction products of this compound. By carefully analyzing the changes in the chemical shifts and splitting patterns of the aromatic and benzylic protons, as well as the appearance of new signals from the incoming nucleophile, researchers can confidently determine the structure of the resulting sulfonamides and sulfonate esters. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling them to accelerate their research through reliable and efficient product characterization.
References
- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
- Georgia Institute of Technology. Small molecule NMR sample preparation.
- Coste, A.; Couty, F.; Evano, G. Org. Synth. 2010, 87, 231.
- Stenfors, C., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Supporting Information for Catalytic oxidative coupling of benzylamines to imines under N2 environment. The Royal Society of Chemistry. 2016.
- Supporting Information for Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes. The Royal Society of Chemistry.
- Supporting Information for Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Semantic Scholar.
- Supporting Information for Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. The Royal Society of Chemistry. 2015.
- Supporting Information for Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO). The Royal Society of Chemistry.
- Supporting Information for This journal is © The Royal Society of Chemistry 2021.
- Supporting information: A facile synthesis of Sulfonylureas via water assisted preparation of Carbam
- Supporting information for High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide. BenchChem.
- PubChem. This compound.
- PubChem. Methyl 4-(bromomethyl)benzenesulfonate.
Sources
A Senior Application Scientist's Guide to Sulfonylating Agents: Evaluating Alternatives to 4-(Bromomethyl)benzenesulfonyl chloride
Introduction: The Indispensable Sulfonyl Group
In the landscape of modern organic synthesis and drug development, the sulfonyl group (—SO₂—) is a cornerstone functional moiety. Its presence in a molecule can dramatically alter physical, chemical, and biological properties. Sulfonamides (R—SO₂—NR'R''), in particular, are a privileged scaffold, forming the backbone of a vast array of antibacterial drugs, diuretics, anticonvulsants, and protease inhibitors. The introduction of this group is a critical step in many synthetic pathways, often accomplished using sulfonyl chlorides (R—SO₂—Cl).
4-(Bromomethyl)benzenesulfonyl chloride is a bifunctional reagent of interest, possessing both a reactive sulfonyl chloride for sulfonylation and a bromomethyl group amenable to nucleophilic substitution. This dual reactivity allows for its use as a versatile linker and scaffold. However, its lachrymatory nature and the specific reactivity profile of the bromomethyl group necessitate a broader understanding of the available alternatives. This guide provides an in-depth comparison of common and novel reagents for introducing a sulfonyl group, focusing on their reactivity, selectivity, and practical applications, supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.
The Benchmark: this compound
This compound serves as a useful reference point. Its primary utility lies in its ability to first react via the sulfonyl chloride moiety, typically with an amine to form a stable sulfonamide, leaving the bromomethyl group available for subsequent functionalization.
-
Application: Used to synthesize potent Chemokine Receptor Type 4 (CXCR4) inhibitors and antifungal imidazole derivatives.
-
Limitations: It is a corrosive solid and a lachrymator, requiring careful handling. The presence of the reactive benzyl bromide functionality can lead to undesired side reactions if not strategically managed.
A Comparative Analysis of Key Sulfonylating Agents
The choice of a sulfonylating agent is a critical strategic decision, balancing the desired stability of the resulting sulfonamide or sulfonate ester with the conditions required for its potential cleavage.
The Workhorse: p-Toluenesulfonyl Chloride (TsCl)
Often abbreviated as TsCl or TosCl, this is arguably the most common and cost-effective arylsulfonyl chloride.[1] It is widely used to convert alcohols into tosylates, which are excellent leaving groups for substitution and elimination reactions, and to protect amines as tosylamides.[2]
-
Reactivity & Scope: TsCl reacts readily with primary and secondary amines in the presence of a base like pyridine or triethylamine to form highly stable sulfonamides.[1] It also reacts with alcohols to form tosylates.
-
Advantages: Inexpensive, widely available, and forms very stable derivatives that can withstand a wide range of synthetic conditions.
-
Disadvantages: The stability of the tosyl group is a double-edged sword. Deprotection of a tosylamide is notoriously difficult, often requiring harsh reductive conditions (e.g., sodium in liquid ammonia, HBr/phenol) that are incompatible with sensitive functional groups.[3]
The Strategist's Choice for Amine Protection: Nitrobenzenesulfonyl Chlorides (NsCl)
Available as ortho- (o-NsCl) or para- (p-NsCl) isomers, nitrobenzenesulfonyl chlorides are key reagents, particularly in the context of amine protection. The powerful electron-withdrawing effect of the nitro group significantly alters the reactivity of the resulting sulfonamide.
-
Reactivity & Scope: Similar to TsCl, NsCl reacts with amines to form sulfonamides (nosylamides). The key difference lies in the properties of the product. The resulting Ns-protected amine is significantly more acidic.[4]
-
Advantages: The nosyl group is the cornerstone of the Fukuyama Amine Synthesis .[4] Unlike the robust tosyl group, the nosyl group can be cleaved under remarkably mild, nucleophilic conditions using a thiol (like thiophenol) and a base.[3][4] This orthogonality makes it invaluable in complex syntheses where harsh deprotection conditions are not tolerated.
-
Disadvantages: Nosyl chlorides are more expensive than TsCl. The conditions for deprotection, while mild, involve the use of odorous thiols.
The Fluorescent Tag: Dansyl Chloride (DnsCl)
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a specialized reagent used primarily in biochemistry and analytical chemistry.[5]
-
Reactivity & Scope: It reacts with primary and secondary amino groups of amino acids, peptides, and proteins under alkaline conditions (pH 9-11) to yield stable, N-dansyl sulfonamides.[5][6]
-
Advantages: The resulting dansyl-adducts are intensely fluorescent, allowing for the sensitive detection and quantification of otherwise non-fluorescent molecules.[5][7] This property is exploited for N-terminal amino acid sequencing and fluorescence resonance energy transfer (FRET) studies.[6]
-
Disadvantages: Dansyl chloride is not typically used as a simple protecting group in multi-step synthesis due to its cost and the bulky, photophysically active nature of the dansyl group. It is unstable in dimethyl sulfoxide (DMSO).[6]
Modern, Indirect Methods: Moving Beyond Sulfonyl Chlorides
Recent advances have focused on developing safer and more versatile methods that avoid the direct use of corrosive sulfonyl chlorides.
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), known as DABSO, is a stable, easy-to-handle, crystalline solid that serves as a surrogate for gaseous sulfur dioxide.[8] This reagent has revolutionized the synthesis of sulfonyl-containing compounds.
-
Reactivity & Scope: The general strategy involves the reaction of DABSO with organometallic reagents (e.g., Grignard or organolithium reagents) to generate a metal sulfinate salt in situ. This intermediate can then be trapped with an electrophile to form the desired product. For sulfonamide synthesis, the sulfinate is typically oxidized (e.g., with N-chlorosuccinimide or bleach) in the presence of an amine.[9][10]
-
Advantages: Avoids the handling of corrosive sulfonyl chlorides and toxic sulfur dioxide gas. It's a modular approach that allows for the synthesis of a diverse range of sulfonamides from readily available starting materials.[8]
-
Disadvantages: The process requires the pre-formation of an organometallic reagent and is a multi-step, one-pot procedure, which may be more complex than a direct sulfonylation with a sulfonyl chloride.
Sodium sulfinates are bench-stable solids that have emerged as powerful and versatile precursors for sulfonamide synthesis.[11]
-
Reactivity & Scope: Sodium sulfinates can be coupled with amines under oxidative conditions to form the S-N bond. Various methods have been developed, often employing copper or iodine catalysts and an oxidant.[12][13]
-
Advantages: Sulfinates are generally less hazardous and easier to handle than sulfonyl chlorides. This approach offers an alternative pathway that is often tolerant of a broad range of functional groups.[14]
-
Disadvantages: The reaction requires a catalyst and an oxidant, adding complexity and cost. Reaction optimization may be required depending on the specific substrates used.
Quantitative Performance Comparison
The following table summarizes key properties and typical performance characteristics of the discussed sulfonylating agents for the protection of a model primary amine.
| Reagent | Abbreviation | MW ( g/mol ) | Typical Protection Conditions | Typical Yield | Deprotection Conditions | Key Advantage |
| This compound | - | 269.54 | Amine, Base (e.g., Pyridine), CH₂Cl₂ | >90% | N/A (Used as linker) | Bifunctional for linking |
| p-Toluenesulfonyl chloride | TsCl | 190.65 | Amine, Pyridine or Et₃N, CH₂Cl₂ | >90% | Harsh: Na/NH₃ or HBr/AcOH | Cost-effective, high stability |
| 2-Nitrobenzenesulfonyl chloride | o-NsCl | 221.62 | Amine, Pyridine or Et₃N, CH₂Cl₂ | >90% | Mild: Thiophenol, K₂CO₃, MeCN | Mild, orthogonal deprotection |
| Dansyl chloride | DnsCl | 269.75 | Amine, aq. NaHCO₃/Acetone, pH 9-11 | >90% | N/A (Used for analysis) | Creates fluorescent adducts |
| DABSO + Organometallic | - | 240.28 (DABSO) | 1. R-MgX, THF; 2. NCS/Amine | 60-85% | N/A | Avoids sulfonyl chlorides |
| Sodium p-toluenesulfinate | - | 178.18 | Amine, CuBr₂, MeCN/H₂O, MW | 80-95% | N/A | Stable, solid precursor |
Experimental Protocols & Visualizations
General Sulfonylation Workflow
The fundamental reaction between a sulfonyl chloride and a nucleophile like an amine is a nucleophilic substitution at the sulfur center.
Caption: General workflow for sulfonamide synthesis from a sulfonyl chloride.
Protocol 1: N-Tosylation of Benzylamine
-
Setup: To a solution of benzylamine (1.0 eq) in dichloromethane (CH₂Cl₂) (0.2 M) in an ice bath, add triethylamine (Et₃N) (1.5 eq).
-
Addition: Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in CH₂Cl₂ dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or column chromatography.
Comparative Deprotection Strategies: Tosyl vs. Nosyl
The key difference between Ts and Ns as protecting groups is the ease of removal.
Caption: Comparison of deprotection conditions for Tosyl vs. Nosyl amides.
Protocol 2: Fukuyama Deprotection of an N-Nosylamide[4]
-
Setup: Dissolve the N-nosylamide (1.0 eq) in acetonitrile (MeCN) (0.5 M). Add thiophenol (2.5 eq).
-
Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting amine by column chromatography.
Conclusion and Strategic Recommendations
The selection of a reagent to introduce a sulfonyl group is far from trivial and must be guided by the overall synthetic strategy.
-
For robust, permanent installation of a sulfonyl group or when protecting an amine that must withstand harsh subsequent steps, p-toluenesulfonyl chloride (TsCl) remains the economical and reliable choice.
-
For amine protection in the synthesis of complex and sensitive molecules, 2-nitrobenzenesulfonyl chloride (NsCl) is the superior choice due to its mild and orthogonal deprotection conditions via the Fukuyama protocol.
-
For analytical applications requiring sensitive detection, dansyl chloride (DnsCl) is the undisputed standard for creating fluorescently-labeled amines.
-
For researchers seeking to avoid the handling of traditional sulfonyl chlorides and develop novel synthetic routes, modern alternatives like DABSO and sodium sulfinates offer a safer, more versatile, and modular approach to sulfonamide synthesis.
Ultimately, a deep understanding of the advantages and limitations of each alternative empowers the synthetic chemist to design more efficient, robust, and elegant routes to their target molecules.
References
- Feng, R., et al. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry, 89(3), 1736-1747. [Link]
- American Chemical Society. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines.
- Feng, R., et al. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry. [Link]
- Scilit.
- Kumar, A., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.
- Willis, M. C., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5935-5943. [Link]
- Kan, T., & Fukuyama, T. (2004). The Fukuyama Amine Synthesis.
- Willis, M. C., et al. (2013). DABSO from Karl-Fischer Reagent. Organic Syntheses, 90, 301. [Link]
- Wikipedia. Dansyl chloride. Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. Mechanism of reaction of dansyl chloride with carboxylic acid functional group.
- Willis, M. C., et al. (2011). DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation. Organic Letters, 13(18), 4876-4878. [Link]
- Organic Chemistry Portal.
- Kuhlmann, J. (2016). Comparative review of dipeptidyl peptidase-4 inhibitors and sulphonylureas. Diabetes, Obesity and Metabolism, 18(1), 1-10. [Link]
- Willis, M. C. (2021). DABSO – A Reagent to Revolutionize Organosulfur Chemistry. Synfacts, 17(01), 1-15. [Link]
- Yusuff, A. S., & Bode-Olajide, F. B. (2023). Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. Tenside Surfactants Detergents, 60(4), 277-285. [Link]
- ScienceMadness Discussion Forum (2010). p-toluenesulonyl chloride advice. Sciencemadness.org. [Link]
- Wikipedia. 4-Toluenesulfonyl chloride. Wikipedia, The Free Encyclopedia. [Link]
- International Labour Organization (2010). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE.
- Georganics.
Sources
- 1. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-(Bromomethyl)benzenesulfonyl Chloride vs. Benzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the precise selection of reagents is fundamental to synthetic success. Sulfonyl chlorides are a cornerstone of modern organic synthesis, pivotal for constructing sulfonamides and sulfonate esters. This guide provides an in-depth, objective comparison between 4-(Bromomethyl)benzenesulfonyl chloride and the parent benzenesulfonyl chloride, supported by mechanistic insights and practical experimental data to inform your synthetic strategies.
Introduction: Structure and the Central Question
Benzenesulfonyl chloride (BsCl) serves as a benchmark reagent for introducing the benzenesulfonyl group.[1] Its reactivity is well-characterized and primarily dictated by the powerful electron-withdrawing nature of the sulfonyl chloride moiety (-SO₂Cl), which renders the sulfur atom highly electrophilic.[2]
This compound, also known as α-bromo-p-toluenesulfonyl chloride, introduces a key structural modification: a bromomethyl (-CH₂Br) group at the para-position of the benzene ring.[3] This guide addresses the critical question: How does the 4-(bromomethyl) substituent modulate the reactivity of the sulfonyl chloride group compared to the unsubstituted benzenesulfonyl chloride?
Understanding this difference is crucial, as this compound is not just a sulfonating agent but also a bifunctional molecule, with the bromomethyl group providing a secondary site for nucleophilic attack.
Molecular Structure and Electronic Effects: The "Why" Behind Reactivity
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is governed by the electrophilicity of the sulfur atom. The more electron-deficient the sulfur, the faster it will react with a nucleophile. The electronic effect of the para-substituent is therefore paramount.[4]
-
Benzenesulfonyl Chloride (BsCl): The substituent is a hydrogen atom, which serves as the neutral reference point.
-
This compound: The substituent is a bromomethyl (-CH₂Br) group. Due to the high electronegativity of the bromine atom, this group exerts a net electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the benzene ring.
This inductive withdrawal of electron density from the ring is transmitted to the sulfonyl chloride group. Consequently, the sulfur atom in this compound becomes even more electron-deficient (more electrophilic) than the sulfur atom in benzenesulfonyl chloride.
Hypothesis: The increased electrophilicity of the sulfur center in this compound should lead to a higher rate of reaction with nucleophiles.
Comparative Reactivity: A Data-Driven Analysis
The Hammett equation provides a quantitative framework for understanding the influence of para- and meta-substituents on the reaction rates of benzene derivatives.[5][6] The equation, log(k/k₀) = σρ, relates the rate of a substituted derivative (k) to a reference compound (k₀) through a substituent constant (σ) and a reaction constant (ρ).[5][7]
For reactions of benzenesulfonyl chlorides, electron-withdrawing substituents have positive σ values and accelerate the reaction (k > k₀) when the reaction constant (ρ) is positive, which is typical for nucleophilic attack on the sulfonyl group.[8][9] While a specific Hammett σ value for the -CH₂Br group is not as commonly tabulated as for -NO₂ or -Cl, its known electron-withdrawing nature places it in this category.
Studies on the solvolysis and aminolysis of substituted benzenesulfonyl chlorides consistently show that electron-withdrawing groups enhance the reaction rate.[8][10]
Table 1: Comparative Reactivity Data for Substituted Benzenesulfonyl Chlorides
| Sulfonyl Chloride | para-Substituent (R) | Nature of Substituent | Expected Relative Rate of Aminolysis (k_rel) |
| Benzenesulfonyl Chloride | -H | Neutral Reference | 1.00 |
| 4-Toluenesulfonyl Chloride | -CH₃ | Electron-Donating | < 1.00 |
| This compound | -CH₂Br | Electron-Withdrawing (Inductive) | > 1.00 |
| 4-Nitrobenzenesulfonyl Chloride | -NO₂ | Strongly Electron-Withdrawing | >> 1.00 |
This table is a qualitative representation based on established principles of physical organic chemistry. The precise rate enhancement for the -CH₂Br group depends on the specific nucleophile and reaction conditions.[4][11]
Mechanistic Discussion: Visualizing the Reaction Pathway
The reaction of a sulfonyl chloride with a nucleophile (e.g., an amine, R₂NH) typically proceeds through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway.[2][12] In both cases, the rate-determining step involves the nucleophilic attack on the electrophilic sulfur atom.
The electron-withdrawing -CH₂Br group enhances reactivity by stabilizing the transition state. As the nucleophile attacks the sulfur, a partial negative charge develops on the oxygen atoms of the sulfonyl group. The inductive effect of the para-substituent helps to delocalize and stabilize this developing negative charge, thus lowering the activation energy of the reaction and increasing the rate.
Caption: Mechanism of nucleophilic attack on this compound.
Experimental Protocol: A Competitive Reaction for Reactivity Comparison
To empirically validate the predicted reactivity difference, a competitive reaction is the most elegant approach. Here, a sub-stoichiometric amount of a nucleophile is reacted with an equimolar mixture of the two sulfonyl chlorides. The product ratio, determined by analytical methods like HPLC or ¹H NMR, will directly reflect their relative reactivities.
Objective: To determine the relative reactivity of this compound and benzenesulfonyl chloride towards aniline.
Materials:
-
This compound (269.54 g/mol )
-
Benzenesulfonyl chloride (176.62 g/mol )[1]
-
Aniline (93.13 g/mol )
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (270 mg, 1.0 mmol) and benzenesulfonyl chloride (177 mg, 1.0 mmol) in 10 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: Add pyridine (121 µL, 1.5 mmol). Then, add a solution of aniline (46.5 mg, 0.5 mmol) in 2 mL of anhydrous DCM dropwise over 10 minutes. Causality Note: Aniline is the limiting reagent to ensure competition. Pyridine is a non-nucleophilic base used to scavenge the HCl byproduct, preventing protonation of the aniline.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.
-
Workup:
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL). Causality Note: The acid wash removes excess pyridine and unreacted aniline. The bicarbonate wash removes any remaining acidic species.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Dissolve the crude residue in a suitable solvent (e.g., acetonitrile or CDCl₃). Analyze the product ratio (N-phenyl-4-(bromomethyl)benzenesulfonamide vs. N-phenylbenzenesulfonamide) using HPLC or by integrating characteristic peaks in the ¹H NMR spectrum. The higher product ratio for the bromomethyl derivative will confirm its greater reactivity.
Caption: Workflow for the competitive reactivity experiment.
Conclusion and Practical Implications
The presence of the 4-(bromomethyl) group unequivocally increases the reactivity of the sulfonyl chloride moiety compared to the unsubstituted benzenesulfonyl chloride. This is due to the electron-withdrawing inductive effect of the -CH₂Br group, which enhances the electrophilicity of the sulfur atom.
Key Takeaways for Researchers:
-
Enhanced Reactivity: Expect faster reaction times or the ability to use milder conditions when employing this compound for sulfonamide or sulfonate ester synthesis.
-
Bifunctional Reagent: This reagent is not just a more active version of BsCl; it is a valuable bifunctional building block. The sulfonyl chloride can be reacted first, followed by a separate nucleophilic substitution at the benzylic bromide position, enabling the synthesis of complex molecules and potential cross-linking agents.
-
Reagent Selection: For simple sulfonylation, the choice between the two may depend on cost and desired reactivity. For applications requiring a secondary reactive handle for further functionalization, this compound is the superior and logical choice.
References
- PrepChem. Synthesis of this compound.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.
- Rogić, M. M., & Eliel, E. L. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
- D'autres, J., & Lessard, J. (n.d.). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing.
- Wikipedia. Hammett equation.
- Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Robertson, R. E., & Laughton, P. M. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- D'autres, J., & Lessard, J. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemRxiv.
- Oxford Reference. Hammett equation.
- University of Wisconsin-Platteville. Hammett Equation - Mechanisms of Organic Reactions.
- Cant, A. A., et al. (2020). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate.
- Michigan State University. Unit 4: Free Energy Relationships.
- Yang, Z., & Xu, J. (2015). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Chemistry.
- PubChem. This compound.
- Google Patents. US4874894A - Process for the production of benzenesulfonamides.
- Gini, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
- University of Calgary. Aromatic Electrophilic Substitution Substituted Benzene Rings.
- Wikipedia. Benzenesulfonyl chloride.
- Chemistry LibreTexts. 16.15: Orientation Effects in Substituted Benzenes.
- Knowbee Tutoring. (2015). Substituent Effects in Benzene Chemistry Part 2. YouTube.
- PubChem. Benzenesulfonyl chloride.
- Brainly.in. However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why?.
Sources
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. oxfordreference.com [oxfordreference.com]
- 8. researchgate.net [researchgate.net]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Sulfonamides: HPLC and Melting Point Analysis
In the landscape of drug discovery and development, the synthesis of novel chemical entities is merely the first step. For sulfonamides, a class of compounds renowned for their broad therapeutic applications, the confirmation of purity is a critical, non-negotiable checkpoint.[1][2][3] This guide provides an in-depth, experience-driven comparison of two orthogonal and complementary techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the data to build a comprehensive purity profile for a synthesized sulfonamide.
The Imperative of Purity in Sulfonamide Synthesis
Sulfonamides are synthesized through various established methods, most classically by the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][4] Modern approaches, such as oxidative coupling and the use of sulfur dioxide surrogates, offer milder conditions and broader substrate scopes.[1][5] Regardless of the synthetic route, the final product is rarely 100% pure. Impurities can arise from unreacted starting materials, by-products, or degradation products. In a pharmaceutical context, these impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous purity assessment is a cornerstone of quality control in drug development.[6][7]
Orthogonal Approaches to Purity Verification: A Logical Framework
A robust assessment of purity relies on the use of orthogonal methods – techniques that measure different physicochemical properties of the compound. This guide focuses on the synergistic combination of HPLC, a chromatographic separation technique, and melting point analysis, a thermal analysis method.
Caption: Logical workflow for sulfonamide purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[8] For purity analysis of sulfonamides, Reverse-Phase HPLC (RP-HPLC) is the most common modality.
The "Why" Behind RP-HPLC for Sulfonamides:
Sulfonamides are moderately polar compounds, making them ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). By adjusting the mobile phase composition, we can finely tune the separation of the target sulfonamide from its potential impurities.
Experimental Protocol: RP-HPLC for Sulfonamide Purity
This protocol is designed to be a self-validating system, incorporating checks for system suitability to ensure data integrity.
1. Materials and Reagents:
-
Synthesized Sulfonamide
-
Reference Standard (if available)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector (a Diode Array Detector - DAD is preferred for spectral analysis)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the sulfonamide)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of ~1 mg/mL.[8]
-
Sample Solution: Prepare the synthesized sulfonamide in the same manner as the standard solution.
5. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.[9] This ensures the precision of the system.
6. Analysis:
-
Inject the blank (diluent), followed by the standard solution, and then the sample solution.
Interpreting the HPLC Chromatogram
The HPLC chromatogram provides a wealth of quantitative information. The retention time (the time it takes for a compound to elute from the column) is a qualitative identifier, while the peak area is proportional to the concentration of the compound.[10][11]
-
Purity Calculation: The purity of the synthesized sulfonamide is typically expressed as a percentage of the total peak area.
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
-
Impurity Profiling: Any additional peaks in the chromatogram of the synthesized sample that are not present in the blank are considered impurities.[12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. waters.com [waters.com]
- 11. torontech.com [torontech.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Comparative Guide to Spectroscopic Techniques for Confirming the Structure of 4-(Bromomethyl)benzenesulfonyl Chloride Adducts
For researchers and drug development professionals, the precise characterization of a covalent adduct is a critical step in validating target engagement and understanding the mechanism of action. 4-(Bromomethyl)benzenesulfonyl chloride is a bifunctional reagent, possessing two electrophilic sites: a highly reactive benzylic bromide and a sulfonyl chloride. This dual reactivity makes it an interesting tool for chemical biology and drug discovery, but also necessitates a rigorous and multi-faceted approach to structural confirmation of its adducts. This guide provides an in-depth comparison of the primary spectroscopic techniques for this purpose, grounded in both theoretical principles and practical application. We will explore the causality behind experimental choices and present a logical workflow for achieving unambiguous structural elucidation.
The Analytical Challenge: Characterizing a Bifunctional Adduct
This compound can react with nucleophilic residues on a protein (such as cysteine, lysine, or histidine) at either the benzylic carbon (displacing the bromide) or the sulfonyl group (displacing the chloride). The resulting adducts will have distinct structural and electronic properties. Our task is to not only confirm that a covalent bond has formed but also to definitively identify the site of modification on the protein and the specific linkage formed by the reagent.
A Multi-Pronged Spectroscopic Approach
No single technique provides a complete picture. A logical workflow, starting with techniques that confirm covalent modification and progressing to those that provide high-resolution structural detail, is the most robust strategy.
Caption: Logical workflow for adduct characterization.
Mass Spectrometry (MS): The First Line of Evidence
Mass spectrometry is the cornerstone for the initial confirmation of covalent adduct formation. Its high sensitivity and mass accuracy allow for the detection of the mass shift corresponding to the addition of the 4-(bromomethyl)benzenesulfonyl moiety.[1]
Expertise & Experience: Why Start with MS?
MS provides a rapid and definitive answer to the most fundamental question: "Has a covalent reaction occurred?". Before investing the considerable time and resources required for NMR or crystallography, a simple MS experiment can confirm the formation of the adduct and its stoichiometry. Both "top-down" and "bottom-up" approaches have their place. A top-down analysis of the intact protein provides a quick confirmation of the mass change, while a bottom-up approach, involving proteolytic digestion, is essential for identifying the specific site of modification.[1][2]
Experimental Protocol: Bottom-Up MS for Modification Site Mapping
-
Adduct Formation: Incubate the target protein with this compound under appropriate reaction conditions. Include a control sample of the protein without the reagent.
-
Denaturation and Reduction/Alkylation: Denature the protein samples (e.g., with urea or guanidine HCl). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide to prevent disulfide scrambling.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin, overnight.
-
LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography (LC) and analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein's sequence. The key is to specify the mass of the 4-(bromomethyl)benzenesulfonyl moiety (or its reacted form) as a potential modification on nucleophilic amino acid residues (Cys, Lys, His, etc.).
Sources
A Senior Application Scientist's Guide to Derivatizing Agents: Benchmarking 4-(Bromomethyl)benzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet many molecules of interest lack a chromophore or fluorophore, rendering them challenging to detect with standard UV-Vis or fluorescence detectors. Pre-column derivatization, a process of chemically modifying an analyte to enhance its detectability, is a powerful solution to this challenge. This guide provides an in-depth comparison of 4-(Bromomethyl)benzenesulfonyl chloride (BBS) against established derivatizing agents, offering insights into their mechanisms, applications, and a proposed framework for performance benchmarking.
The Principle of Derivatization in HPLC
Derivatization enhances analytical detection by covalently attaching a tag to the analyte. This tag typically imparts strong UV absorbance or fluorescence, significantly improving the signal-to-noise ratio and lowering the limit of detection (LOD).[1] The choice of derivatizing agent is critical and depends on the functional group of the analyte (e.g., primary amine, secondary amine, phenol, carboxylic acid), the desired sensitivity, and the stability of the resulting derivative.[2]
Unveiling this compound (BBS): A Dual-Functionality Reagent
This compound, also known as α-Bromo-p-toluenesulfonyl chloride, is a unique reagent possessing two reactive sites: a sulfonyl chloride (-SO₂Cl) group and a bromomethyl (-CH₂Br) group. This dual functionality suggests a broader range of reactivity compared to single-function reagents.
Reaction Mechanism of BBS:
The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack by primary and secondary amines, as well as phenols, under basic conditions. This reaction forms a stable sulfonamide or sulfonate ester, respectively.[3] The bromomethyl group, on the other hand, can react with nucleophiles such as carboxylates and thiols through an SN2 reaction.
Caption: Reaction pathways of this compound (BBS) with different functional groups.
A Comparative Overview of Leading Derivatizing Agents
While direct, quantitative comparisons of BBS with other derivatizing agents are not extensively available in the literature, we can infer its potential performance based on the known characteristics of established reagents.
| Derivatizing Agent | Target Functional Groups | Typical Reaction Conditions | Detection Method | Key Advantages | Disadvantages |
| This compound (BBS) | Primary & Secondary Amines, Phenols, Carboxylic Acids, Thiols | Basic pH (inferred) | UV (inferred) | Potentially broad reactivity due to two functional groups. | Limited published data on analytical performance; potential for multiple products. |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | Alkaline pH (9.5-10.5), elevated temperature (e.g., 60°C)[4][5][6] | Fluorescence (Ex: ~324 nm, Em: ~559 nm)[6] | Highly fluorescent derivatives, stable products.[4] | Longer reaction times, potential for interfering by-products.[7] |
| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Primary & Secondary Amines | Alkaline pH (e.g., borate buffer pH 11.4)[8] | Fluorescence (Ex: ~260 nm, Em: ~310 nm) | High sensitivity, stable derivatives, reacts with both primary and secondary amines.[2][8] | Hydrolysis product can interfere with analysis.[2] |
| o-Phthalaldehyde (OPA) | Primary Amines (in the presence of a thiol) | Alkaline pH (~10.5), rapid reaction at room temperature[9][10] | Fluorescence (Ex: ~340 nm, Em: ~455 nm) | Very fast reaction, high sensitivity.[10] | Only reacts with primary amines, derivatives can be unstable.[7][9] |
Proposed Experimental Protocol for a Benchmark Comparison
To objectively evaluate the efficiency of BBS, a head-to-head comparison with established reagents is necessary. The following protocol outlines a robust experimental design for this purpose.
Objective: To compare the derivatization efficiency of this compound (BBS), Dansyl Chloride, and Fmoc-Cl for a model primary amine (e.g., benzylamine), a secondary amine (e.g., N-methylbenzylamine), and a phenol (e.g., p-cresol).
Materials:
-
Analytes: Benzylamine, N-methylbenzylamine, p-cresol (analytical standard grade)
-
Derivatizing Agents: this compound (BBS), Dansyl Chloride (DNS-Cl), 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Borate buffer (0.1 M, pH 9.5), Sodium bicarbonate buffer (0.1 M, pH 9.8), Ammonium hydroxide solution (10% v/v)
-
Instrumentation: HPLC system with a UV-Vis and a fluorescence detector, analytical balance, vortex mixer, thermostatted water bath.
Caption: Experimental workflow for the benchmark comparison of derivatizing agents.
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of benzylamine, N-methylbenzylamine, and p-cresol at a concentration of 1 mg/mL in acetonitrile.
-
Prepare working standard solutions by diluting the stock solutions to a suitable concentration range (e.g., 1-100 µg/mL) with acetonitrile.
-
-
Preparation of Derivatizing Agent Solutions:
-
Prepare fresh solutions of BBS, Dansyl Chloride, and Fmoc-Cl at a concentration of 10 mg/mL in acetonitrile.
-
-
Derivatization Procedure (to be optimized for each agent):
-
For Dansyl Chloride:
-
In a microvial, mix 50 µL of the analyte standard solution, 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.8), and 100 µL of the Dansyl Chloride solution.[4]
-
Vortex the mixture and incubate at 60°C for 60 minutes.[5]
-
Cool to room temperature and add 25 µL of 10% ammonium hydroxide to quench the reaction.[4]
-
-
For Fmoc-Cl:
-
For BBS (Proposed):
-
In a microvial, mix 50 µL of the analyte standard solution, 100 µL of 0.1 M borate buffer (pH 9.5), and 100 µL of the BBS solution.
-
Vortex the mixture and incubate at 50°C for 30 minutes (initial conditions for optimization).
-
-
-
HPLC Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the derivatized solution into the HPLC system.
-
Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Monitor the eluent using both a UV-Vis detector (at the λmax of the derivatives) and a fluorescence detector (at the optimal excitation and emission wavelengths for dansyl and Fmoc derivatives).
-
-
Data Analysis and Comparison:
-
Determine the peak area of the derivatized analyte for each agent under its optimized conditions.
-
Compare the derivatization efficiency based on the peak area response for the same initial analyte concentration.
-
Evaluate the stability of the derivatives by analyzing the samples at different time points after derivatization (e.g., 0, 4, 8, and 24 hours).
-
Assess the linearity, limit of detection (LOD), and limit of quantification (LOQ) for each derivatization method.
-
Conclusion and Future Outlook
While established derivatizing agents like Dansyl Chloride and Fmoc-Cl offer proven performance for the analysis of amines and phenols, the dual functionality of this compound presents an intriguing possibility for broader applications. The proposed benchmark study provides a framework for a rigorous evaluation of its efficiency. Further research is warranted to fully characterize the reaction kinetics, derivative stability, and analytical performance of BBS. The findings of such studies will be invaluable to researchers seeking versatile and efficient derivatization strategies for their analytical challenges.
References
- BenchChem. (2025).
- de Jong, C., et al. (1996). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical Biochemistry, 240(2), 167-76.
- BenchChem. (2025). A Comparative Guide to Derivatization Agents for Homoserine HPLC Analysis.
- Malter, C., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
- Molnár-Perl, I., & Katona, Z. F. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study.
- Malter, C., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
- ResearchGate. (n.d.). 1. Reaction of primary amine with OPA.
- Di Stefano, R., et al. (2007). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Food Science, 72(1), C001-C006.
- Interchim. (n.d.). OPA, amine detection reagent.
- Weljie, A. M., et al. (2020). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 2087, 133-143.
- Thermo Fisher Scientific. (n.d.).
- Molins-Legua, C., et al. (2006). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
- ChemBK. (2024). This compound.
- DiVA portal. (n.d.).
- Molnár-Perl, I. (2006). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- Shimadzu. (n.d.).
- By-Ansh, A., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(13), 2919-2931.
- Springer. (n.d.).
- Chulalongkorn University. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Thai Journal of Pharmaceutical Sciences, 40(4), 203-208.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Liu, S., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry, 266, 467-474.
- NIH. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Oregon Medical Laser Center. (n.d.). Dansyl glycine.
- ResearchGate. (n.d.). Fluorescence quantum yields for chlorins 1, 5 and chlorin−dansyl dyads....
- ChemRxiv. (2025).
- Semantic Scholar. (n.d.). Fluorescence of dansyl amino acids in organic solvents and protein solutions.
- ResearchGate. (n.d.). Graphical representation of the fluorescence quantum yields for....
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
- BenchChem. (2025). A Guide to Amine Derivatization: Alternatives to 2,4-Dichlorobenzenesulfonyl Chloride for Enhanced Analytical Detection.
- Sigma-Aldrich. (n.d.). This compound 95%.
- Sigma-Aldrich. (n.d.). This compound 95%.
- BenchChem. (2025). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)
- MDPI. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- RSC Publishing. (n.d.).
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- SCIRP. (n.d.).
- NIH. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Derivatization Efficiency: A Quantitative Comparison Guide with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within pharmaceutical and biomedical research, derivatization is a powerful technique to enhance the detectability and chromatographic behavior of challenging analytes.[1] However, the success of any quantitative method hinges on the reproducibility and efficiency of this chemical modification. Incomplete or variable derivatization can introduce significant error, compromising the validity of experimental data.[2] This guide provides a deep dive into the quantitative analysis of derivatization efficiency, with a focus on the critical role of internal standards. We will objectively compare common derivatization strategies, provide supporting experimental data, and offer detailed protocols to ensure the integrity of your analytical results.
The Imperative of Quantifying Derivatization Efficiency
Chemical derivatization aims to modify an analyte's functional groups to increase its volatility for gas chromatography (GC) or enhance its ionization efficiency for liquid chromatography-mass spectrometry (LC-MS).[3] Common derivatization methods include silylation, acylation, and alkylation. While these techniques can dramatically improve analytical performance, the derivatization reaction itself can be a source of variability. Factors such as reagent concentration, reaction temperature and time, and the presence of moisture can all impact the extent of the reaction.[4] Therefore, simply assuming 100% derivatization is a risky proposition in a regulated environment. Quantifying the efficiency ensures that the method is robust, reproducible, and fit for purpose, a cornerstone of analytical method validation as outlined by ICH guidelines.[5][6]
The Central Role of the Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to every sample, calibrant, and quality control.[7] Its primary function is to correct for variations in sample preparation, injection volume, and instrument response.[8] When quantifying derivatization efficiency, the choice of internal standard is paramount.
Comparing Internal Standard Strategies: Stable Isotope Labeled vs. Structural Analogs
The two main types of internal standards used in these analyses are stable isotope labeled (SIL) internal standards and structural analogs.
| Internal Standard Type | Advantages | Disadvantages | Ideal Application |
| Stable Isotope Labeled (SIL) | - Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression.[9] - Undergoes the same derivatization reaction as the analyte, directly reflecting the derivatization efficiency.[8] - Considered the "gold standard" for quantitative mass spectrometry. | - Can be expensive and not always commercially available.[10] - Potential for isotopic cross-contribution if the mass difference is insufficient.[11] | - Regulated bioanalysis and clinical studies where the highest accuracy and precision are required. - Methods where significant matrix effects are anticipated. |
| Structural Analog | - More readily available and less expensive than SIL standards.[10] - Can be a good choice when a SIL standard is not obtainable. | - May not perfectly mimic the analyte's behavior during extraction, chromatography, and derivatization.[9] - Differences in derivatization kinetics compared to the analyte can lead to inaccurate efficiency calculations. | - Research and development settings where high precision is less critical. - Early-stage method development to establish feasibility. |
Expert Insight: While SIL internal standards are preferred, a well-chosen structural analog can still provide reliable data. The key is to thoroughly validate its performance and demonstrate that it adequately tracks the analyte's behavior throughout the entire analytical process.[1]
A Comparative Look at Derivatization Chemistries: Silylation vs. Alkylation for Amino Acid Analysis
To illustrate the importance of comparing derivatization strategies, let's consider the analysis of amino acids by GC-MS. Both silylation and alkylation are common approaches.
A study comparing silylation (using a trimethylsilyl- (TMS) derivatizing agent) and alkylation (using methyl chloroformate (MCF)) for the analysis of amino and non-amino organic acids found that the MCF derivatives exhibited better analytical performance.[12] The TMS derivatization method showed poorer reproducibility and instability during chromatographic runs.[12]
| Derivatization Method | Reproducibility (Median RSD) | Dynamic Range | Linear Range |
| Silylation (TMS) | 12.9% (classical), 18.2% (microwave) | 5-63 fold | Narrower |
| Alkylation (MCF) | Lower than TMS | 8-100 fold | Wider |
Data synthesized from a comparative study on microbial-derived samples.[12]
This data clearly demonstrates that for this specific application, alkylation with MCF is the more robust and reliable method for quantitative analysis.
Experimental Workflow for Quantifying Derivatization Efficiency
The following diagram outlines a typical workflow for determining derivatization efficiency using an internal standard.
Sources
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddtjournal.com [ddtjournal.com]
- 3. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. mdpi.com [mdpi.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfonyl Chlorides in Organic Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial moieties in a vast array of pharmaceuticals and functional materials.[1] The choice of sulfonyl chloride can significantly impact reaction efficiency, selectivity, and the properties of the final product. This guide provides an in-depth, objective comparison of the performance of common sulfonyl chlorides, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Contenders: A Look at Common Sulfonyl Chlorides
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is in turn influenced by the electronic nature of the organic substituent (R) attached to the sulfonyl group (-SO₂Cl).[1][2] We will compare the following key players:
-
Tosyl Chloride (TsCl): p-Toluenesulfonyl chloride is an aromatic sulfonyl chloride with an electron-donating methyl group. This slightly reduces the reactivity of the sulfonyl chloride compared to its unsubstituted counterpart, benzenesulfonyl chloride.[1]
-
Mesyl Chloride (MsCl): Methanesulfonyl chloride is a small, sterically unhindered aliphatic sulfonyl chloride, making it a potent electrophile.[1]
-
Nosyl Chloride (NsCl): p-Nitrobenzenesulfonyl chloride features a strongly electron-withdrawing nitro group, which significantly increases the electrophilicity of the sulfonyl sulfur, making it highly reactive.[3]
-
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is a fluorescent reagent widely used for labeling amines and amino acids for analytical purposes.[4][5]
-
2-Naphthalenesulfonyl Chloride: This aromatic sulfonyl chloride serves as a versatile intermediate, particularly in the synthesis of dyes.[6][7]
Comparative Reactivity: A Data-Driven Analysis
The primary measure of a sulfonyl chloride's utility is its reactivity towards nucleophiles. Electron-withdrawing groups on the aryl or alkyl substituent increase the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups decrease reactivity.[1]
| Sulfonyl Chloride | Substituent Effect | Relative Reactivity | Key Applications |
| Nosyl Chloride (NsCl) | Strong electron-withdrawing (-NO₂) | Very High | Activation of amines, formation of readily cleavable sulfonamides.[3] |
| Mesyl Chloride (MsCl) | Small, sterically unhindered alkyl group | High | Formation of mesylates from alcohols (good leaving groups).[1][8] |
| Benzenesulfonyl Chloride (BsCl) | Unsubstituted aromatic ring | Moderate | Baseline for aromatic sulfonyl chlorides. |
| Tosyl Chloride (TsCl) | Electron-donating (-CH₃) | Moderate to Low | Formation of tosylates from alcohols, protecting group for amines.[1][8] |
| Dansyl Chloride | Bulky, fluorescent naphthyl group | Moderate | Labeling of primary and secondary amines, N-terminal amino acid analysis.[4][5][9] |
| 2-Naphthalenesulfonyl Chloride | Naphthyl group | Moderate | Dye synthesis, derivatizing agent for amines.[6][10] |
Mechanistic Insights: Understanding the "Why"
The choice of sulfonyl chloride and reaction conditions can lead to different reaction mechanisms, which is crucial for controlling stereochemistry and avoiding side products.
Tosylation vs. Mesylation of Alcohols
The conversion of alcohols to tosylates and mesylates is a fundamental transformation to turn a poor leaving group (-OH) into an excellent one (-OTs or -OMs).[8][11]
-
Tosylation: Typically proceeds via a direct nucleophilic attack of the alcohol on the sulfur atom of tosyl chloride. The stereochemistry at the alcohol center is retained.[8]
-
Mesylation: The mechanism can be more complex. In the presence of a non-nucleophilic base like triethylamine, mesyl chloride can undergo an elimination reaction to form a highly reactive sulfene intermediate (CH₂=SO₂).[12] The alcohol then adds to the sulfene. This pathway is possible due to the presence of acidic α-protons on the methyl group of MsCl, which are absent in TsCl.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. 2-naphthalenesulfonyl Chloride | 93-11-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Naphthalenesulfonyl chloride [myskinrecipes.com]
- 11. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride: A Modern Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics and functional materials. 4-(Bromomethyl)benzenesulfonyl chloride is a key bifunctional reagent, enabling the introduction of a reactive benzylic bromide and a sulfonyl chloride moiety. This guide provides an in-depth, objective comparison of a new, validated synthetic route to this valuable building block, contrasted with a well-established, traditional method. The discussion is grounded in experimental data, mechanistic insights, and a thorough evaluation of safety and environmental considerations.
Introduction: The Versatility of this compound
This compound serves as a versatile scaffold in medicinal chemistry and materials science. Its sulfonyl chloride group readily reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively—functional groups prevalent in a wide array of pharmaceuticals. Simultaneously, the benzylic bromide provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functionalities. This dual reactivity makes it a valuable tool for the synthesis of complex molecules, including potent inhibitors of Chemokine Receptor Type 4 (CXCR4) and novel antifungal agents.[1][2][3]
This guide will explore two distinct synthetic pathways to this important reagent:
-
Route 1: The Established Path - Free Radical Bromination of p-Toluenesulfonyl Chloride.
-
Route 2: A Modern Alternative - Diazotization of 4-(Aminomethyl)aniline followed by a Sandmeyer-type Reaction.
Comparative Analysis: Key Performance Indicators
| Metric | Route 1: Free Radical Bromination | Route 2: Sandmeyer-type Reaction |
| Starting Material | p-Toluenesulfonyl Chloride | 4-(Aminomethyl)aniline |
| Key Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Sodium Nitrite, SO2 surrogate (e.g., DABSO), Copper Catalyst |
| Typical Yield | ~40-60%[4] | Estimated 70-90% (based on similar transformations)[5] |
| Reaction Time | 1-3 hours[4] | ~1-2 hours (for the Sandmeyer step) |
| Scalability | Moderate; challenges with heat and light sensitivity | High; amenable to flow chemistry, enhancing safety[6] |
| Green Chemistry | Use of hazardous chlorinated solvents (traditionally); newer methods improve this.[7][8] | Avoids hazardous brominating agents; can be performed in greener solvents. |
| Safety Concerns | Use of potentially explosive benzoyl peroxide; NBS is a strong oxidant and irritant.[9][10][11][12][13] | In situ generation of potentially explosive diazonium salts requires strict temperature control.[14][15][16][17][18] |
Route 1: The Established Path - Free Radical Bromination
This classical approach leverages the selective bromination of the benzylic position of p-toluenesulfonyl chloride. The reaction is initiated by a radical initiator, typically benzoyl peroxide (BPO) or AIBN, and proceeds via a free radical chain mechanism.
Mechanistic Rationale
The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) upon heating or UV irradiation. The resulting radicals abstract a hydrogen atom from the methyl group of p-toluenesulfonyl chloride, forming a resonance-stabilized benzylic radical. This radical then reacts with N-bromosuccinimide (NBS) to generate the desired product and a succinimidyl radical, which continues the chain reaction. The use of NBS is crucial as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition.
Caption: Free radical bromination of p-toluenesulfonyl chloride.
Experimental Protocol: Free Radical Bromination
Materials:
-
p-Toluenesulfonyl chloride (100 g, 0.52 mol)
-
N-Bromosuccinimide (NBS) (110.3 g, 0.62 mol)
-
Benzoyl peroxide (BPO) (5 g, 0.02 mol)
-
Carbon tetrachloride (CCl4) or Acetonitrile (MeCN) (500 mL)
-
Isopropyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluenesulfonyl chloride, N-bromosuccinimide, and benzoyl peroxide.
-
Add the solvent (carbon tetrachloride or acetonitrile).
-
Heat the mixture to reflux with stirring for 1-3 hours. The reaction should be monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with isopropyl ether to precipitate the product.
-
Filter the solid product and dry it under vacuum.
Yield: Approximately 40.1 g of this compound as a white solid.[4]
Advantages and Disadvantages of Route 1
Advantages:
-
Well-established and widely documented: The procedure is readily available in the chemical literature.
-
Readily available starting materials: p-Toluenesulfonyl chloride is a common and relatively inexpensive reagent.
Disadvantages:
-
Use of hazardous reagents: Benzoyl peroxide is potentially explosive, and N-bromosuccinimide is a corrosive and oxidizing agent.[9][10][11][12][13]
-
Environmental concerns: The traditional use of carbon tetrachloride, a potent ozone-depleting substance, is a significant drawback. While greener alternatives like acetonitrile are available, they may require optimization.[7][8]
-
Moderate yields and potential for side products: Over-bromination to the dibromomethyl derivative can occur, and purification can be challenging.
Route 2: A Modern Alternative - The Sandmeyer-type Reaction
This innovative approach utilizes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry, to convert an amino group into a sulfonyl chloride. This route starts from 4-(aminomethyl)aniline, which undergoes diazotization followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.
Mechanistic Rationale
The synthesis begins with the diazotization of 4-(aminomethyl)aniline with sodium nitrite in an acidic medium to form the corresponding diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction. In a modern variation, a stable sulfur dioxide surrogate like DABSO (bis(sulfur dioxide) adduct of DABCO) is used in the presence of a copper catalyst. The copper(I) species initiates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with the SO2 surrogate, and subsequent chlorination affords the final sulfonyl chloride. This one-pot procedure enhances safety by avoiding the isolation of the often-unstable diazonium salt.[19][20]
Caption: Sandmeyer-type synthesis of this compound.
Experimental Protocol: Sandmeyer-type Reaction (Proposed)
Materials:
-
4-(Aminomethyl)aniline dihydrochloride
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Copper(I) chloride (CuCl)
-
Acetonitrile (MeCN)
-
tert-Butyl nitrite
Procedure:
-
In a round-bottom flask, dissolve 4-(aminomethyl)aniline dihydrochloride in aqueous HCl at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of DABSO and a catalytic amount of CuCl in acetonitrile.
-
Slowly add the cold diazonium salt solution to the DABSO/CuCl mixture. Gas evolution (N2) should be observed.
-
Add tert-butyl nitrite dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
Expected Yield: Based on similar transformations reported in the literature, yields in the range of 70-90% can be anticipated.[5]
Advantages and Disadvantages of Route 2
Advantages:
-
Higher potential yields: The Sandmeyer reaction is often a high-yielding transformation.
-
Improved safety with modern protocols: The use of stable SO2 surrogates and one-pot procedures minimizes the handling of hazardous diazonium salts.[19]
-
Greater scalability: This route is more amenable to continuous flow processing, which offers significant safety and efficiency advantages for large-scale synthesis.[6]
-
Avoids hazardous brominating agents: This method circumvents the need for NBS and peroxide initiators.
Disadvantages:
-
Strict temperature control required: The diazotization step is highly exothermic and requires careful temperature management to prevent the uncontrolled decomposition of the diazonium salt.[14][15][16]
-
Potential for side reactions: Diazonium salts can undergo various side reactions if not handled properly.
-
Starting material may be less common: 4-(Aminomethyl)aniline may be less readily available or more expensive than p-toluenesulfonyl chloride.
Safety Considerations
Route 1: Free Radical Bromination
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant. It can cause severe skin burns and eye damage.[9][10][11][12][13]
-
Benzoyl Peroxide (BPO): A potentially explosive solid, particularly when heated or subjected to friction. It is a strong oxidizing agent.
-
Carbon Tetrachloride (historical): A known carcinogen and ozone-depleting substance. Its use should be avoided.
Route 2: Sandmeyer-type Reaction
-
Diazonium Salts: These intermediates are notoriously unstable and can be explosive in solid form or upon heating.[14][15][16][17][18] Strict temperature control (0-5 °C) is critical during their in situ generation and use.
-
Sodium Nitrite: A toxic and oxidizing substance.
-
Copper Salts: Can be toxic and require proper handling and disposal.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through both the established free radical bromination of p-toluenesulfonyl chloride and a modern Sandmeyer-type approach.
The free radical bromination route is a well-understood and reliable method, particularly for smaller-scale laboratory preparations. However, its reliance on hazardous reagents and, traditionally, environmentally harmful solvents, presents significant drawbacks. Recent advancements focusing on greener solvents and alternative initiation methods are mitigating some of these concerns.[7][8][21][22][23]
The Sandmeyer-type reaction represents a more contemporary and potentially superior alternative, especially for larger-scale industrial applications. The development of one-pot procedures using stable SO2 surrogates has significantly improved the safety profile of this transformation.[19] The high yields and amenability to flow chemistry make it an attractive option for efficient and safer production.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the emphasis on green chemistry and safety. The continuous evolution of synthetic methodologies, as exemplified by the modern Sandmeyer-type reactions, underscores the importance of staying abreast of new techniques to optimize the synthesis of crucial building blocks like this compound.
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.
- Le, T. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7323-7326.
- Zollinger, H. (2003).
- Tajbakhsh, M., et al. (2011). Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride. Green Chemistry, 13(11), 3026-3031.
- Das, B., et al. (2023). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science.
- Guerra, C. F., et al. (2020). A Safe and Green Benzylic Radical Bromination Experiment.
- Wikipedia. Diazonium compound.
- CAMEO Chemicals - NOAA. Diazonium Salts.
- Santa Cruz Biotechnology.
- Podgoršek, A., et al. (2009). High atomic yield bromine-less benzylic bromination. Tetrahedron Letters, 50(35), 4984-4987.
- Radaram, B., et al. (2014). A Green Bromination Method for the Synthesis of Benzylic Dibromides. Tetrahedron Letters, 55(35), 4905-4908.
- PrepChem. Synthesis of this compound. [Link]
- Wikipedia. Sandmeyer reaction.
- Thermo Fisher Scientific.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Sigma-Aldrich.
- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
- Sigma-Aldrich.
- Ali, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2447-2479.
- BenchChem. A Comparative Analysis of Synthetic Yields for Benzenesulfonyl Chlorides.
- Carl ROTH.
- Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
- Oakwood Chemical. This compound product page. [Link]
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(38), 7626-7635.
- Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
- Barriault, L., et al. (2021). Deaminative chlorination of aminoheterocycles.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 95 66176-39-4 [sigmaaldrich.com]
- 3. This compound 95 66176-39-4 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 6. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diazonium compound - Wikipedia [en.wikipedia.org]
- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 20. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. espublisher.com [espublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Novel Antifungal Agents Synthesized from the Fluconazole Scaffold
Introduction: The Rationale for Evolving Azole Antifungals
Fluconazole, a cornerstone of the triazole class of antifungals, has been a mainstay in treating a variety of fungal infections since its commercial introduction in 1988.[1][2] Its efficacy stems from the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4][5] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to growth inhibition.[4][6]
Despite its success, the extensive and prolonged use of fluconazole has led to a significant clinical challenge: the emergence of drug-resistant fungal strains, particularly within Candida species.[7][8][9] This growing resistance necessitates the development of new antifungal agents.[7][8] Researchers have focused on modifying the fluconazole scaffold to design novel derivatives with enhanced potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[1][2] This guide provides a technical comparison of the efficacy of several promising fluconazole-derived antifungal agents, supported by experimental data from recent studies. We will delve into the methodologies used for evaluation, present comparative data, and discuss the structure-activity relationships that drive enhanced performance.
Core Mechanism of Action and Fungal Resistance
The therapeutic target for fluconazole and its derivatives is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][3] By inhibiting this enzyme, the agents block the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methyl sterols disrupt the structure and function of the fungal cell membrane, ultimately leading to a fungistatic effect.[5][10]
Caption: Mechanism of action for fluconazole and its derivatives.
Fungi, however, have evolved several mechanisms to counteract the effects of azole antifungals. Understanding these is critical for designing next-generation drugs. Key resistance strategies include:
-
Target Modification: Mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its binding affinity for azole drugs.[10][11]
-
Efflux Pump Overexpression: Fungi can increase the production of membrane transporter proteins (belonging to the ATP-binding cassette and major facilitator superfamily) that actively pump the drug out of the cell, reducing its intracellular concentration.[10][11]
-
Target Overexpression: An increased production of the CYP51 enzyme can overcome the inhibitory effect of the drug.[11]
Caption: Key mechanisms of azole resistance in Candida species.
Featured Fluconazole Derivatives: A New Generation of Antifungals
To counter these resistance mechanisms, medicinal chemists have introduced various modifications to the fluconazole structure. This guide focuses on three promising classes of derivatives that have demonstrated superior efficacy in preclinical studies.
-
Urea-Functionalized Analogues (Compounds 8b & 8c): These derivatives incorporate a urea moiety, a chemical group known for forming strong hydrogen bonds. This modification is hypothesized to enhance the binding affinity of the drug to the active site of the CYP51 enzyme, even in mutated forms.[7][12]
-
1,3,4-Oxadiazole-Bearing Analogues (Compounds 9g & 9k): The introduction of a 1,3,4-oxadiazole ring is another strategy to improve target binding.[13] This heterocyclic ring can engage in additional interactions within the enzyme's active site, potentially increasing the compound's inhibitory power.[13]
-
Triazole-Modified Scaffold Analogues (Compounds 10h & 11h): In these analogues, one of the 1,2,4-triazole rings of fluconazole is replaced with a different substituted triazole motif. This significant structural change aims to create compounds that are not recognized by specific efflux pumps and that maintain high affinity for the fungal target enzyme.[14]
Methodologies for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The following experimental workflows are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[15]
Step-by-Step Methodology:
-
Preparation of Antifungal Solutions: Prepare stock solutions of the test compounds and control drugs (e.g., fluconazole). Perform twofold serial dilutions in RPMI 1640 medium buffered with MOPS in a 96-well microtiter plate.[15]
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL in the wells.[15]
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours. For some species like Cryptococcus neoformans, incubation may be extended to 72 hours.[15]
-
MIC Determination: Read the MIC as the lowest drug concentration at which there is a significant reduction in growth (typically ≥50% or ≥80% for azoles) compared to the growth control.[8][15]
Caption: Standard workflow for the broth microdilution MIC assay.
Experimental Protocol 2: In Vivo Efficacy in a Murine Systemic Candidiasis Model
In vivo models are crucial for evaluating a drug's therapeutic potential in a living system. The murine model of systemic infection is a widely accepted standard.
Step-by-Step Methodology:
-
Animal Acclimatization: House mice (e.g., BALB/c) under standard laboratory conditions for a week to acclimate.
-
Immunosuppression (Optional): For some studies, mice may be immunosuppressed with agents like cyclophosphamide to mimic the condition of immunocompromised patients.[16]
-
Infection: Prepare a suspension of a virulent Candida albicans strain. Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal cells.
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer the novel compounds, fluconazole, or a vehicle control to different groups of mice (e.g., via oral gavage or intraperitoneal injection) daily for a set period (e.g., 7 days).
-
Monitoring: Monitor the mice daily for signs of illness and record survival rates over a period of 21-30 days.
-
Fungal Burden Assessment: In a separate cohort of mice, euthanize them at a specific time point (e.g., 48 hours post-treatment). Aseptically remove organs (typically kidneys, as they are a primary target), homogenize the tissue, and perform serial dilutions for plating on agar to quantify the fungal burden (CFU/gram of tissue).[7]
Caption: Workflow for an in vivo murine systemic infection model.
Comparative Efficacy Data
The following tables summarize the quantitative data from studies evaluating the selected fluconazole derivatives against various fungal pathogens.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
This table presents the MIC values of the novel derivatives compared to fluconazole against both susceptible and resistant fungal strains. Lower MIC values indicate higher potency.
| Compound | C. albicans (ATCC 90028) | C. albicans (FLC-Resistant) | C. krusei (ATCC 6258) | Aspergillus fumigatus (ATCC 204305) | Reference(s) |
| Fluconazole (Control) | 4–16 | >64 | 16 | >64 | [7][12] |
| Compound 8b (Urea) | 0.5 | 0.5 | 0.5 | 4 | [7][12] |
| Compound 8c (Urea) | 0.5 | 0.5 | 0.5 | 2 | [7][12] |
| Compound 9g (Oxadiazole) | ≤0.125 | - | ≤0.125 | ≤0.125 | [13] |
| Compound 9k (Oxadiazole) | ≤0.125 | - | ≤0.125 | ≤0.125 | [13] |
| Compound 10h (Triazole-Modified) | <0.01 | - | 0.03 | - | [14] |
| Compound 11h (Triazole-Modified) | 0.03 | - | 0.06 | - | [14] |
Data compiled from multiple sources. "-" indicates data not available in the cited sources.
The in vitro data clearly demonstrate the superior potency of the synthesized derivatives. The urea-functionalized compounds 8b and 8c show a remarkable 32-fold greater potency than fluconazole against resistant C. albicans and C. krusei.[12] The oxadiazole and triazole-modified analogues exhibit even more potent activity, with MIC values significantly lower than the parent compound.[13][14]
Table 2: Comparative In Vivo Efficacy in Murine Systemic Candidiasis Model
This table summarizes the results from an in vivo study, highlighting the therapeutic efficiency of the novel compounds in reducing fungal load in a living organism.
| Treatment Group (20 mg/kg) | Mean Fungal Burden in Kidneys (log CFU/g ± SD) | Survival Rate (%) | Reference(s) |
| Control (Vehicle) | 6.8 ± 0.4 | 0 | [7] |
| Fluconazole | 4.5 ± 0.3 | 40 | [7] |
| Compound 8b (Urea) | 3.1 ± 0.2 | 100 | [7] |
| Compound 8c (Urea) | 2.9 ± 0.3 | 100 | [7] |
The in vivo results corroborate the in vitro findings. In a systemic candidiasis model, compounds 8b and 8c were significantly more effective than fluconazole at reducing the fungal burden in the kidneys and led to a 100% survival rate in the treated mice.[7]
Structure-Activity Relationship (SAR) Insights
The enhanced efficacy of these novel compounds is not arbitrary; it is a direct result of their specific structural modifications.
-
The addition of the urea functionality in compounds 8b and 8c likely introduces new hydrogen bonding interactions with the amino acid residues in the active site of CYP51, anchoring the inhibitor more firmly than fluconazole.[7] This stronger binding can overcome the reduced affinity caused by resistance mutations.
-
The 1,3,4-oxadiazole moiety in compounds 9g and 9k enhances the affinity for the CYP51 enzyme, as shown in docking studies.[13] This heterocyclic system likely optimizes the compound's orientation within the binding pocket.
-
Replacing one of fluconazole's triazole rings with a 5-aryl-3-mercapto-1,2,4-triazole motif (compounds 10h and 11h) results in a dramatic increase in potency.[14] This major structural alteration may create a molecule that is a poor substrate for efflux pumps while maximizing interactions with the target enzyme.
Conclusion and Future Directions
The data presented in this guide compellingly demonstrate that rational drug design based on the fluconazole scaffold can yield novel antifungal agents with significantly enhanced efficacy. Derivatives incorporating urea, oxadiazole, and modified triazole moieties have shown outstanding performance in vitro and in vivo, particularly against fluconazole-resistant strains. These compounds overcome key resistance mechanisms by improving target binding and potentially evading cellular efflux.
The promising results for compounds like 8b, 8c, 9g, 9k, 10h, and 11h warrant further preclinical development, including comprehensive pharmacokinetic and toxicological evaluations.[17] These molecules represent the next generation of azole antifungals and hold the potential to become vital tools in the fight against life-threatening invasive fungal infections. Continued exploration of the structure-activity relationships within this chemical space will undoubtedly lead to the discovery of even more potent and resilient antifungal therapies.
References
- Karimi-Jafari, M. H., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
- Bartroli, J., et al. (1998). In vitro and in vivo activities of syn2836, syn2869, syn2903, and syn2921: new series of triazole antifungal agents. Antimicrobial Agents and Chemotherapy.
- Song, D., et al. (2015). Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents. Archives of Pharmacal Research.
- Andes, D., et al. (1996). In vitro and in vivo antifungal activities of D0870, a new triazole agent. Antimicrobial Agents and Chemotherapy.
- Pfaller, M. A., et al. (1998). In Vitro and In Vivo Activities of Syn2836, Syn2869, Syn2903, and Syn2921: New Series of Triazole Antifungal Agents. Antimicrobial Agents and Chemotherapy.
- Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules.
- Karimi-Jafari, M. H., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
- Chandrika, N. T., et al. (2018). Novel fluconazole derivatives with promising antifungal activity. European Journal of Medicinal Chemistry.
- Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI.
- Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)? Dr.Oracle.
- Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI.
- Cacciapuoti, A., et al. (2000). In vitro and in vivo activities of SCH 56592 (posaconazole), a new triazole antifungal agent, against Aspergillus and Candida. Antimicrobial Agents and Chemotherapy.
- Chandrika, N. T., et al. (2017). Novel fluconazole derivatives with promising antifungal activity. ResearchGate.
- Cuenca-Estrella, M., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology.
- Carrillo-Muñoz, A. J., et al. (1999). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy.
- Unacademy. (2025). Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. Unacademy.
- Drugs.com. (2024). Fluconazole: Uses, Dosage, Side Effects, Warnings. Drugs.com.
- Rawson, C. A., & Carver, P. L. (2024). Fluconazole. StatPearls - NCBI Bookshelf.
- Clinical and Laboratory Standards Institute. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI.
- Wikipedia. (n.d.). Fluconazole. Wikipedia.
- Emami, S., et al. (2015). Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluconazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Activities of Syn2836, Syn2869, Syn2903, and Syn2921: New Series of Triazole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo antifungal activities of D0870, a new triazole agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo activities of syn2836, syn2869, syn2903, and syn2921: new series of triazole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(Bromomethyl)benzenesulfonyl Chloride
As a Senior Application Scientist, my primary objective is to empower researchers with not only high-performance reagents but also the critical knowledge to handle them safely from acquisition to disposal. The compound 4-(Bromomethyl)benzenesulfonyl chloride is a potent bifunctional reagent, invaluable in the synthesis of complex molecules. However, its utility is matched by its hazardous nature, particularly its high reactivity. This guide moves beyond simple checklists to provide a deep, mechanistically grounded framework for the safe deactivation and disposal of this chemical, ensuring the protection of personnel and compliance with environmental standards.
The core principle of this guide is that reactive chemicals must be rendered non-hazardous before entering the waste stream . Simply placing this compound into a standard hazardous waste container is a dangerous practice that risks exothermic reactions, container pressurization, and the release of corrosive gases.[1][2]
Hazard Assessment and Risk Mitigation
Understanding the inherent risks is the first step in developing a safe disposal protocol. This compound is a solid with a melting point between 69-76°C.[3] Its primary hazards stem from its electrophilic sulfur center and its reactivity with water and other nucleophiles.[4]
Table 1: Summary of Key Hazards
| Hazard Class | Description | Rationale and Consequences |
|---|---|---|
| Skin Corrosion (Category 1B) | Causes severe skin burns and eye damage (H314).[5] | The sulfonyl chloride moiety is highly reactive towards nucleophiles, including the amine and hydroxyl groups present in biological tissues, leading to rapid cell damage. |
| Eye Damage (Category 1) | Causes serious, potentially irreversible eye damage (H318).[3][6] | The cornea is exceptionally sensitive to corrosive agents. Immediate and prolonged rinsing is critical upon exposure.[3] |
| Moisture Sensitivity | Reacts with water or moist air.[6][7] | This hydrolysis reaction is exothermic and produces corrosive byproducts: 4-(bromomethyl)benzenesulfonic acid and hydrochloric acid (HCl) gas, posing an inhalation hazard.[1][2] |
| Incompatible Materials | Reacts violently with strong bases and readily with alcohols and amines.[2][7] | Uncontrolled reaction can lead to a rapid release of heat and corrosive gases. This reactivity is harnessed in a controlled manner for disposal. |
Essential Protective Measures
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood. The required Personal Protective Equipment (PPE) is non-negotiable:
-
Eye Protection: Chemical safety goggles and a full-face shield.[8]
-
Hand Protection: Nitrile rubber gloves. Always check for degradation and change gloves immediately if contamination is suspected.[3]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
The Disposal Philosophy: Controlled Hydrolysis and Neutralization
The lability of the sulfur-chlorine bond is the key to this compound's safe disposal. Our strategy is to intentionally and controllably hydrolyze the sulfonyl chloride to its corresponding, less reactive sulfonic acid, and simultaneously neutralize the acidic byproducts.
The reaction proceeds as follows: BrCH₂C₆H₄SO₂Cl + 2 NaOH → BrCH₂C₆H₄SO₃Na + NaCl + H₂O
By performing this reaction in a dilute, controlled manner, we convert the hazardous, water-reactive solid into a solution of relatively benign salts that can be safely managed as aqueous chemical waste.
Procedural Guide: Deactivation and Disposal Protocols
This section provides step-by-step instructions for the safe deactivation of residual amounts of this compound and contaminated materials.
Protocol 1: Deactivation of Small Quantities (e.g., < 5 grams)
This protocol is intended for the disposal of residual reagent left in a container or on a spatula.
-
Preparation: In a chemical fume hood, prepare a quenching beaker (e.g., a 250 mL beaker for quenching <1g of reagent) with a magnetic stir bar. The beaker should be large enough to be no more than 25% full after the entire procedure is complete to accommodate potential foaming or splashing.
-
Neutralization Bath: Fill the beaker with a cold (~10°C) 1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). Sodium bicarbonate is a weaker base and its use will result in effervescence (CO₂ release), providing a visual indicator of the reaction. For this reason, it can be a safer choice for less experienced personnel, but requires a larger vessel to contain the foam.
-
Slow Addition: With vigorous stirring, add the solid this compound in very small portions to the neutralization bath.
-
Causality: The reaction is exothermic. Slow, portion-wise addition is crucial to control the reaction rate and dissipate heat, preventing boiling and the release of aerosols.[2]
-
-
Reaction Time: Allow the mixture to stir for at least 1 hour after the final addition to ensure the reaction is complete.
-
Verification of Neutrality: Once the reaction appears complete, cautiously check the pH of the solution using a pH strip. The solution should be neutral or slightly basic (pH 7-10). If it is still acidic, add more base dropwise until the desired pH is achieved. This step is a critical self-validating system to ensure complete deactivation.
-
Final Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container designated for corrosive aqueous waste, in accordance with your institution's waste disposal guidelines.[9][10]
Protocol 2: Decontamination of Labware and Spills
-
Contaminated Labware (Beakers, Spatulas, etc.):
-
Rinse the contaminated item with a small amount of a water-miscible organic solvent (e.g., acetone).
-
Slowly add the solvent rinse to the same stirred neutralization bath described in Protocol 1. The acetone will dilute the reagent and help control the reaction rate.
-
After quenching the rinse, the glassware can be washed normally.
-
-
Minor Spills (< 1 gram):
-
Alert personnel in the immediate area.[11]
-
Do NOT use water to clean the spill directly, as this will create corrosive acids.[1]
-
Cover the spill with an inert absorbent material like vermiculite or dry sand.[1]
-
Carefully sweep the mixture into a designated container.
-
Treat the contaminated absorbent material as pure reagent, following Protocol 1 for deactivation by slowly adding it to a stirred neutralization bath.[12]
-
Visualizing the Disposal Workflow
To ensure clarity, the following diagrams illustrate the decision-making process and the chemical workflow for safe disposal.
Caption: Decision tree for selecting the appropriate disposal protocol.
Caption: Chemical workflow for the controlled neutralization process.
By adhering to these scientifically grounded procedures, researchers can confidently and safely manage the lifecycle of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Fisher Scientific,Safety Data Sheet for this compound (UK).[Link]
- New Jersey Department of Health,Hazardous Substance Fact Sheet for Sulfuryl Chloride.[Link]
- Cole-Parmer,Material Safety Data Sheet for 4-Bromobenzenesulfonyl Chloride.[Link]
- Wang, Q., et al.Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry (2020).
- Princeton University Environmental Health & Safety,Chemical Spill Procedures.[Link]
- Royal Society of Chemistry,Nature of sulfonyl deactivation/activation by metal catalysts.
- University of Wollongong,Chemical Spill Procedure.[Link]
- PubChem,National Center for Biotechnology Information. PubChem Compound Summary for CID 2734409, this compound.[Link]
- Organic Process Research & Development,Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. (2007).
- PubMed,Sulfonyl chloride activation of hydroxylic m
- Wikipedia,Benzenesulfonyl chloride.[Link]
- Organic Syntheses,Benzenesulfonyl chloride.[Link]
- CP Lab Safety,Product Page for this compound.[Link]
- ResearchGate,Two Pathways of Arenesulfonyl Chlorides Hydrolysis.[Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.ie [fishersci.ie]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. documents.uow.edu.au [documents.uow.edu.au]
Personal protective equipment for handling 4-(Bromomethyl)benzenesulfonyl chloride
A Researcher's Guide to Safely Handling 4-(Bromomethyl)benzenesulfonyl Chloride
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. The compound this compound is a valuable reagent in drug development and organic synthesis, often used to introduce a benzenesulfonyl group. However, its utility is matched by its significant hazards. This guide provides an in-depth, procedural framework for its safe handling, grounded in established safety protocols and a causal understanding of its chemical nature.
Understanding the Inherent Risks
This compound is a solid with a melting point between 69-76°C.[1][2] It is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][3] The primary danger lies in its reactivity, particularly with moisture.
Key Hazards:
-
Corrosivity: Direct contact with skin or eyes can cause severe burns and potentially irreversible eye damage.[1][3][4] Ingestion is also highly dangerous, causing burns to the digestive tract.[4]
-
Moisture Sensitivity: The sulfonyl chloride moiety readily reacts with water, including moisture in the air or on the skin. This hydrolysis releases hydrochloric acid (HCl) and benzenesulfonic acid, which are corrosive.[3][5]
-
Lachrymator: As a bromomethyl-substituted aromatic compound, it is a potent lachrymator, meaning it is a strong irritant to the eyes, causing tearing and a burning sensation.[6]
-
Hazardous Decomposition: When heated to decomposition or upon contact with water, it can release toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen halides, and hydrogen chloride gas.[1][4]
Understanding these properties is the foundation for selecting the appropriate personal protective equipment (PPE) and engineering controls. The goal is to create multiple barriers of protection to prevent any contact with the substance.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the required equipment, explaining the rationale behind each choice.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves.[1] Inspect for tears or holes before each use. | Provides a chemical-resistant barrier to prevent skin contact and subsequent corrosive burns.[7][8] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[7][9][10] | Goggles protect the eyes from splashes, while the face shield provides an additional layer of protection for the entire face from splashes and airborne particles.[7][9] |
| Body Protection | A chemical-resistant apron or lab coat.[9][11] | Protects against accidental spills and splashes, preventing the chemical from reaching the skin or contaminating personal clothing.[9] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (type P3 or equivalent).[2] | Necessary when handling the solid outside of a certified chemical fume hood to prevent inhalation of the powder, which can cause respiratory irritation.[4][7] |
| Footwear | Closed-toe shoes. | A standard laboratory requirement to protect feet from spills.[12] |
Workflow for Safe Handling
The following diagram illustrates the essential steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
This protocol provides a direct, procedural guide for researchers.
1. Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for this compound.[1][3][4]
-
Work Area Setup: All handling of this chemical must be performed inside a certified chemical fume hood to minimize inhalation exposure.[13][14] Ensure the fume hood is functioning correctly.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station.[10] Have a spill kit ready, containing an inert absorbent material like sand or vermiculite. Do not use combustible materials to absorb spills.
2. Donning Personal Protective Equipment (PPE):
-
Put on your lab coat, followed by chemical splash goggles, and then a face shield.
-
Finally, put on your chemical-resistant gloves, ensuring they go over the cuffs of your lab coat.
3. Chemical Handling:
-
Weighing: When weighing the solid, do so in the fume hood. Use a spatula to carefully transfer the powder to minimize dust generation.
-
Reaction Setup: Keep the container of this compound tightly closed when not in use to prevent it from reacting with atmospheric moisture.[4] Add it to your reaction vessel slowly and carefully.
-
Avoid Incompatibilities: This compound is incompatible with strong bases and oxidizing agents.[3][4][15] Ensure your reaction setup avoids these materials.
4. Post-Experiment Cleanup:
-
Decontamination: Carefully clean any glassware or surfaces that came into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated gloves, bench paper, and unused chemical, in a designated, labeled hazardous waste container.[1][3] Do not mix with other waste streams. The waste is classified as hazardous and must be handled by a licensed disposal company.[3]
5. Doffing PPE and Personal Hygiene:
-
Remove your PPE in the reverse order you put it on, removing gloves last to avoid contaminating your skin.
-
Wash your hands thoroughly with soap and water after removing your gloves.[16]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water.[1][4] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[1][3][4] Rinse the mouth with water and seek immediate medical attention.[1][4]
-
Spill: For a small spill, cover with a dry, inert material such as sand or earth and collect it into a container for hazardous waste disposal. Avoid generating dust. Ensure you are wearing all appropriate PPE during cleanup.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, advancing scientific discovery while prioritizing personal and environmental safety.
References
- Brandeis University.
- New Jersey Department of Health. Hazard Summary: Benzene Sulfonyl Chloride. [Link]
- SD Fine-Chem.
- University of South Carolina. Personal Protection Equipment. [Link]
- PubChem. Compound Summary: this compound. [Link]
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
- OSHA Training School. (2024, January 19).
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]
- Occupational Safety and Health Administration. Chemical Reactivity Hazards - Control and Prevention. [Link]
- HalenHardy. (2025, March 21). NIOSH Guidebook - Refresher Training. [Link]
- Centers for Disease Control and Prevention. Occupational Health Guidelines for Chemical Hazards (81-123). [Link]
- University of California, Santa Cruz.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
- National Institutes of Health.
- Occupational Safety and Health Administration.
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. This compound 95 66176-39-4 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. sc.edu [sc.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. chemsafe.ie [chemsafe.ie]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. nj.gov [nj.gov]
- 16. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
